Pyrrolo[1,2-a]pyrazine
説明
Structure
3D Structure
特性
IUPAC Name |
pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-7-6-8-3-5-9(7)4-1/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLLFYVBWXWUQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00451997 | |
| Record name | Pyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274-45-3 | |
| Record name | Pyrrolo[1,2-a]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=274-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolo(1,2-a)pyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000274453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrrolo[1,2-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00451997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRROLO(1,2-A)PYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV62N5YA33 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 7-Azaindolizine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033576 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Foreword: The Pyrrolo[1,2-a]pyrazine Core - A Privileged Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis of Novel Pyrrolo[1,2-a]pyrazine Derivatives
The landscape of medicinal chemistry is perpetually driven by the search for novel molecular architectures that can serve as templates for therapeutic innovation. Among the vast array of nitrogen-containing heterocycles, the this compound core has unequivocally emerged as a "privileged scaffold".[1] This fused bicyclic system, comprising a pyrrole and a pyrazine ring, offers a unique three-dimensional geometry and synthetic accessibility that has made it a cornerstone for the development of a diverse portfolio of therapeutic agents.[1]
Compounds incorporating this scaffold have demonstrated a remarkable breadth of biological activities, including potent anticancer, antibacterial, antiviral, anti-inflammatory, and central nervous system (CNS) modulating effects.[1][2][3] The versatility of the this compound framework allows for strategic functionalization at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive exploration of the core synthetic strategies for constructing and diversifying this vital scaffold, moving from foundational methodologies to cutting-edge, diversity-oriented approaches. The focus is not merely on procedural steps but on the underlying chemical logic that informs the selection of reagents, catalysts, and reaction conditions, empowering researchers to rationally design and execute the synthesis of novel derivatives.
Part 1: Foundational Strategies for Constructing the Bicyclic Core
The construction of the this compound skeleton is typically achieved by one of two primary retrosynthetic disconnections: fusing a pyrazinone ring onto a pre-existing pyrrole or, less commonly, building a pyrrole ring onto a pyrazine precursor. The former approach is the most prevalent and offers significant versatility.
Strategy A: Annulation of a Pyrazinone Ring onto a Pyrrole Precursor
This is arguably the most common and flexible pathway toward pyrrolo[1,2-a]pyrazinones.[4] The core principle involves starting with a 1H-pyrrole-2-carboxamide derivative bearing an electrophilic group on the amide substituent. An intramolecular reaction between this electrophile and the nucleophilic pyrrole nitrogen atom forges the second ring.
This method provides a straightforward entry into dihydropyrrolo[1,2-a]pyrazinone systems. The causality behind this reaction lies in the generation of a nucleophilic pyrrole nitrogen under basic conditions, which then attacks an electron-poor alkene tethered to the amide nitrogen in an intramolecular conjugate addition.
The workflow begins with the acylation of a pyrrole-2-carboxylate, followed by amidation and introduction of an α,β-unsaturated system. The subsequent base-catalyzed cyclization proceeds via an aza-Michael addition mechanism.
References
The Pyrrolo[1,2-a]pyrazine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Rise of a Privileged Scaffold
The pyrrolo[1,2-a]pyrazine core, a nitrogen-containing fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional structure and synthetic tractability have made it a cornerstone for the development of a diverse array of therapeutic agents. Compounds incorporating this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, anticonvulsant, and central nervous system (CNS) modulating effects.[1] This guide provides a comprehensive overview of the pivotal role of the this compound scaffold in drug discovery, with a focus on its therapeutic applications, underlying mechanisms of action, and the experimental methodologies used in its evaluation.
The versatility of the this compound scaffold is evident in its broad range of biological activities. Researchers have successfully developed potent and selective compounds targeting a variety of diseases by modifying the core structure at various positions. This guide will delve into the specifics of these activities, offering insights into the causality behind experimental choices and providing self-validating protocols for key experiments.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The this compound scaffold has been extensively explored for the development of novel anticancer agents.[1] Derivatives have shown significant cytotoxicity against various cancer cell lines, often through the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.[2]
Mechanism of Action: The FTase-p38 Signaling Axis
A notable mechanism of action for certain anticancer this compound derivatives involves the farnesyltransferase (FTase)-p38 signaling axis.[3][4] Farnesyltransferase is a critical enzyme in the post-translational modification of the Ras protein, a key player in cell proliferation. Inhibition of FTase disrupts Ras signaling, which can lead to the activation of the p38 MAP kinase pathway, ultimately inducing apoptosis in cancer cells.
Caption: Proposed mechanism of anticancer action via the FTase-p38 signaling pathway.
Quantitative Data: Anticancer Activity of Selected this compound Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3h | PC-3 (Prostate) | 1.18 ± 0.05 | [2] |
| 3h | MCF-7 (Breast) | 1.95 ± 0.04 | [2] |
| 6b | U937 (Lymphoma) | Strong Inhibition | [3] |
| 6x | U937 (Lymphoma) | More potent than 6b | [3] |
| PPDHMP | A549 (Lung) | 19.94 ± 1.23 µg/ml | [5] |
| PPDHMP | HeLa (Cervical) | 16.73 ± 1.78 µg/ml | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8][9]
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antibacterial Activity: Combating Microbial Resistance
Several this compound derivatives have demonstrated significant antibacterial activity, particularly the hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione scaffold.[6][10][11] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including multi-drug resistant strains.[6][10]
Mechanism of Action: Disruption of Bacterial Cell Integrity
The proposed mechanism of antibacterial action for some this compound derivatives involves the disruption of the bacterial cell wall and membrane.[12] This leads to cell shrinkage, disorganization of the cell membrane, and ultimately, loss of viability. Additionally, some derivatives have been shown to inhibit bacterial biofilm formation, a key factor in chronic infections and antibiotic resistance.[13][14]
Quantitative Data: Antibacterial Activity of this compound-1,4-dione,hexahydro
| Compound | Bacterial Strain | MIC | MBC | Reference |
| This compound-1,4-dione,hexahydro | Multidrug-resistant S. aureus | 15 ± 0.172 mg/L | 20 ± 0.072 mg/L | [10][11] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a this compound derivative against a bacterial strain.[1][2][11][13][15]
Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound derivative stock solution
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the this compound derivative in CAMHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in broth) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Antiviral Activity: A Promising Avenue
The this compound scaffold has also shown promise as a source of antiviral agents.[12][16] Notably, derivatives of the related pyrrolo[2,1-f][3][10][17]triazine scaffold have demonstrated activity against influenza viruses.[18][19][20]
Mechanism of Action: Neuraminidase Inhibition
A plausible mechanism of action for the anti-influenza activity of some of these compounds is the inhibition of neuraminidase, a key viral enzyme responsible for the release of new virus particles from infected cells.[18] By blocking neuraminidase, these compounds can prevent the spread of the virus.
Quantitative Data: Anti-influenza Activity of a Pyrrolo[2,1-f][3][11][18]triazine Derivative
| Compound | Virus Strain | IC50 (µg/mL) | Selectivity Index | Reference |
| Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolylpyrrolo[2,1-f][3][10][17]triazine-5,6-dicarboxylate | Influenza A/Puerto Rico/8/34 (H1N1) | 4 | 188 | [18][20] |
Experimental Protocol: Neuraminidase Inhibition Assay
This protocol describes a fluorescence-based assay to assess the inhibition of influenza virus neuraminidase by this compound derivatives.[3]
Materials:
-
Influenza virus stock
-
This compound derivative
-
2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate
-
Assay buffer (e.g., MES buffer with CaCl₂)
-
Stop solution (e.g., glycine-NaOH buffer)
-
96-well black microtiter plates
-
Fluorometer
Procedure:
-
Compound and Virus Preparation: Prepare serial dilutions of the this compound derivative in assay buffer. Dilute the influenza virus stock in assay buffer to a concentration that gives a linear signal over the assay time.
-
Reaction Setup: In a 96-well plate, mix the diluted virus, the compound dilutions, and assay buffer. Include a virus control (no inhibitor) and a blank (no virus).
-
Pre-incubation: Pre-incubate the plate at 37°C for 30 minutes.
-
Substrate Addition: Add the MUNANA substrate to all wells to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Fluorescence Measurement: Measure the fluorescence of the product (4-methylumbelliferone) using a fluorometer (excitation ~365 nm, emission ~450 nm).
-
Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration and determine the IC50 value.
Central Nervous System (CNS) Activity: Modulating Neuronal Function
Derivatives of the this compound scaffold have also been investigated for their activity on the central nervous system, particularly as anticonvulsant agents.[9][15][21][22]
Mechanism of Action: Not Fully Elucidated
While the precise mechanism of anticonvulsant action for many this compound derivatives is still under investigation, their efficacy in preclinical models suggests modulation of neuronal excitability.
Quantitative Data: Anticonvulsant Activity of a this compound Derivative
| Compound | Seizure Model | ED50 (mg/kg) | Protective Index (PI) | Reference |
| 5a | 6 Hz test | 32.24 | 6.6 | [9][21] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
The MES test is a standard preclinical model to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.[18][19][23][24][25]
Materials:
-
Rodents (mice or rats)
-
Electroconvulsive shock device with corneal electrodes
-
This compound derivative formulated for in vivo administration
-
Vehicle control
Procedure:
-
Animal Dosing: Administer the this compound derivative or vehicle control to the animals (e.g., intraperitoneally).
-
Acclimation: Allow a set period for drug absorption (e.g., 30-60 minutes).
-
MES Induction: Apply a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) through corneal electrodes.
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Data Analysis: The endpoint is the abolition of the tonic hindlimb extension. The dose that protects 50% of the animals from the seizure (ED50) is calculated.
Anti-inflammatory Activity: Dampening the Inflammatory Response
Certain this compound derivatives have exhibited moderate in vitro anti-inflammatory effects, suggesting their potential as therapeutic agents for inflammatory conditions.[17]
Mechanism of Action: Inhibition of Pro-inflammatory Cytokines
The anti-inflammatory activity of these compounds is associated with the inhibition of pro-inflammatory cytokines, such as Interleukin-6 (IL-6).[17] IL-6 is a key mediator of inflammation, and its inhibition can alleviate inflammatory responses.
Quantitative Data: Anti-inflammatory Activity of this compound Derivatives
| Compound | Target | Inhibition at 50 µM | Reference |
| 3a-c | IL-6 | 43-59% | [17] |
Experimental Protocol: IL-6 Inhibition Assay
This protocol outlines a general method for assessing the inhibition of IL-6 production in a cell-based assay.
Materials:
-
A suitable cell line that produces IL-6 upon stimulation (e.g., macrophages, endothelial cells)
-
Lipopolysaccharide (LPS) or another inflammatory stimulus
-
This compound derivative
-
Cell culture reagents
-
Human IL-6 ELISA kit
Procedure:
-
Cell Culture and Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.
-
Stimulation: Stimulate the cells with LPS to induce IL-6 production.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Quantify the amount of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of IL-6 inhibition for each compound concentration and determine the IC50 value.
Conclusion: A Scaffold with Enduring Potential
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives make it a highly attractive core structure for medicinal chemists. The insights and protocols provided in this guide aim to empower researchers, scientists, and drug development professionals to further explore the vast potential of this privileged scaffold in the quest for new and improved medicines.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 3. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. researchhub.com [researchhub.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Frontiers | 3-Benzyl-Hexahydro-Pyrrolo[1,2-a]Pyrazine-1,4-Dione Extracted From Exiguobacterium indicum Showed Anti-biofilm Activity Against Pseudomonas aeruginosa by Attenuating Quorum Sensing [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and In Vitro Anti-Inflammatory Activity of Pyrrolo[1,2-A]pyrazines via Pd-Catalyzed Intermolecular Cyclization Reaction | Scientific.Net [scientific.net]
- 18. m.youtube.com [m.youtube.com]
- 19. scispace.com [scispace.com]
- 20. elar.urfu.ru [elar.urfu.ru]
- 21. Structure-activity relationships of the aromatic site in novel anticonvulsant this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel fluorinated this compound-2,6-dione derivatives: synthesis and anticonvulsant evaluation in animal models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 25. meliordiscovery.com [meliordiscovery.com]
Navigating the Physicochemical Landscape of Pyrrolo[1,2-a]pyrazine Compounds: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[1,2-a]pyrazine scaffold, a fused bicyclic heterocycle, has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents.[1][2][3] Its unique electronic and steric features have led to the discovery of potent kinase inhibitors, anticancer agents, and other valuable pharmacological probes.[4][5][6] However, the successful translation of these promising compounds from bench to bedside is intrinsically linked to a thorough understanding and optimization of their physicochemical properties. This guide provides an in-depth exploration of the core physicochemical characteristics of this compound compounds, offering field-proven insights and detailed methodologies to empower researchers in their drug discovery endeavors.
The Critical Role of Physicochemical Properties in Drug Development
The journey of a drug molecule from administration to its target site is a complex odyssey governed by the principles of ADME (Absorption, Distribution, Metabolism, and Excretion).[7] Each of these physiological processes is profoundly influenced by the molecule's physicochemical attributes. Properties such as solubility, lipophilicity, ionization state (pKa), and chemical stability dictate a compound's ability to dissolve in physiological fluids, traverse biological membranes, interact with metabolic enzymes, and ultimately, exert its therapeutic effect while minimizing off-target toxicities.[8] A comprehensive grasp of these parameters is therefore not merely an academic exercise but a critical prerequisite for rational drug design and the mitigation of costly late-stage failures.
Key Physicochemical Properties of Pyrrolo[1,2-a]pyrazines
The physicochemical properties of the this compound core can be significantly modulated by the nature and position of its substituents. Understanding this interplay is fundamental to optimizing a lead compound's drug-like properties.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a paramount property, as a compound must be in solution to be absorbed and distributed throughout the body. Poor solubility is a frequent culprit for erratic in vivo performance and a major hurdle in formulation development.[9][10]
Factors Influencing the Solubility of Pyrrolo[1,2-a]pyrazines:
-
Substituent Effects: The introduction of polar functional groups, such as hydroxyls, amides, or carboxylic acids, can enhance aqueous solubility by increasing the molecule's ability to interact with water molecules through hydrogen bonding. Conversely, the addition of large, non-polar, or aromatic substituents tends to decrease solubility.
-
Crystal Packing: For solid compounds, the energy required to overcome the crystal lattice forces plays a significant role in solubility. Polymorphism, the existence of different crystalline forms, can lead to substantial variations in solubility for the same compound.
-
Ionization State: The solubility of ionizable compounds is highly pH-dependent. The protonation or deprotonation of basic or acidic functional groups, respectively, generally leads to a significant increase in aqueous solubility.
Experimental Determination of Aqueous Solubility:
A tiered approach is often employed for solubility assessment, starting with high-throughput kinetic solubility assays in early discovery, followed by more resource-intensive thermodynamic solubility measurements for promising candidates.
Experimental Protocol: Kinetic Solubility Assay using the Shake-Flask Method
This protocol outlines a common method for determining the kinetic solubility of a compound, which is a measure of its solubility when rapidly precipitated from a high-concentration organic stock solution into an aqueous buffer.
Materials:
-
Test compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well filter plates (e.g., Millipore MultiScreen®)
-
96-well UV-compatible plates
-
Plate shaker
-
UV-Vis spectrophotometer
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the stock solution in DMSO to create a concentration range for a standard curve.
-
Assay Plate Preparation: Add a small volume (e.g., 2 µL) of the DMSO stock solutions (for both the test compound and standards) to the wells of a 96-well filter plate.
-
Aqueous Buffer Addition: Rapidly add PBS (pH 7.4) to each well to achieve the desired final compound concentration (typically with a final DMSO concentration of 1-2%).
-
Incubation: Seal the plate and incubate on a plate shaker at room temperature for a defined period (e.g., 1-2 hours) to allow for precipitation to reach a steady state.
-
Filtration: Place the filter plate on top of a 96-well UV-compatible collection plate and centrifuge to separate the undissolved precipitate from the saturated solution.
-
Quantification: Measure the UV absorbance of the filtrate in the collection plate at a predetermined wavelength.
-
Data Analysis: Construct a standard curve from the serial dilutions and determine the concentration of the test compound in the filtrate, which represents its kinetic solubility.
Lipophilicity: Balancing Membrane Permeability and Off-Target Effects
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ability to cross biological membranes, including the intestinal epithelium and the blood-brain barrier.[8] It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.
The Significance of LogP in this compound Drug Design:
-
Absorption: An optimal LogP range (typically 1-3 for oral drugs) is often sought to balance aqueous solubility with membrane permeability.
-
Metabolism: Highly lipophilic compounds tend to be more susceptible to metabolism by cytochrome P450 enzymes.
-
Toxicity: Increased lipophilicity can lead to non-specific binding to unintended targets, potentially causing toxicity.
-
Distribution: Lipophilicity influences the volume of distribution of a drug, with more lipophilic compounds tending to distribute more widely into tissues.
Experimental Determination of Lipophilicity:
The traditional shake-flask method, while considered the gold standard, is low-throughput. Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a more rapid and less material-intensive alternative for estimating LogP values.
Experimental Protocol: LogP Determination by RP-HPLC
This protocol describes a method to estimate the LogP of a compound based on its retention time on a reversed-phase HPLC column.
Materials:
-
Test compound
-
A series of standard compounds with known LogP values
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer components
-
C18 HPLC column
-
HPLC system with a UV detector
Procedure:
-
Standard and Sample Preparation: Prepare stock solutions of the test compound and standard compounds in a suitable solvent (e.g., methanol or ACN).
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used.
-
Flow Rate: e.g., 1 mL/min
-
Column Temperature: e.g., 25 °C
-
Detection: UV detection at an appropriate wavelength.
-
-
Injection and Data Acquisition: Inject the standard compounds and the test compound onto the HPLC system and record their retention times.
-
Data Analysis:
-
Plot the known LogP values of the standard compounds against their corresponding retention times.
-
Perform a linear regression analysis to obtain a calibration curve.
-
Using the retention time of the test compound, interpolate its LogP value from the calibration curve.
-
Ionization Constant (pKa): The pH-Dependent Personality of a Molecule
The pKa of a compound is the pH at which it is 50% ionized and 50% in its neutral form. For the this compound scaffold, the basicity of the pyrazine nitrogen atoms is a key determinant of its ionization state at physiological pH.
The Impact of pKa on Drug Action:
-
Solubility: As mentioned earlier, ionization significantly enhances aqueous solubility.
-
Absorption: The pH-partition hypothesis states that only the neutral form of a drug can passively diffuse across lipid membranes. Therefore, the pKa, in conjunction with the pH of the gastrointestinal tract, will determine the extent of absorption.
-
Target Binding: The ionization state of a drug can be critical for its interaction with the target protein, as charged groups can form key ionic bonds.
-
Cellular Penetration: The ability of a compound to enter cells is influenced by its charge.
Computational Prediction and Experimental Determination of pKa:
-
Computational Methods: In silico tools can provide rapid estimations of pKa values, which is particularly useful in the early stages of drug design. These methods range from empirical approaches based on substituent effects to more rigorous quantum mechanical calculations.
-
Experimental Determination: Potentiometric titration is a highly accurate method for determining pKa values. It involves the gradual addition of an acid or base to a solution of the compound and monitoring the resulting pH changes.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol provides a general procedure for determining the pKa of a compound using potentiometric titration.
Materials:
-
Test compound
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the test compound and dissolve it in a suitable solvent (e.g., water or a water-cosolvent mixture). Add KCl to maintain a constant ionic strength.
-
Titration Setup: Place the sample solution in a beaker with a stir bar and immerse the pH electrode.
-
Titration:
-
For a basic compound, titrate with the standardized HCl solution.
-
For an acidic compound, titrate with the standardized NaOH solution.
-
-
Data Collection: Add the titrant in small, precise increments and record the pH of the solution after each addition, allowing the reading to stabilize.
-
Data Analysis:
-
Plot the pH of the solution versus the volume of titrant added to generate a titration curve.
-
The pKa corresponds to the pH at the half-equivalence point (the point at which half of the compound has been neutralized). This can be determined from the inflection point of the titration curve.
-
Chemical Stability: Ensuring the Integrity of the Active Moiety
The chemical stability of a drug candidate is a critical parameter that affects its shelf-life, formulation, and potential for degradation into inactive or toxic byproducts. This compound compounds, like many heterocyclic systems, can be susceptible to degradation under certain conditions.
Key Stability Considerations:
-
pH Stability: Hydrolysis can occur at acidic or basic pH, potentially leading to ring-opening or other degradative pathways.
-
Oxidative Stability: The electron-rich pyrrole ring and other susceptible functionalities can be prone to oxidation.
-
Photostability: Exposure to light can induce photochemical reactions.
Forced Degradation Studies:
Forced degradation or stress testing is performed to identify potential degradation products and to develop stability-indicating analytical methods. These studies involve exposing the compound to harsh conditions (e.g., strong acid, strong base, oxidizing agents, light, and heat) and analyzing the resulting mixture.
Structure-Property Relationships in Pyrrolo[1,2-a]pyrazines: A Data-Driven Perspective
To illustrate the impact of substitution on the physicochemical properties of the this compound scaffold, the following table presents a collection of computed and, where available, experimental data for a series of representative analogs.
| Compound | Structure | Molecular Weight ( g/mol ) | XLogP3 | Predicted pKa (most basic) | Predicted Aqueous Solubility (logS) |
| This compound | 118.14 | 1.4 | ~2.5 | -1.8 | |
| 1,4-Dioxo-pyrrolo[1,2-a]pyrazine | 148.12 | 0.4 | < -2 | -1.5 | |
| Hexahydro-3-(2-methylpropyl)-pyrrolo[1,2-a]pyrazine-1,4-dione | 210.27 | 0.8 | ~ -1.5 | -2.2 | |
| N-butyl-N-methyl-1-phenylthis compound-3-carboxamide (GML-3) | ![]() | 323.43 | 4.2 | ~ 2.0 | -5.1 (practically insoluble)[10] |
Data for the first three compounds are computed values from PubChem.[11][12][13] The data for GML-3 is a combination of computed and experimental observations.[10]
Analysis of Structure-Property Relationships:
-
Parent Scaffold: The unsubstituted this compound has a moderate LogP and is weakly basic.
-
Oxidation: The introduction of two carbonyl groups in the pyrazine ring significantly reduces the basicity and slightly decreases the lipophilicity.
-
Saturation and Substitution: Saturation of the pyrazine ring and the addition of an alkyl substituent in the hexahydro-dione derivative leads to a slight increase in lipophilicity.
-
Complex Substitution (GML-3): The presence of a phenyl ring, a carboxamide group, and alkyl chains in GML-3 results in a significantly higher LogP and very low aqueous solubility, highlighting the challenges that can arise with extensive substitution.[10]
The Interplay of Physicochemical Properties and ADME/Toxicology
A deep understanding of the physicochemical properties of this compound compounds is instrumental in predicting and optimizing their ADME and toxicological profiles.
Absorption: For orally administered pyrrolo[1,2-a]pyrazines, a balance between solubility and lipophilicity is key. The pKa will determine the extent of ionization in the gastrointestinal tract, influencing both dissolution and membrane permeation.
Distribution: Lipophilic analogs are more likely to cross the blood-brain barrier, which can be advantageous for CNS targets but a liability for peripherally acting drugs. High plasma protein binding, often associated with increased lipophilicity, can limit the free fraction of the drug available to exert its effect.
Metabolism: The pyrazine and pyrrole rings can be susceptible to enzymatic oxidation.[7] The nature and position of substituents can either block or promote metabolism at specific sites. For instance, electron-withdrawing groups can decrease the susceptibility of the aromatic rings to oxidation.
Excretion: More polar, water-soluble compounds and their metabolites are primarily eliminated through the kidneys.
Toxicology: While specific toxicological data for a wide range of pyrrolo[1,2-a]pyrazines is limited, general principles of drug toxicology apply. Potential liabilities include the formation of reactive metabolites, off-target pharmacology due to non-specific binding of lipophilic compounds, and inhibition of key enzymes like cytochrome P450s, leading to drug-drug interactions. Early assessment of these potential risks is crucial.
Conclusion: A Roadmap for Success
The this compound scaffold will undoubtedly continue to be a fertile ground for the discovery of novel therapeutics. However, to unlock its full potential, a proactive and integrated approach to understanding and optimizing physicochemical properties is essential. By employing the experimental and computational strategies outlined in this guide, researchers can make more informed decisions, design molecules with a higher probability of success, and ultimately, accelerate the development of safe and effective medicines. This data-driven, iterative process of design, synthesis, and physicochemical profiling forms the cornerstone of modern drug discovery and is the key to navigating the complex yet rewarding landscape of this compound chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure activity optimization of 6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicological Profile for Atrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound-1,4-dione | C7H4N2O2 | CID 23293719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Pyrrolo(1,2-a)pyrazine | C7H6N2 | CID 11018843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound-1,4-dione, hexahydro- [webbook.nist.gov]
The Pyrrolo[1,2-a]pyrazine Core: A Privileged Scaffold in Bioactive Natural Products
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Potent Heterocycle
The pyrrolo[1,2-a]pyrazine scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention in the fields of natural product chemistry and drug discovery. This bicyclic structure, comprising a fused pyrrole and pyrazine ring, is a key pharmacophore in a variety of biologically active molecules isolated from diverse natural sources, including bacteria, fungi, and marine organisms.[1] These natural products exhibit a broad spectrum of pharmacological activities, such as antimicrobial, antifungal, antiviral, antitumor, and anti-inflammatory properties.[1][2] The inherent structural rigidity and the presence of multiple hydrogen bond donors and acceptors make the this compound core an attractive framework for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the natural products containing this privileged scaffold, delving into their isolation, structural diversity, biosynthesis, and biological activities, with a focus on the underlying scientific principles and experimental methodologies.
Structural Diversity of this compound Natural Products
The majority of naturally occurring compounds featuring the this compound core belong to the diketopiperazine (DKP) class of cyclic dipeptides. These are typically hexahydro-pyrrolo[1,2-a]pyrazine-1,4-diones, formed from the condensation of L-proline with another L-amino acid. The structural diversity within this class arises from the variation in the side chain of the second amino acid.
Table 1: Representative Natural Products with a Hexahydrothis compound-1,4-dione Core
| Compound Name | R-Group | Natural Source(s) | Key Biological Activities |
| Cyclo(L-Pro-L-Leu) | -CH2CH(CH3)2 (isobutyl) | Achromobacter xylosoxidans, Bacillus sp., Streptomyces sp.[3] | Antifungal, Anti-VRE, Anti-leukemic |
| Cyclo(L-Pro-L-Phe) | -CH2Ph (benzyl) | Streptomyces sp. VITPK9, Vibrio sp., Nocardiopsis sp.[4][5] | Antifungal, Antibacterial (anti-MRSA), Quorum sensing |
| Cyclo(L-Pro-L-Val) | -CH(CH3)2 (isopropyl) | Bacillus sp. | Antifungal |
| Cyclo(L-Pro-L-Tyr) | -CH2-(p-OH)Ph (p-hydroxybenzyl) | Bacillus sp. | Antifungal |
| This compound-1,4-dione, hexahydro- | -H | Bacillus sp., Streptomyces mangrovisoli[3][6] | Antioxidant |
Isolation and Characterization of this compound Natural Products
The isolation of these bioactive metabolites from their natural sources typically involves a series of chromatographic techniques. The producing microorganisms are cultured in a suitable fermentation medium, after which the culture broth or mycelia are extracted with an organic solvent like ethyl acetate. The crude extract is then subjected to purification using column chromatography, often with silica gel, followed by high-performance liquid chromatography (HPLC) to yield the pure compounds.[7]
Structural elucidation is achieved through a combination of spectroscopic methods. Mass spectrometry (MS) provides the molecular weight and elemental composition, while infrared (IR) spectroscopy indicates the presence of key functional groups, such as the amide carbonyls in the diketopiperazine ring. Nuclear magnetic resonance (NMR) spectroscopy is pivotal for determining the precise connectivity and stereochemistry of the molecule.
Table 2: Characteristic Spectroscopic Data for the Hexahydrothis compound-1,4-dione Core
| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Key Correlations (in HMBC) |
| ¹H NMR | |||
| H-3 | 4.0 - 4.5 | dd or t | Correlates with C-1, C-4, C-5, and the R-group carbons |
| H-5α, H-5β | 1.8 - 2.4 | m | Correlate with C-3, C-4, C-6, and C-7 |
| H-6α, H-6β | 1.9 - 2.2 | m | Correlate with C-5, C-7, and C-8 |
| H-7α, H-7β | 3.4 - 3.7 | m | Correlate with C-5, C-6, and C-8a |
| H-8a | 4.0 - 4.3 | dd or t | Correlates with C-1, C-4, C-5, and C-7 |
| ¹³C NMR | |||
| C-1 | 165 - 175 | s | Carbonyl |
| C-3 | 55 - 65 | d | |
| C-4 | 165 - 175 | s | Carbonyl |
| C-5 | 28 - 35 | t | |
| C-6 | 20 - 25 | t | |
| C-7 | 45 - 55 | t | |
| C-8a | 58 - 65 | d |
Note: Chemical shifts are approximate and can vary depending on the solvent and the nature of the R-group.
Biosynthesis: The Role of Cyclodipeptide Synthases
The biosynthesis of the common hexahydrothis compound-1,4-dione natural products is intrinsically linked to the formation of diketopiperazines. These cyclic dipeptides are primarily synthesized by a class of enzymes known as cyclodipeptide synthases (CDPSs).[8] Unlike the large, multi-modular non-ribosomal peptide synthetases (NRPSs), CDPSs are smaller, single-domain enzymes that utilize two aminoacyl-tRNAs (aa-tRNAs) as substrates.
The proposed biosynthetic pathway involves the sequential binding of two aa-tRNAs to the CDPS active site. The first aa-tRNA, typically prolyl-tRNA, acylates a conserved serine residue in the enzyme. The second aa-tRNA then enters the active site, and its amino group attacks the carbonyl of the enzyme-bound proline, forming a dipeptidyl-tRNA intermediate. This intermediate then undergoes an intramolecular aminolysis, where the N-terminal amino group of the proline residue attacks the ester bond of the second amino acid, leading to the formation of the diketopiperazine ring and its release from the tRNA and the enzyme.[8]
Figure 1: Proposed biosynthetic pathway for hexahydrothis compound-1,4-diones catalyzed by cyclodipeptide synthases (CDPSs).
Biological Activities and Mechanisms of Action
The this compound natural products exhibit a remarkable array of biological activities, with antimicrobial and anticancer effects being the most prominent.
Antimicrobial Activity
Many of the hexahydrothis compound-1,4-dione derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi. For instance, Cyclo(L-Pro-L-Leu) has been shown to be effective against vancomycin-resistant Enterococcus (VRE) strains with MIC values as low as 12.5 µg/mL. Cyclo(L-Pro-L-Phe) has exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA).[4]
The precise mechanism of antimicrobial action for these compounds is not yet fully elucidated but is thought to involve the disruption of bacterial cell wall synthesis or interference with cell membrane permeability.[2] Some of these compounds have also been implicated in the inhibition of quorum sensing, a bacterial communication system that regulates virulence factor production and biofilm formation.[2]
Table 3: Quantitative Antimicrobial Activity of Selected this compound Natural Products
| Compound | Target Organism | Activity (MIC/IC₅₀) | Reference |
| Cyclo(L-Pro-L-Leu) | Vancomycin-Resistant Enterococcus | 12.5 µg/mL | |
| Cyclo(L-Pro-L-Phe) | Methicillin-Resistant S. aureus | Not specified | [4] |
| Cyclo(L-Pro-L-Leu) | Aspergillus parasiticus (aflatoxin) | 0.2 mg/mL (IC₅₀) | [5] |
Anticancer and Cytotoxic Activity
Several this compound derivatives have shown promising anticancer activity. Cyclo(L-Pro-L-Leu) exhibited significant growth inhibition of K562, HL60, and U937 leukemic cell lines, with over 90% inhibition at a concentration of 100 µg/mL. The mechanism of action for their anticancer effects is also under investigation, but it is hypothesized that they may induce apoptosis or interfere with cell cycle progression.
Synthetic Methodologies
The synthesis of the this compound core, particularly the diketopiperazine derivatives, has been extensively explored. A common and effective method is the solution-phase synthesis involving the coupling of the constituent amino acids followed by cyclization.
Experimental Protocol: Synthesis of Cyclo(L-Pro-L-Leu)
This protocol outlines a three-step solution-phase synthesis of Cyclo(L-Pro-L-Leu), a representative member of this class of natural products.[1]
Step 1: Dipeptide Formation (Boc-L-Leu-L-Pro-OMe)
-
Activation of Boc-L-Leucine: To a solution of Boc-L-Leu-OH (1.0 eq) in anhydrous dichloromethane (DCM), add a coupling reagent such as HBTU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
Coupling: In a separate flask, dissolve L-proline methyl ester hydrochloride (H-L-Pro-OMe·HCl) (1.0 eq) in anhydrous DCM and add DIPEA (1.1 eq) to neutralize the salt. Add this solution to the activated Boc-L-leucine solution and stir the reaction mixture at room temperature overnight.
-
Work-up and Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain Boc-L-Leu-L-Pro-OMe.
Step 2: Deprotection of the Dipeptide
-
Dissolve the purified Boc-L-Leu-L-Pro-OMe (1.0 eq) in a solution of 25-50% trifluoroacetic acid (TFA) in DCM.
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM several times to ensure complete removal of residual TFA. The resulting deprotected dipeptide (H-L-Leu-L-Pro-OMe) is typically used in the next step without further purification.
Step 3: Intramolecular Cyclization
-
Dissolve the crude H-L-Leu-L-Pro-OMe in methanol.
-
Reflux the solution for 4-6 hours. Monitor the cyclization by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude Cyclo(L-Leu-L-Pro).
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate or methanol) to obtain the pure Cyclo(L-Leu-L-Pro) as a white crystalline solid.
Figure 2: Synthetic workflow for the preparation of Cyclo(L-Pro-L-Leu).
Future Perspectives and Conclusion
The this compound core continues to be a fertile ground for the discovery of novel bioactive natural products. While the diketopiperazine derivatives are the most well-studied, the exploration of diverse natural sources, particularly from unique ecological niches, may lead to the identification of new structural analogues with enhanced or novel biological activities. A deeper understanding of the biosynthesis of these compounds, including the characterization of their biosynthetic gene clusters, will not only provide insights into their natural production but also open avenues for their engineered biosynthesis and the generation of novel derivatives through synthetic biology approaches.
Furthermore, detailed investigations into the mechanisms of action of these bioactive molecules are crucial for their development as therapeutic agents. The identification of their specific molecular targets will enable structure-activity relationship (SAR) studies and the rational design of more potent and selective drug candidates. The combination of natural product discovery, synthetic chemistry, and molecular pharmacology holds great promise for unlocking the full therapeutic potential of the this compound scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclo(l-Leucyl-l-Prolyl) Produced by Achromobacter xylosoxidans Inhibits Aflatoxin Production by Aspergillus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. An antibiotic agent this compound-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. The expanding spectrum of diketopiperazine natural product biosynthetic pathways containing cyclodipeptide synthases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Substituted Pyrrolo[1,2-a]pyrazines
Foreword: Unlocking the Potential of a Privileged Scaffold
The pyrrolo[1,2-a]pyrazine core is a fascinating and medicinally significant nitrogen-fused heterocyclic scaffold.[1][2][3] Its derivatives have garnered substantial interest from researchers in drug development and materials science due to their wide spectrum of biological activities—including anticancer, antimicrobial, and kinase inhibitory properties—and their promising photophysical characteristics for applications like bioimaging and organic light-emitting diodes (OLEDs).[1][4][5][6][7]
The journey from a novel synthetic concept to a validated lead compound or functional material is paved with rigorous analytical characterization. The identity and purity of each new derivative must be unequivocally established, and its electronic and photophysical properties must be precisely quantified. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth, field-proven approach to the spectroscopic characterization of this important class of molecules. We will move beyond rote procedures to explore the causality behind experimental choices, ensuring a robust, self-validating analytical workflow.
The Cornerstone of Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
For any novel organic compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure determination. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and the connectivity between atoms. For the this compound system, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for complete and trustworthy characterization.[8][9][10]
Expertise in Action: Decoding the Spectra
The chemical shifts (δ) of the protons and carbons in the this compound core are highly sensitive to the electronic effects of substituents. Understanding these typical ranges is the first step in spectral assignment.
-
¹H NMR: The aromatic protons on the bicyclic core typically resonate in the downfield region (δ 7.0-9.0 ppm), influenced by the ring currents and the electronegativity of the nitrogen atoms.[11] Protons on the five-membered pyrrole ring often appear at a slightly higher field than those on the six-membered pyrazine ring.
-
¹³C NMR: The carbon atoms of the scaffold are also found in the aromatic region of the spectrum (δ 110-160 ppm). Carbons adjacent to nitrogen atoms are deshielded and appear further downfield.[12][13]
A multi-technique approach provides a self-validating dataset. For instance, a proton signal can be assigned to its directly attached carbon via a Heteronuclear Single Quantum Coherence (HSQC) experiment. Subsequently, Heteronuclear Multiple Bond Correlation (HMBC) spectra reveal 2- and 3-bond correlations from that same proton to neighboring carbons, confirming the connectivity of the entire molecular fragment. This cross-validation is the key to trustworthy structural assignment.
Data Presentation: Typical NMR Chemical Shifts
The following table summarizes approximate chemical shift ranges for the unsubstituted this compound core. Note that these values can shift significantly based on the electronic nature and position of substituents.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-1 | 7.8 - 8.0 | 115 - 120 |
| H-3 | 7.9 - 8.1 | 118 - 123 |
| H-4 | 8.8 - 9.0 | 140 - 145 |
| H-6 | 7.4 - 7.6 | 125 - 130 |
| H-7 | 7.1 - 7.3 | 110 - 115 |
| H-8 | 7.5 - 7.7 | 120 - 125 |
Data compiled from literature sources.[8][11]
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound derivative.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent. The choice is critical.
-
Causality: DMSO-d₆ is an excellent choice for compounds with potentially acidic N-H protons or for less soluble compounds. CDCl₃ is a good general-purpose solvent for many organic molecules.[14] Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and sensitivity.[13][14]
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).
-
Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment to identify proton-proton spin coupling networks.
-
Acquire a 2D ¹H-¹³C HSQC experiment to correlate protons with their directly attached carbons.
-
Acquire a 2D ¹H-¹³C HMBC experiment to establish long-range (2-3 bond) connectivity between protons and carbons, which is crucial for linking different fragments of the molecule and confirming substituent positions.
-
-
Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration.
Visualization: NMR Structure Elucidation Workflow
Caption: Workflow for unambiguous structure elucidation using NMR spectroscopy.
Molecular Weight and Formula Confirmation: Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool that provides the exact molecular weight and elemental formula of a compound. It is the definitive method for confirming that the target molecule has been synthesized.
Expertise in Action: Ionization and Fragmentation
The choice of ionization technique is paramount.
-
Electrospray Ionization (ESI): A soft ionization technique ideal for most substituted pyrrolo[1,2-a]pyrazines, which typically possess basic nitrogen atoms that are readily protonated. ESI usually yields the protonated molecular ion [M+H]⁺, minimizing initial fragmentation and providing a clear indication of the molecular weight.
-
Electron Ionization (EI): A high-energy technique that causes extensive fragmentation.[15] While the molecular ion (M⁺·) may be weak or absent, the resulting fragmentation pattern provides a structural "fingerprint" that can be used for identification and confirmation.[13][16][17]
High-Resolution Mass Spectrometry (HRMS) is the gold standard. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS allows for the calculation of a unique elemental formula, providing an exceptionally high degree of confidence in the compound's identity. Fragmentation patterns, often studied via tandem MS (MS/MS), can reveal characteristic losses from the core structure, further validating the proposed molecule.[18][19]
Data Presentation: Common Fragmentation Patterns
| Parent Ion | Fragment Ion (m/z) | Neutral Loss | Interpretation |
| [M+H]⁺ | Varies | R-CN | Loss of a nitrile substituent |
| [M+H]⁺ | Varies | CO | Loss of a carbonyl group from a substituent |
| [M+H]⁺ | Varies | C₂H₂ | Retro-Diels-Alder-type fragmentation of the pyrazine ring |
| M⁺· | [M-27]⁺· | HCN | Cleavage of the pyrrole ring |
Fragmentation is highly dependent on the specific substituents and ionization energy.[15][20]
Experimental Protocol: ESI-HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument Ionization Mode: Set the mass spectrometer to positive ion mode to detect the [M+H]⁺ adduct.
-
Causality: The nitrogen atoms in the this compound core are basic and readily accept a proton, making positive ion mode the most sensitive and reliable choice.
-
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Mass Range and Resolution: Set the mass analyzer to scan a range that includes the expected molecular weight. Set the resolution to >10,000 (FWHM) for accurate mass measurement.
-
Data Acquisition: Acquire the full scan mass spectrum.
-
Data Analysis: Determine the monoisotopic mass of the [M+H]⁺ peak. Use the instrument's software to calculate the elemental composition and compare it to the theoretical formula. The mass error should be less than 5 ppm.
Visualization: A Representative Fragmentation Pathway
Caption: Generalized fragmentation pathway in MS/MS analysis.
Photophysical Properties: UV-Visible and Fluorescence Spectroscopy
For derivatives intended for applications in bioimaging, sensing, or materials science, understanding their interaction with light is crucial. UV-Visible (UV-Vis) absorption and fluorescence emission spectroscopy provide insights into the electronic structure and photophysical behavior of these molecules.[6]
Expertise in Action: Structure-Property Relationships
The absorption (λ_abs) and emission (λ_em) maxima of pyrrolo[1,2-a]pyrazines are exquisitely sensitive to the nature and position of substituents.[6] This is a direct consequence of how substituents modify the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
-
Electron-Donating Groups (EDGs): Groups like -OCH₃ or -NR₂ tend to raise the HOMO energy level, decreasing the HOMO-LUMO gap and causing a bathochromic (red) shift to longer wavelengths.
-
Electron-Withdrawing Groups (EWGs): Groups like -CN or -NO₂ tend to lower the LUMO energy level, also decreasing the gap and resulting in a red-shift.
-
Solvatochromism: A significant shift in emission wavelength upon changing solvent polarity is indicative of a substantial change in dipole moment between the ground and excited states, a key property for environmental sensors.[14]
Time-Dependent Density Functional Theory (TD-DFT) calculations are a powerful complementary tool. These computational studies can predict electronic transitions, helping to assign the observed absorption bands and validate the experimental findings.[21][22][23]
Data Presentation: Representative Photophysical Data
| Compound Type | Substituents | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Reference |
| Benzo-fused | Phenyl, Imidazole | ~340 | ~450 (Blue) | up to 0.56 | [6] |
| Quinoxaline-fused | Phenyl, Thiophene | ~340 | ~400-450 | Varies (AIE) | [21][22] |
| Porphyrin-conjugated | Meso-pyrroloquinoxaline | ~420 (Soret) | ~650-720 | N/A | [7] |
AIE = Aggregation-Induced Emission
Experimental Protocol: Measuring Fluorescence Quantum Yield (Comparative Method)
-
Standard Selection: Choose a well-characterized fluorescent standard with an emission range that overlaps with the sample. Anthracene (Φ = 0.27 in EtOH) is a common choice for blue-emitting compounds.[6]
-
Solution Preparation: Prepare a series of five dilute solutions of both the standard and the sample in the same spectroscopic-grade solvent.
-
Causality: It is critical that the absorbance of all solutions at the excitation wavelength is below 0.1 AU to avoid inner filter effects, which would lead to an underestimation of the quantum yield.
-
-
Measurement:
-
Measure the UV-Vis absorption spectrum for each solution.
-
Measure the fluorescence emission spectrum for each solution, using the same excitation wavelength (λ_ex) for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance at λ_ex. The plots should be linear.
-
The quantum yield (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²) where Grad is the gradient of the plot and η is the refractive index of the solvent.
-
Visualization: Substituent Effects on Photophysics
Caption: Impact of electronic substituent effects on optical properties.
A Rapid Check: Infrared (IR) Spectroscopy
While not used for primary structure elucidation, Infrared (IR) spectroscopy is a fast, simple, and effective technique for confirming the presence of key functional groups introduced during synthesis.[24] It serves as a quick quality control check to verify that a chemical transformation has occurred.
Data Presentation: Characteristic IR Absorptions
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |
| Carbonyl (C=O) | Stretch | 1670 - 1740 |
| Nitrile (C≡N) | Stretch | 2210 - 2260 |
| Amine (N-H) | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| C=C / C=N | Stretch | 1500 - 1650 |
Data compiled from literature sources.[7][11]
Conclusion: A Symphony of Techniques
The robust characterization of substituted pyrrolo[1,2-a]pyrazines is not achieved by a single technique but by the harmonious integration of multiple spectroscopic methods. NMR forms the bedrock of structural assignment, confirmed by the molecular formula from HRMS. Mass spectral fragmentation provides a secondary layer of structural validation. Finally, UV-Vis and fluorescence spectroscopy illuminate the electronic and photophysical properties that are critical for advanced applications, while IR offers a rapid confirmation of functional group identity. This multi-faceted, self-validating approach ensures scientific integrity and provides the comprehensive data package required to advance promising molecules from the laboratory to real-world applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 3. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 6. Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First synthesis of meso-substituted pyrrolo[1,2-a]quinoxalinoporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives pyrrolo[1,2-c]imidazol-5-one, pyrrolo[1,2-a]imidazol-5-one and pyrrolo[1,2-b]pyrazol-6-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pyrrolo(1,2-a)pyrazine | C7H6N2 | CID 11018843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. This compound-1,4-dione, hexahydro- [webbook.nist.gov]
- 17. researchgate.net [researchgate.net]
- 18. article.sapub.org [article.sapub.org]
- 19. uab.edu [uab.edu]
- 20. researchgate.net [researchgate.net]
- 21. Pyrrolo[1,2- a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Pyrrolo[1,2-a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block | CoLab [colab.ws]
- 24. jetir.org [jetir.org]
A Technical Guide to the Discovery and Isolation of Bioactive Pyrrolo[1,2-a]pyrazine Alkaloids for Drug Development
Foreword: Unlocking Nature's Intricate Scaffolds
The relentless pursuit of novel therapeutic agents has consistently led researchers back to the boundless chemical diversity of the natural world. Within this vast repository, nitrogen-containing heterocyclic compounds, particularly alkaloids, have historically proven to be a rich source of pharmacologically active molecules. The pyrrolo[1,2-a]pyrazine core, a fused bicyclic system, represents a privileged scaffold that has garnered significant attention in medicinal chemistry and drug discovery. These alkaloids, isolated from a diverse array of natural sources including terrestrial and marine microbes, plants, and fungi, exhibit a remarkable spectrum of biological activities, ranging from antimicrobial and antioxidant to potent antitumor effects.[1]
This in-depth technical guide is designed for researchers, scientists, and drug development professionals who are engaged in the discovery, isolation, and characterization of bioactive natural products. Moving beyond a mere recitation of facts, this document provides a field-proven perspective on the causality behind experimental choices, emphasizing self-validating protocols and authoritative scientific grounding. We will delve into the intricate pathways of discovery, from the initial screening of natural sources to the rigorous processes of isolation, purification, and structural elucidation. Furthermore, we will explore the known biosynthetic routes and provide detailed methodologies for assessing the promising biological activities of these fascinating molecules. It is our hope that this guide will serve as a valuable resource, empowering researchers to navigate the complexities of natural product chemistry and unlock the full therapeutic potential of this compound alkaloids.
Part 1: The Genesis of Discovery - Sourcing this compound Alkaloids
The journey to isolate a novel bioactive compound begins with the judicious selection of a source organism. This compound alkaloids are not ubiquitously distributed in nature; their presence is often associated with specific genera of microorganisms, particularly those thriving in unique and competitive ecological niches.
Microbial Treasure Troves: The Prolific Producers
Microorganisms, especially bacteria of the phylum Actinobacteria and various fungal species, are the most prolific and well-documented sources of this compound alkaloids.[2]
-
Actinomycetes (Genus Streptomyces): This genus is a veritable powerhouse of secondary metabolite production, responsible for a significant portion of clinically used antibiotics. Streptomyces species isolated from diverse environments, such as mangrove soil and marine sediments, have been shown to produce various bioactive this compound derivatives.[3][4][5] For instance, a novel Streptomyces mangrovisoli sp. nov. was found to produce this compound-1,4-dione, hexahydro-, an agent with notable antioxidant properties.[5] The rationale for targeting underexplored environments like mangrove ecosystems lies in the unique evolutionary pressures that drive the production of novel secondary metabolites for survival and competition.
-
Genus Bacillus: Soil and marine-dwelling Bacillus species are also significant producers of these alkaloids. A notable example is the isolation of 5,10-Diethoxy-2,3,7,8-tetrahydro-1H,6H-dipyrrolo[1,2-a:1',2'-d]pyrazine from a novel Bacillus species, which exhibited potent antifungal activity.[6][7] The production of such compounds is often a key component of the bacterium's defense mechanism against other microorganisms.
-
Fungi: Fungi are another rich source of diketopiperazine-type alkaloids, which include the this compound scaffold.[2] The biosynthetic machinery in fungi for producing these complex molecules is a subject of ongoing research and presents a promising avenue for the discovery of new derivatives.
Marine Ecosystems: A Frontier for Novelty
The marine environment, with its immense biodiversity and unique chemical landscapes, is a continuously expanding frontier for natural product discovery. Marine sponges and their associated microbial symbionts are particularly rich sources of novel this compound alkaloids.[8][9] For example, the bacterium Bacillus tequilensis MSI45, isolated from the marine sponge Callyspongia diffusa, was found to produce this compound-1,4-dione, hexahydro-, which demonstrated significant activity against multi-drug resistant Staphylococcus aureus.[9][10]
Part 2: From Crude Extract to Pure Compound - A Workflow for Isolation and Purification
The successful isolation of a target alkaloid from a complex natural extract is a multi-step process that requires a systematic and logical approach. The following workflow represents a robust and commonly employed strategy.
Caption: A generalized workflow for the isolation and purification of bioactive this compound alkaloids.
Step-by-Step Experimental Protocol: Isolation from a Streptomyces Culture
This protocol provides a detailed methodology for the isolation of this compound alkaloids from a liquid culture of a Streptomyces species.
2.1.1. Fermentation and Extraction
-
Inoculation and Fermentation: Inoculate a suitable liquid medium (e.g., ISP2 broth) with a pure culture of the Streptomyces strain.[11][12] Incubate the culture under optimal conditions of temperature, pH, and agitation for a period determined by growth and secondary metabolite production curves (typically 5-10 days).[12][13]
-
Harvesting and Separation: After the incubation period, separate the culture broth from the mycelial biomass by centrifugation or filtration.
-
Solvent Extraction: Extract the cell-free supernatant (culture broth) with an equal volume of an appropriate organic solvent, such as ethyl acetate or chloroform.[14] This is typically done using a separatory funnel, and the process is repeated multiple times to ensure complete extraction of the bioactive compounds. The rationale for using ethyl acetate is its intermediate polarity, which allows for the extraction of a wide range of secondary metabolites, including many alkaloids.
2.1.2. Chromatographic Purification
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
-
Silica Gel Column Chromatography: Subject the crude extract to silica gel column chromatography.[9] The column is typically packed with silica gel and eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, methanol).[9]
-
Fraction Collection and Monitoring: Collect fractions of the eluate and monitor the separation process using Thin Layer Chromatography (TLC).[15] Spot the fractions on a TLC plate, develop the plate in a suitable solvent system, and visualize the spots under UV light or by using a staining reagent. Pool the fractions containing the compounds of interest based on their TLC profiles.
2.1.3. High-Performance Liquid Chromatography (HPLC)
-
Further Purification: Subject the active fractions obtained from column chromatography to further purification by HPLC.[9][11] A reversed-phase C18 column is commonly used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifying agent like formic acid or trifluoroacetic acid to improve peak shape.
-
Peak Collection: Collect the peaks corresponding to the pure compounds as they elute from the column, guided by a UV detector.
-
Purity Confirmation: Assess the purity of the isolated compounds by analytical HPLC. A single, sharp peak is indicative of a pure compound.
Part 3: Deciphering the Molecular Architecture - Structural Elucidation
Once a pure compound is isolated, the next critical step is to determine its chemical structure. A combination of spectroscopic techniques is employed for this purpose.
Caption: The synergistic use of spectroscopic techniques for structural elucidation.
Key Spectroscopic Techniques and Their Insights
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.[16] High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.[17] Fragmentation patterns observed in the mass spectrum can also provide clues about the structure of the molecule.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the detailed structure of organic molecules.
-
¹H NMR: Provides information about the number and types of protons in the molecule, as well as their chemical environment and connectivity.
-
¹³C NMR: Shows the number and types of carbon atoms in the molecule.[18]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the piecing together of the molecular skeleton and the definitive assignment of the structure.[17]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule, such as carbonyl groups (C=O), N-H bonds, and C-N bonds, which are characteristic of the this compound scaffold.[9]
Example Data for a this compound-1,4-dione Derivative
| Technique | Observation | Interpretation |
| HR-ESI-MS | [M+H]⁺ peak at m/z 155.0815 | Molecular formula C₇H₁₀N₂O₂[19] |
| ¹H NMR | Multiple signals in the aliphatic region (1.5-4.0 ppm) | Presence of a saturated heterocyclic system |
| ¹³C NMR | Signals around 165-170 ppm | Presence of two carbonyl carbons (amides)[18] |
| FTIR | Strong absorption bands around 1650 cm⁻¹ and 3200 cm⁻¹ | Presence of C=O and N-H functional groups |
Part 4: Nature's Blueprint - Biosynthesis of the this compound Core
Understanding the biosynthetic pathway of these alkaloids is not only of academic interest but also opens up opportunities for biosynthetic engineering and the generation of novel derivatives. Many this compound alkaloids belong to the diketopiperazine (DKP) class of natural products.[20]
The biosynthesis of the DKP scaffold is primarily catalyzed by a class of enzymes known as cyclodipeptide synthases (CDPSs) .[20] These enzymes utilize two aminoacyl-tRNAs as substrates to form a cyclic dipeptide, which serves as the core of the DKP.[20]
Caption: A simplified schematic of the diketopiperazine biosynthetic pathway.
Following the formation of the DKP core, a suite of tailoring enzymes , such as oxidoreductases, cytochrome P450s, prenyltransferases, and methyltransferases, modify the scaffold to generate the vast structural diversity observed in this class of alkaloids.[20] These tailoring reactions are responsible for the specific biological activities of the final compounds.
Part 5: Assessing the Therapeutic Potential - Bioactivity Screening
The ultimate goal of isolating these alkaloids is to identify new leads for drug development. This requires a systematic evaluation of their biological activities using a panel of in vitro assays.
Antimicrobial Activity
5.1.1. Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[21][22]
-
Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the isolated alkaloid in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[22]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard.[23]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[21]
| Compound | Test Organism | MIC (µg/mL) | Reference |
| This compound-1,4-dione, hexahydro- | S. aureus (MDR) | 15 ± 0.172 | [9] |
| Crude extract of Streptomyces sp. PJ85 | B. cereus TISTR687 | 1 | [12] |
| Crude extract of Streptomyces sp. PJ85 | S. aureus ATCC29213 | 2 | [12] |
Antioxidant Activity
5.2.1. Experimental Protocol: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[4][24]
-
Preparation of DPPH Solution: Prepare a solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add different concentrations of the isolated alkaloid to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample wells with that of a control (DPPH solution without the compound). A standard antioxidant like ascorbic acid is often used for comparison.[25]
| Compound | Concentration (µg/mL) | DPPH Scavenging Activity (%) | Reference |
| This compound-1,4-dione, hexahydro-3-(2-methylpropyl)- | 500 | 72.48 ± 0.32 | [4][24] |
Anticancer Activity
5.3.1. Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[26]
-
Cell Seeding: Seed cancer cells (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in a 96-well plate and allow them to adhere overnight.[27]
-
Compound Treatment: Treat the cells with various concentrations of the isolated alkaloid for a specific period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm).
-
IC₅₀ Determination: The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (3h) | PC-3 (Prostate Cancer) | 1.18 ± 0.05 | [27] |
| (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (3h) | MCF-7 (Breast Cancer) | 1.95 ± 0.04 | [27] |
Conclusion and Future Perspectives
The bioactive this compound alkaloids represent a structurally diverse and pharmacologically significant class of natural products. This guide has provided a comprehensive overview of the key stages in their discovery and isolation, from identifying promising natural sources to detailed protocols for purification, structural elucidation, and bioactivity assessment. The continued exploration of unique ecological niches, coupled with advancements in analytical techniques and genomic approaches to understanding and manipulating biosynthetic pathways, will undoubtedly lead to the discovery of novel this compound derivatives with enhanced therapeutic potential. The methodologies and insights presented herein are intended to equip researchers with the necessary tools to contribute to this exciting and impactful field of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of Complex Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Presence of antioxidative agent, this compound-1,4-dione, hexahydro- in newly isolated Streptomyces mangrovisoli sp. nov - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antioxidants Activity: Significance and symbolism [wisdomlib.org]
- 7. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. An antibiotic agent this compound-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An antibiotic agent this compound-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Targeted Isolation of Indole Alkaloids from Streptomyces sp. CT37 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolation and Identification of Bioactive Compounds from Streptomyces actinomycinicus PJ85 and Their In Vitro Antimicrobial Activities against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation of Streptomyces spp. Exhibiting Potent Antibiofilm Activity Against Clinically Isolated Bacterial Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academicjournals.org [academicjournals.org]
- 15. Finding of antibiotic compounds pyrrolo [1,2-a]pyrazine-1,4-dione, hexahydro and Cyclo(prolyl-tyrosyl) isolated from the degradation of epoxy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. (3S-trans)-3-benzylhexahydropyrrolo(1,2-a)pyrazine-1,4-dione | C14H16N2O2 | CID 99895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. This compound-1,4-dione, hexahydro- [webbook.nist.gov]
- 20. The expanding spectrum of diketopiperazine natural product biosynthetic pathways containing cyclodipeptide synthases - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. integra-biosciences.com [integra-biosciences.com]
- 22. apec.org [apec.org]
- 23. benchchem.com [benchchem.com]
- 24. Marine Sp. VITMK1 Derived Pyrrolo [1, 2-A] Pyrazine-1, 4-Dione, Hexahydro-3-(2-Methylpropyl) and Its Free Radical Scavenging Activity [benthamopenarchives.com]
- 25. researchgate.net [researchgate.net]
- 26. tandfonline.com [tandfonline.com]
- 27. Expansion of chemical space based on a this compound core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Pyrrolo[1,2-a]pyrazine Core - A Privileged Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyrrolo[1,2-a]pyrazine Analogs
The this compound core is a nitrogen-fused heterocyclic system that has emerged as a "privileged scaffold" in the field of drug discovery.[1] This designation stems from its ability to serve as a versatile structural framework for designing ligands that can interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. Compounds built around this core have demonstrated significant potential as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory agents.[2] The unique three-dimensional shape and electronic properties of the scaffold allow for the strategic placement of various functional groups, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide provides a detailed exploration of the structure-activity relationships (SAR) of this compound analogs, offering insights into the chemical modifications that drive their biological effects across different therapeutic areas.
Core Principles of SAR: Deconstructing the this compound Scaffold
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the fused ring system. Understanding these relationships is critical for the rational design of new, more potent, and selective therapeutic agents. The following sections dissect the scaffold to highlight key regions for chemical modification and their impact on activity.
Key Positions for Substitution
Caption: Key modification sites on the this compound scaffold.
-
The Pyrazine Ring (Positions 1-4): This portion of the scaffold is frequently modified. The introduction of a carbonyl group to form a pyrrolo[1,2-a]pyrazin-1(2H)-one or a 1,4-dione is a common strategy. These modifications are particularly important for developing PARP inhibitors and antimicrobial agents.[3][4] Furthermore, attaching substituted aromatic rings at position C-4 has been shown to be essential for anticonvulsant properties.[5]
-
The Pyrrole Ring (Positions 6-8): While less explored for primary pharmacophore interactions, substitutions on the pyrrole moiety can influence the overall electronic properties and steric profile of the molecule. These changes can impact pharmacokinetic parameters such as solubility, metabolism, and bioavailability.
-
Aromatic Substituents: For analogs bearing an aromatic side chain (e.g., a phenyl group), the substitution pattern on this ring is a critical determinant of activity.
-
Anticancer Activity: The orientation of substituents can lead to dramatic shifts in potency. For example, a 2,4-dimethoxyphenyl group confers greater potency against U937 lymphoma cells than a 2,5-dimethoxyphenyl group, highlighting the importance of the substituent's position.[6][7] Similarly, methoxy groups at the ortho-position of the aromatic ring can be beneficial, whereas halogen atoms at the same position may abolish activity.[6][7]
-
Anticonvulsant Activity: High activity in maximal electroshock seizure (MES) models is often associated with meta-substituted analogs.[5] However, the efficacy in models of pharmacoresistant seizures appears to be less sensitive to the specific placement of substituents on the phenyl ring.[5]
-
Case Study 1: SAR of Anticancer this compound Analogs
The this compound scaffold has yielded several potent anticancer agents acting through diverse mechanisms, including cytotoxicity, kinase inhibition, and PARP inhibition.
Key Findings in Anticancer SAR:
-
Targeting the FTase-p38 Signaling Axis: A novel series of derivatives was evaluated against human lymphoma U937 cells. The SAR revealed that compound 6x , featuring a 2,4-dimethoxyphenyl group, was significantly more potent than its analog 6b , which had a single methoxy group at the ortho-position.[6] This suggests that the electronic and steric properties conferred by the dual methoxy substitution are crucial for interacting with the biological target, which was associated with the FTase-p38 signaling pathway.[6][7]
-
Induction of Apoptosis in Solid Tumors: In studies against prostate (PC-3) and breast (MCF-7) cancer cells, a dihydrothis compound derivative, 3h , demonstrated potent anticancer activity with IC50 values of 1.18 µM and 1.95 µM, respectively.[8] The key structural features of 3h include a 4-bromophenyl group at position 3 and a 4-fluorobenzoyl group at position 4.[8] This compound was found to induce apoptosis through the activation of caspase-3 and subsequent cleavage of PARP.[8]
-
PARP-1 Inhibition: A series of pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives were identified as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1).[4] Optimization of this series led to compounds with low double-digit nanomolar potency in inhibiting the proliferation of BRCA-deficient cells, demonstrating excellent selectivity over BRCA-proficient cells.[4]
-
Cell Cycle Arrest: The naturally occurring analog, this compound-1,4-dione, hexahydro-3-(2-methylpropyl) (PPDHMP), isolated from a marine bacterium, exhibits anticancer activity against lung (A549) and cervical (HeLa) cancer cells.[9] Mechanistic studies showed that PPDHMP arrests the cell cycle at the G1 phase and down-regulates anti-apoptotic Bcl-2 family proteins while activating caspases.[9]
Data Summary: Anticancer Activity
| Compound ID | Core Structure | Key Substituents | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| 6x [6] | This compound | 2,4-dimethoxyphenyl | U937 (Lymphoma) | Potent | FTase-p38 signaling |
| 3h [8] | 3,4-Dihydrothis compound | 3-(4-bromophenyl), 4-(4-fluorobenzoyl) | PC-3 (Prostate) | 1.18 | Apoptosis (Caspase-3/PARP) |
| 3h [8] | 3,4-Dihydrothis compound | 3-(4-bromophenyl), 4-(4-fluorobenzoyl) | MCF-7 (Breast) | 1.95 | Apoptosis (Caspase-3/PARP) |
| PPDHMP [9] | This compound-1,4-dione | hexahydro-3-(2-methylpropyl) | A549 (Lung) | 19.94 µg/mL | G1 Cell Cycle Arrest |
| PPDHMP [9] | This compound-1,4-dione | hexahydro-3-(2-methylpropyl) | HeLa (Cervical) | 16.73 µg/mL | G1 Cell Cycle Arrest |
Visualization: Apoptosis Induction Pathway
Caption: Apoptosis pathway induced by select anticancer analogs.
Case Study 2: SAR of Anticonvulsant this compound Analogs
A distinct series of chiral this compound derivatives has been synthesized and evaluated for anticonvulsant activity, revealing a different set of SAR rules.
Key Findings in Anticonvulsant SAR:
-
Importance of C-4 Substitution: The presence of an aromatic substituent at the C-4 position is a cornerstone of the anticonvulsant activity for this class of compounds.[5]
-
Role of Substituent Orientation: In "classical" anticonvulsant screening tests, such as the maximal electroshock (MES) and subcutaneous Metrazol (scMET) tests, analogs with meta-substituted phenyl rings at C-4 demonstrated the highest activity.[5]
-
Pharmacoresistant Seizure Models: Interestingly, when evaluated in the 6 Hz model, which represents pharmacoresistant limbic seizures, the efficacy of the compounds was only marginally affected by the position of the substituent on the phenyl ring.[5] The most active derivative in this model, 5a , showed an effective dose (ED50) of 32.24 mg/kg.[5]
Data Summary: Anticonvulsant Activity
| Compound ID | Key Substituents | Anticonvulsant Test | Activity Metric | Result |
| General [5] | meta-substituted phenyl at C-4 | MES, scMET | Efficacy | High Activity |
| 5a [5] | Specific meta-substituted analog | 6 Hz Model | ED50 | 32.24 mg/kg |
Synthetic Strategies and Experimental Protocols
The exploration of SAR is underpinned by robust synthetic chemistry and reliable biological assays. Several efficient synthetic routes to the this compound core have been developed, enabling the creation of diverse chemical libraries.
General Synthetic Workflow
A common and effective approach involves the cyclization of functionalized pyrrole precursors.
Caption: A common synthetic route via an enaminone intermediate.
Key Synthetic Methodologies:
-
Cyclization of Enaminones: A straightforward method involves reacting 2-formylpyrrole-based acetates or acetonitriles with dimethylformamide dimethyl acetal (DMFDMA) to form an enaminone intermediate, which is then cyclized in the presence of ammonium acetate.[1][2]
-
Ugi Multicomponent Reaction: This powerful reaction has been used to synthesize novel, chiral derivatives with aromatic substituents at C-4 in a short synthetic sequence, ideal for generating libraries for SAR studies.[5]
-
Palladium-Catalyzed Cycloisomerization: this compound derivatives have been synthesized from 2-bromo-5-methoxypyrazine and propargyl amines or ethers using a Pd-catalyzed intermolecular cycloisomerization strategy.[10]
-
Three-Component Annulation: A highly atom-economical [4+1+1] annulation approach has been developed to access novel 3,4-dihydrothis compound skeletons with diverse functional groups.[8]
Experimental Protocols for Biological Evaluation
1. Anticancer Cell Viability (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells (e.g., PC-3, MCF-7) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[11]
-
2. Apoptosis Staining (DAPI Staining)
-
Principle: DAPI (4′,6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. Apoptotic cells exhibit characteristic nuclear changes like condensation and fragmentation, which can be visualized.
-
Procedure:
-
Treat cells with the test compound at its IC50 concentration for 24 hours.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with a fixative solution (e.g., 4% paraformaldehyde).
-
Permeabilize the cells if necessary (e.g., with 0.1% Triton X-100).
-
Stain the cells with DAPI solution in the dark.
-
Wash the cells again with PBS.
-
Visualize the nuclear morphology under a fluorescence microscope. Look for condensed or fragmented nuclei, which are hallmarks of apoptosis.[9]
-
3. Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)
-
Principle: This test identifies compounds that can prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus, modeling generalized tonic-clonic seizures.
-
Procedure:
-
Administer the test compound to rodents (e.g., mice) via an appropriate route (e.g., intraperitoneal injection).
-
After a predetermined time for drug absorption, deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) through corneal or auricular electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension.
-
Protection is defined as the abolition of the hindlimb tonic extensor component of the seizure.
-
Determine the median effective dose (ED50) by testing the compound at several dose levels.[5]
-
Conclusion and Future Outlook
The this compound scaffold is a remarkably fruitful starting point for the development of novel therapeutics. The structure-activity relationship studies conducted to date have clearly demonstrated that targeted modifications to specific positions on the heterocyclic core and its substituents can profoundly influence biological activity and selectivity. The pyrazine ring, particularly positions 1 and 4, serves as a critical handle for installing pharmacophoric elements, while the substitution pattern on appended aromatic rings allows for the fine-tuning of potency against targets ranging from cancer cells to neuronal circuits.
Future research in this area should focus on expanding the chemical space around this privileged core. The synthesis of new libraries using diversity-oriented approaches will be essential for uncovering novel biological activities.[6] Furthermore, integrating computational modeling and structural biology with synthetic efforts will enable a more rational design of next-generation analogs with improved potency, selectivity, and drug-like properties. As our understanding of the SAR for this versatile scaffold continues to grow, so too will its potential to yield new medicines for a wide range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification and SAR of novel pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of the aromatic site in novel anticonvulsant this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 8. Expansion of chemical space based on a this compound core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and In Vitro Anti-Inflammatory Activity of Pyrrolo[1,2-A]pyrazines via Pd-Catalyzed Intermolecular Cyclization Reaction | Scientific.Net [scientific.net]
- 11. asiapharmaceutics.info [asiapharmaceutics.info]
An In-Depth Technical Guide to the In Silico Screening of Pyrrolo[1,2-a]pyrazine Chemical Libraries
This guide provides a comprehensive, technically-grounded walkthrough for researchers, medicinal chemists, and drug development professionals on executing an effective in silico screening campaign focused on the pyrrolo[1,2-a]pyrazine scaffold. We will move beyond rote protocols to dissect the strategic rationale behind each step, ensuring a self-validating workflow from library preparation to hit prioritization.
Preamble: The this compound Scaffold - A Privileged Motif in Drug Discovery
The this compound core is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic structure provides a well-defined three-dimensional geometry, making it an excellent scaffold for presenting functional groups to biological targets. Compounds bearing this motif have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, antitumor, and kinase inhibitory effects.[1] Specifically, this compound derivatives have shown promise as anticancer agents by inducing apoptosis and inhibiting cell migration in prostate and breast cancer cell lines.[2] Others have been isolated from natural sources, such as marine bacteria, and identified as potent antibiotics against multi-drug resistant pathogens.[3][4]
Given this therapeutic potential, the systematic exploration of chemical space around the this compound core is a compelling strategy for discovering novel lead compounds. In silico screening offers a rapid, cost-effective, and powerful approach to navigate vast chemical libraries and identify high-potential candidates for further development.
Part 1: The Strategic Framework - A Multi-Stage Virtual Screening Cascade
A successful virtual screening campaign is not a single experiment but a strategic, multi-layered funnel designed to progressively enrich a small subset of high-potential compounds from an enormous starting library.[5][6] This cascade approach maximizes computational resources and increases the probability of identifying true positives. Our workflow is built on the principle of applying computationally inexpensive, broad filters first, followed by more rigorous and resource-intensive evaluations.
Caption: The Virtual Screening Cascade.
Part 2: Foundational Preparations - Ensuring Data Integrity
The adage "garbage in, garbage out" is acutely true in computational chemistry. The quality of your starting library and target structure directly dictates the reliability of your screening results.
Chemical Library Curation
The goal is to create a high-quality, standardized set of 3D structures ready for screening.
Protocol: Library Preparation Workflow
-
Acquisition: Obtain the this compound library from a commercial source (e.g., Maybridge) or an enumerated database (e.g., ZINC).[7][8]
-
Standardization:
-
Objective: To ensure a consistent and accurate chemical representation for all molecules.
-
Steps:
-
Use a cheminformatics toolkit (e.g., RDKit, ChemAxon) to neutralize charges, remove salts and fragments, and correct erroneous functional groups.
-
Generate canonical SMILES to remove structural redundancy.
-
-
-
Protonation and Tautomeric States:
-
Objective: To enumerate physiologically relevant ionization and tautomeric states at a defined pH (typically 7.4). This is critical as the wrong state will not dock correctly.
-
Tools: Use tools like LigPrep (Schrödinger) or the appropriate functions within ChemAxon.
-
-
3D Conformation Generation:
-
Objective: To generate a low-energy, three-dimensional conformation for each molecule.
-
Steps: Convert the 2D structures into 3D. For larger, more flexible molecules, it is advisable to generate multiple conformers to better sample the conformational space.
-
-
Drug-Likeness Filtering (Optional but Recommended):
-
Objective: To remove compounds with undesirable physicochemical properties that are likely to fail in later developmental stages.
-
Method: Apply filters like Lipinski's Rule of Five (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10) and other custom rules (e.g., PAINS - Pan-Assay Interference Compounds).[7]
-
Biological Target Preparation
The accuracy of structure-based methods hinges on a meticulously prepared protein structure.
Protocol: Target Protein Preparation Workflow
-
Structure Retrieval: Download the crystal structure of your target protein from the Protein Data Bank (PDB). If a structure is unavailable, a high-quality homology model may be used, though this introduces additional uncertainty.
-
Initial Cleanup (Using tools like Maestro, Chimera, or PyMOL):
-
Objective: To create a clean, chemically correct model of the protein.
-
Steps:
-
Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands. Retaining crystallographic waters that mediate key protein-ligand interactions may be considered by advanced users.
-
Inspect the structure for missing atoms, residues, or loops. Model these in where necessary and feasible.
-
Add hydrogen atoms, as they are absent in most PDB files.
-
-
-
Protonation and Optimization:
-
Objective: To assign correct protonation states to titratable residues (e.g., His, Asp, Glu) and relieve steric clashes.
-
Method: Use automated tools like PROPKA or H++ to predict pKa values and assign protonation states at the desired pH. Perform a constrained energy minimization of the hydrogen atoms and, if necessary, the entire structure to relax the system.
-
-
Binding Site Definition:
-
Objective: To define the specific volume in which the docking algorithm will search for ligand poses.
-
Method: Define a docking grid or box centered on the known binding site (if a co-crystallized ligand was present) or a predicted binding site from pocket-detection algorithms (e.g., SiteMap, Fpocket). The size should be large enough to accommodate typical this compound derivatives without being excessively large, which would increase computation time and reduce accuracy.
-
Part 3: Core Screening Methodologies
With prepared inputs, we can now execute the primary screening phase. Employing both structure- and ligand-based methods provides a more robust consensus.
Structure-Based Virtual Screening (SBVS): Molecular Docking
SBVS leverages the 3D structure of the target protein to predict how a ligand might bind. Molecular docking is the cornerstone of this approach, estimating both the pose (orientation and conformation) and affinity of a ligand within the binding site.[9][10]
Protocol: High-Throughput Molecular Docking
-
Software Selection: Choose a well-validated docking program. Examples include Glide (Schrödinger), AutoDock Vina, and GOLD.[7][9]
-
Docking Execution:
-
Input: The prepared protein grid and the 3D library of this compound compounds.
-
Process: The software systematically samples thousands of possible poses for each ligand within the defined binding site.
-
Scoring: Each pose is evaluated using a scoring function that approximates the binding free energy. The score typically accounts for factors like hydrogen bonds, electrostatic interactions, hydrophobic effects, and steric clashes.
-
-
Output: A list of all screened compounds, ranked by their docking scores, along with the predicted binding pose for each.
Caption: Molecular Docking Workflow.
Ligand-Based Virtual Screening (LBVS): Pharmacophore Modeling
LBVS is invaluable when a 3D structure of the target is unavailable, but a set of known active molecules exists. A pharmacophore represents the 3D arrangement of chemical features essential for biological activity.[11][12]
Protocol: Pharmacophore Screening
-
Model Generation:
-
Input: A set of structurally diverse, known active this compound derivatives with associated activity data.
-
Process: Use software like Phase (Schrödinger) or LigandScout to identify common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) and their spatial relationships. The software generates one or more hypotheses that best explain the observed activity.
-
-
Model Validation: The generated pharmacophore model must be validated to ensure it can distinguish known actives from inactive decoys before being used for screening.
-
Library Screening:
-
Objective: To rapidly filter the prepared 3D library, retaining only those molecules that can match the pharmacophore hypothesis.
-
Process: The screening software checks each conformer of every molecule in the library to see if it can spatially align its chemical features with the pharmacophore model.
-
-
Output: A subset of the library containing compounds that fit the pharmacophore, often ranked by a fit score.
Part 4: Hit Prioritization - From Data to Decisions
The raw output from screening requires careful analysis to select a small, diverse, and promising set of compounds for experimental validation.
Post-Screening Filtering and Analysis
-
Consensus Scoring: If both docking and pharmacophore screening were performed, prioritize compounds that rank highly in both methods. This increases confidence in the selected hits.
-
Visual Inspection: This is a critical, non-negotiable step. For the top-scoring compounds from docking (e.g., top 1-5%), visually inspect their predicted binding poses.
-
Causality Check: Does the pose make chemical sense? Are key interactions (e.g., hydrogen bonds with critical residues, filling of a hydrophobic pocket) observed?[8] Discard compounds with high scores that are due to artifacts like strained conformations or poor electrostatics.
-
-
Clustering and Diversity: Cluster the filtered hits based on chemical structure (e.g., using Tanimoto similarity on molecular fingerprints). Select representative compounds from several distinct clusters to ensure chemical diversity in the final hit list. This avoids pursuing multiple analogs of the same chemical series and explores a broader range of Structure-Activity Relationships (SAR).[13]
In Silico ADMET Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can prevent costly late-stage failures.[14] Numerous validated computational models can predict these properties.[7][15]
Protocol: Predictive ADMET Analysis
-
Tool Selection: Use web servers like SwissADME and pkCSM or integrated software suites.
-
Property Prediction: For the short-listed hits, predict key ADMET-related properties.
-
Data Consolidation: Summarize the docking scores, pharmacophore fit scores (if applicable), and key ADMET predictions in a single table for comparative analysis.
Table 1: Example Hit Prioritization Matrix
| Compound ID | Docking Score (kcal/mol) | Key Predicted Interactions | Predicted LogS (Solubility) | Predicted BBB Permeant | Lipinski's Violations |
| PYPZ-001 | -10.2 | H-bond with GLU-85 | -3.5 | Yes | 0 |
| PYPZ-002 | -9.8 | Pi-Pi stack with PHE-142 | -4.1 | Yes | 0 |
| PYPZ-003 | -9.5 | H-bond with LYS-40 | -2.8 | No | 0 |
| PYPZ-004 | -9.1 | Hydrophobic pocket filling | -6.2 | Yes | 1 (LogP > 5) |
Based on this table, PYPZ-001 and PYPZ-003 might be prioritized. PYPZ-001 shows the best score and a key interaction. PYPZ-003 has a good score, a key interaction, and is predicted to be non-brain penetrant, which could be desirable for certain targets. PYPZ-004 would be deprioritized due to its predicted poor solubility and Lipinski's violation.
Conclusion
This guide has outlined a robust and scientifically sound workflow for the in silico screening of this compound libraries. By integrating meticulous preparation, validated computational methods, and intelligent post-screening analysis, researchers can significantly enhance the efficiency and effectiveness of their early-stage drug discovery efforts. The prioritized hits emerging from this workflow form a strong foundation for subsequent chemical synthesis and in vitro biological validation, ultimately accelerating the journey toward novel therapeutics. The future of virtual screening will undoubtedly involve greater integration of machine learning and artificial intelligence to further refine prediction accuracy and navigate the vastness of chemical space.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. Expansion of chemical space based on a this compound core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An antibiotic agent this compound-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. An antibiotic agent this compound-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. schrodinger.com [schrodinger.com]
- 7. Molecular Docking, Pharmacophore Modeling and ADMET Prediction of Novel Heterocyclic Leads as Glucokinase Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. preprints.org [preprints.org]
- 13. Design, synthesis, and biological evaluation of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]
- 16. Discovery of novel ULK1 inhibitors through machine learning-guided virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrrolo[1,2-a]pyrazine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Privileged Heterocycle
In the landscape of medicinal chemistry, "privileged structures" are molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thereby offering a fertile ground for the discovery of novel therapeutics. The pyrrolo[1,2-a]pyrazine core, a fused heterocyclic system comprising a pyrrole and a pyrazine ring, has unequivocally earned this distinction.[1][2] Its unique three-dimensional architecture and synthetic accessibility have made it a cornerstone for the development of a diverse array of therapeutic agents.[1] Compounds incorporating this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory effects.[3][4] This guide provides a comprehensive overview of the pivotal role of the this compound scaffold in drug discovery, with a focus on its synthesis, therapeutic applications, underlying mechanisms of action, and the experimental methodologies used in its evaluation.
The inherent properties of the this compound system, such as its rigid bicyclic nature and the presence of nitrogen atoms that can act as hydrogen bond donors and acceptors, contribute to its ability to interact with a variety of biological macromolecules. The pyrrole ring is a five-membered aromatic heterocycle, while the pyrazine is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4.[5] This fusion results in a unique electronic distribution and conformational rigidity that medicinal chemists can exploit to achieve high-affinity and selective binding to target proteins.
Synthetic Strategies: Building the Core and Its Analogs
The synthetic tractability of the this compound scaffold is a key driver of its widespread use in drug discovery.[6] A variety of synthetic routes have been developed to construct this bicyclic system, allowing for the introduction of diverse substituents and the exploration of a vast chemical space.[3]
Key Synthetic Methodologies
Several strategic approaches have been successfully employed to synthesize the this compound core and its derivatives. These can be broadly categorized as follows:
-
Fusion of a Pyrazinone to a Pyrrole Derivative: This is one of the most common strategies, often starting from a 2-monosubstituted or 1,2-disubstituted pyrrole.[6] For instance, an N-allyl pyrrole-2-carboxamide can undergo a palladium-catalyzed cyclization to form the this compound ring system.[6] Another approach involves the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate.[3]
-
Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical way to construct complex molecules in a single step. The Ugi multicomponent reaction has been utilized to synthesize chiral derivatives of this compound with aromatic substituents at the C-4 position.[7] A [4+1+1] annulation approach has also been developed to access novel 3,4-dihydrothis compound ring systems multi-functionalized on the pyrazine unit.[8]
-
Intramolecular Cyclization Reactions: Palladium-catalyzed intermolecular cycloisomerization of 2-bromo-5-methoxypyrazine with propargyl amines or ethers has been used to synthesize this compound derivatives.[4] Additionally, N-ylides generated from quaternized pyrrolo[1,2-a]pyrazines can undergo 1,3-dipolar cycloaddition reactions with suitable dipolarophiles to create more complex fused systems.[9]
The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule, which in turn is guided by structure-activity relationship (SAR) studies for a particular biological target.
Caption: Key synthetic pathways to the this compound core.
Therapeutic Applications: A Scaffold for Diverse Biological Activities
The versatility of the this compound scaffold is evident in its broad range of biological activities. By strategically modifying the core structure, researchers have developed potent and selective compounds targeting a variety of diseases.
Anticancer Activity
The this compound scaffold has been extensively explored for the development of novel anticancer agents.[1] Derivatives have demonstrated significant cytotoxicity against various cancer cell lines, often through the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.[10]
A notable example is (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide, which has shown potent anticancer activity against prostate (PC-3) and breast (MCF-7) cancer cells with IC50 values of 1.18 µM and 1.95 µM, respectively.[8] This compound was found to induce apoptosis via caspase-3 activation and cleavage of PARP.[8] Another derivative, this compound-1,4-dione, hexahydro-3-(2-methylpropyl), extracted from a marine bacterium, exhibited in vitro anticancer potential against lung (A549) and cervical (HeLa) cancer cells by arresting the cell cycle at the G1 phase and inducing apoptosis through the downregulation of anti-apoptotic Bcl-2 family proteins.[11]
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 3h | PC-3 (Prostate) | 1.18 ± 0.05 | Apoptosis induction, Caspase-3 activation | [8] |
| MCF-7 (Breast) | 1.95 ± 0.04 | [8] | ||
| PPDHMP | A549 (Lung) | 19.94 ± 1.23 | G1 cell cycle arrest, Apoptosis induction | [11] |
| HeLa (Cervical) | 16.73 ± 1.78 | [11] |
Kinase Inhibition
Kinases are a major class of drug targets, particularly in oncology and inflammatory diseases. The this compound scaffold has proven to be a valuable template for the design of potent and selective kinase inhibitors.[3][12] For instance, derivatives of this scaffold have been identified as inhibitors of PIM kinases, which are implicated in cell survival and proliferation.[13] Optimization of initial hits led to the discovery of compounds with excellent selectivity against a large panel of kinases.[13] Furthermore, pyrrolopyrazines have been investigated as selective spleen tyrosine kinase (Syk) inhibitors.[14]
Antimicrobial and Antiviral Activities
This compound derivatives have demonstrated significant antibacterial, antifungal, and antiviral activities.[3] For example, this compound-1,4-dione, hexahydro-3-(2-methylpropyl) has been shown to inhibit bacterial biofilm formation and degrade the cell wall of pathogenic bacteria.[3] Another compound, this compound-1,4-dione,hexahydro-3-(phenylmethyl)-, extracted from Streptomyces sp., has shown potential as an antifungal agent.[15]
Central Nervous System (CNS) Activity
The this compound scaffold has also been explored for its potential in treating CNS disorders. Novel, chiral derivatives have been synthesized and evaluated for their in vivo anticonvulsant efficacy in animal models of epilepsy.[7] Some of these compounds displayed high activity in maximal electroshock seizure (MES) and subcutaneous Metrazol (scMET) tests.[7] Additionally, new ligands for the translocator protein 18 kDa (TSPO), a promising target for neuropsychotropic drugs, have been developed from the N,1-diphenylthis compound-3-carboxamide series, exhibiting anxiolytic activity.[16]
Experimental Protocols: A Guide to Evaluation
General Protocol for Cell Viability Assay (MTT Assay)
This protocol is a generalized procedure based on descriptions of cytotoxicity studies of this compound derivatives.[15]
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa, PC-3, MCF-7) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for a typical MTT cell viability assay.
Future Perspectives and Conclusion
The this compound scaffold continues to be a highly attractive and fruitful starting point for the design and discovery of new therapeutic agents. Its privileged nature, combined with its synthetic versatility, ensures its continued prominence in medicinal chemistry. Future research will likely focus on the development of more selective and potent inhibitors for a wider range of biological targets, including novel kinases and protein-protein interactions. The exploration of new synthetic methodologies to further expand the accessible chemical space around this core will undoubtedly lead to the identification of next-generation drug candidates with improved efficacy and safety profiles. The journey of the this compound scaffold from a chemical curiosity to a cornerstone of modern drug discovery is a testament to the power of heterocyclic chemistry in addressing unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and In Vitro Anti-Inflammatory Activity of Pyrrolo[1,2-A]pyrazines via Pd-Catalyzed Intermolecular Cyclization Reaction | Scientific.Net [scientific.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Structure-activity relationships of the aromatic site in novel anticonvulsant this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expansion of chemical space based on a this compound core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis, and biological evaluation of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. asiapharmaceutics.info [asiapharmaceutics.info]
- 16. Design, Synthesis and Pharmacological Activity of New Pyrrolo[1,2-A] Pyrazine Translocator Protein (TSPO) Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Toxicological Landscape of Pyrrolo[1,2-a]pyrazine-Based Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with promising therapeutic potential, including anticancer and antifungal agents.[1] As these molecules advance through the drug discovery pipeline, a thorough understanding of their toxicological profile is paramount. This guide provides a comprehensive overview of the potential toxicities associated with this compound-based compounds, detailed methodologies for their assessment, and insights into the underlying mechanisms of toxicity.
Introduction to the this compound Scaffold: Therapeutic Promise and Toxicological Considerations
The this compound core is a fused bicyclic heterocycle that has garnered significant attention in drug discovery due to its versatile biological activities.[2] Derivatives of this scaffold have demonstrated potent cytotoxic effects against various human cancer cell lines, including lymphoma, breast, colon, liver, and lung cancer.[3][4] Some have also shown promise as antifungal agents. The mechanism of action for certain anticancer this compound derivatives is thought to involve the FTase-p38 signaling axis.[5]
However, as with any biologically active molecule, the potential for off-target effects and toxicity must be carefully evaluated. The diverse pharmacological activities of this class of compounds also suggest a potential for a range of toxicities. Preliminary studies on some derivatives have indicated moderate cytotoxicity in normal cell lines and minimal genotoxicity.[6] Given that some this compound derivatives function as kinase inhibitors, a class of drugs known for potential cardiotoxicity, a thorough assessment of cardiac safety is particularly crucial.[7]
This guide will delve into the key toxicological endpoints relevant to the development of pyrrolopyrazine-based compounds, providing both the theoretical framework and practical experimental protocols to enable a comprehensive safety assessment.
Key Toxicological Endpoints and Assessment Strategies
A robust toxicological evaluation of this compound-based compounds should encompass a battery of in vitro and in vivo assays to identify potential liabilities early in the drug development process. The primary areas of concern include cytotoxicity, genotoxicity, cardiotoxicity, and hepatotoxicity.
Cytotoxicity: Assessing General Cellular Toxicity
Cytotoxicity assays are fundamental for determining the concentration at which a compound induces cell death. This information is crucial for establishing a therapeutic window and for guiding dose selection in further studies.
A crucial aspect of presenting cytotoxicity data is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that reduces cell viability by 50%. This data is typically presented in a tabular format for easy comparison across different cell lines and compounds.
| Compound ID | Cell Line | Assay Type | IC50 (µM) |
| This compound-X1 | MCF-7 (Breast Cancer) | MTT | 15.2 ± 1.8 |
| This compound-X1 | HepG2 (Liver Cancer) | MTT | 25.5 ± 2.3 |
| This compound-X2 | U937 (Lymphoma) | MTT | 8.7 ± 0.9 |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | MTT | 0.8 ± 0.1 |
Table 1: Example of a summary table for cytotoxicity data of hypothetical this compound derivatives.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[9][10]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Genotoxicity: Evaluating the Potential for DNA Damage
Genotoxicity assays are critical for identifying compounds that can cause genetic damage, which may lead to mutations and cancer. The in vitro micronucleus assay is a widely accepted method for this purpose.[13]
This assay detects both clastogens (agents that cause chromosomal breaks) and aneugens (agents that cause whole chromosome loss or gain) by identifying the formation of micronuclei in the cytoplasm of interphase cells.[14]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., CHO, TK6, or human lymphocytes) and treat with at least three concentrations of the this compound compound for a short (3-6 hours) and a long (1.5-2 normal cell cycles) duration.[13] Include both a negative (vehicle) and a positive control. The treatment can be performed with and without metabolic activation (S9 fraction).
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one mitosis during or after treatment.
-
Cell Harvesting and Fixation: Harvest the cells by centrifugation and treat with a hypotonic solution. Fix the cells using a methanol/acetic acid solution.[14]
-
Slide Preparation and Staining: Drop the cell suspension onto clean microscope slides and air-dry. Stain the slides with a DNA-specific dye such as Giemsa or a fluorescent dye like DAPI.
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[13]
-
Cytotoxicity Assessment: Determine the cytotoxicity of the compound by calculating the Cytochalasin B Proliferation Index (CBPI) or Replication Index (RI).
-
Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the negative control. A statistically significant, dose-dependent increase in micronucleated cells indicates a positive genotoxic effect.
Experimental Workflow: In Vitro Micronucleus Assay
Caption: Workflow for the in vitro micronucleus assay.
Cardiotoxicity: Assessing the Risk of Cardiac Dysfunction
Given that some this compound derivatives may act as kinase inhibitors, assessing their potential for cardiotoxicity is a critical safety consideration.[15] Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to life-threatening arrhythmias.[16]
Automated patch-clamp systems provide a high-throughput method to assess the inhibitory effects of compounds on the hERG channel.[17]
Step-by-Step Methodology:
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293). On the day of the experiment, prepare a single-cell suspension.
-
System Preparation: Prime the automated patch-clamp system with the appropriate internal and external solutions.
-
Compound Preparation: Prepare a compound plate with serial dilutions of the this compound compound and a positive control (e.g., E-4031).[17] The final DMSO concentration should be kept low (e.g., <0.5%).
-
Automated Experiment: The system will automatically perform cell capture, sealing, whole-cell configuration, and application of a voltage protocol to elicit hERG currents.
-
Data Acquisition: Record baseline hERG currents, then sequentially apply the vehicle and increasing concentrations of the test compound.[16]
-
Data Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percentage of hERG current inhibition relative to the vehicle control and determine the IC50 value.
Signaling Pathway: hERG Channel and Cardiac Action Potential
Caption: Role of the hERG channel in cardiac repolarization and the effect of its inhibition.
Hepatotoxicity: Assessing the Potential for Liver Injury
The liver is a primary site of drug metabolism and is therefore susceptible to drug-induced injury. In vitro models using human liver cell lines, such as HepG2, are valuable tools for screening for potential hepatotoxicity.[18][19]
This protocol outlines a general approach to evaluating the hepatotoxic potential of this compound compounds using the HepG2 cell line.
Step-by-Step Methodology:
-
Cell Culture and Plating: Maintain HepG2 cells in appropriate culture medium. Seed the cells in 96-well plates and allow them to attach and grow to a suitable confluency.[20]
-
Compound Treatment: Expose the HepG2 cells to a range of concentrations of the this compound compound for various time points (e.g., 24, 48, and 72 hours).[21]
-
Assessment of Cytotoxicity: At the end of the treatment period, assess cell viability using the MTT assay as described previously.
-
Measurement of Liver Enzymes: Collect the cell culture supernatant to measure the activity of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are released from damaged hepatocytes.
-
High-Content Imaging (Optional): For a more detailed analysis, high-content imaging can be used to monitor changes in cellular morphology, nuclear size, mitochondrial membrane potential, and the generation of reactive oxygen species (ROS).[21]
-
Data Analysis: Correlate the cytotoxicity data with the levels of liver enzymes and any morphological changes to assess the hepatotoxic potential of the compound.
Experimental Workflow: In Vitro Hepatotoxicity Assessment
Caption: Workflow for assessing hepatotoxicity using HepG2 cells.
Mechanistic Insights and Structure-Activity Relationships
Understanding the mechanisms underlying the toxicity of this compound-based compounds is crucial for designing safer analogues. While data is still emerging for this specific scaffold, some general principles of drug toxicity can be applied.
-
Reactive Metabolite Formation: The metabolic activation of the this compound ring system could lead to the formation of reactive electrophilic species that can covalently bind to cellular macromolecules, leading to cytotoxicity and immune-mediated toxicities.
-
Off-Target Kinase Inhibition: As many derivatives are designed as kinase inhibitors, off-target inhibition of kinases crucial for the survival and function of healthy cells, such as those in the heart, can lead to toxicity.[7]
-
Mitochondrial Dysfunction: Disruption of mitochondrial function is a common mechanism of drug-induced toxicity and can be assessed by measuring changes in mitochondrial membrane potential and ATP production.
Structure-activity relationship (SAR) studies are essential to identify the structural features that contribute to toxicity. By systematically modifying the substituents on the this compound core, it may be possible to dissociate the desired pharmacological activity from the unwanted toxic effects.
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of new therapeutics. However, a thorough and early assessment of the toxicological profile of any new derivative is essential for its successful clinical translation. This guide has provided a framework for evaluating the key toxicological endpoints of cytotoxicity, genotoxicity, cardiotoxicity, and hepatotoxicity, including detailed experimental protocols and data interpretation strategies.
Future research should focus on elucidating the specific mechanisms of toxicity for this class of compounds and on building comprehensive SAR models that can predict toxicity. The integration of in silico predictive models with in vitro and in vivo testing will be crucial for the efficient and safe development of novel this compound-based drugs. By adopting a proactive and integrated approach to toxicology, researchers can navigate the challenges of drug development and unlock the full therapeutic potential of this versatile heterocyclic scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | TargetMol [targetmol.com]
- 3. Investigation of the Cytotoxic Potencies of substituted dipyrrolo[1,2-a:2',1'-c]pyrazines and substituted pyrrolo[2'',1'':3',4']pyrazino[1',2':1,5]pyrrolo[2,3-d]pyridazine-8(9H)-ones [sid.ir]
- 4. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 5. benchchem.com [benchchem.com]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. mdpi.com [mdpi.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. clyte.tech [clyte.tech]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 18. Characterization of cytochrome P450s (CYP)-overexpressing HepG2 cells for assessing drug and chemical-induced liver toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The rediscovery of HepG2 cells for prediction of drug induced liver injury (DILI) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. fda.gov [fda.gov]
Methodological & Application
Synthesis of Functionalized Pyrrolo[1,2-a]pyrazines: Application Notes and Protocols
Introduction: The Significance of the Pyrrolo[1,2-a]pyrazine Scaffold
The this compound core is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold."[1] Its unique three-dimensional structure and amenability to synthetic modification have made it a valuable framework for the development of a wide range of therapeutic agents.[1][2] Compounds built upon this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and central nervous system (CNS) modulating effects.[1][3] Notably, derivatives have shown promise as kinase inhibitors and have been investigated for their potential in treating diseases like cancer.[4][5]
This guide provides an in-depth exploration of established and contemporary protocols for the synthesis of functionalized pyrrolo[1,2-a]pyrazines. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step procedures but also the underlying mechanistic rationale to empower informed experimental design and optimization.
Strategic Approaches to this compound Synthesis
The construction of the this compound ring system can be broadly categorized into several strategic approaches. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. Key methodologies include:
-
Cyclization and Annulation Reactions: These are among the most common methods, involving the formation of the pyrazine ring onto a pre-existing pyrrole core.[3][6]
-
Multicomponent Reactions (MCRs): MCRs offer an efficient route to complex molecules in a single step, and several have been developed for this compound synthesis.[7][8]
-
Metal-Catalyzed Cross-Coupling and C-H Activation: Modern synthetic methods, including palladium- and copper-catalyzed reactions, provide powerful tools for the functionalization of the this compound scaffold.[7]
-
Rearrangement Reactions: Certain synthetic pathways utilize molecular rearrangements to construct the desired heterocyclic system.[9]
The following sections will delve into specific, field-proven protocols, offering detailed experimental procedures and the scientific reasoning behind them.
Protocol 1: Synthesis via Enaminone Cyclization
This two-step approach is a robust and versatile method for preparing a variety of substituted pyrrolo[1,2-a]pyrazines. It begins with the formation of a pyrrole-based enaminone, which then undergoes cyclization in the presence of an ammonium source.[3]
Causality and Mechanistic Insight
The initial step involves the reaction of a 2-formylpyrrole derivative with N,N-dimethylformamide dimethyl acetal (DMFDMA). DMFDMA serves as both a reagent and a solvent, reacting with an active methylene group on the pyrrole substituent to form a highly reactive enaminone intermediate. The subsequent cyclization with ammonium acetate provides the nitrogen atom required to close the pyrazine ring. The reaction proceeds through a series of condensation and elimination steps, ultimately leading to the aromatic this compound core.
Experimental Workflow
Caption: Workflow for the two-step synthesis of pyrrolo[1,2-a]pyrazines.
Detailed Protocol
Step 1: Synthesis of the Intermediate Enaminone
-
To a solution of methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate (1.0 eq) in a suitable solvent (e.g., anhydrous DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude enaminone intermediate, which can often be used in the next step without further purification.
Step 2: Cyclization to form the this compound
-
Dissolve the crude enaminone from Step 1 in anhydrous DMF.
-
Add ammonium acetate (3.0 eq) and lithium carbonate (3.0 eq) to the solution.[6]
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired functionalized this compound.[6]
| Reactant | Product | Yield | Reference |
| Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate | Methyl 4-(dimethylamino)-3-(2-formyl-1H-pyrrol-1-yl)but-2-enoate | 74% (for enaminone) | |
| Enaminone Intermediate | Substituted this compound | 46-80% (for cyclization) |
Protocol 2: Palladium-Catalyzed Intramolecular Cyclization
For the synthesis of certain dihydropyrrolo[1,2-a]pyrazinone derivatives, palladium-catalyzed intramolecular cyclization of N-allyl pyrrole-2-carboxamides offers an elegant and efficient route.[7] The choice of palladium catalyst and reaction conditions can significantly influence the product outcome.
Causality and Mechanistic Insight
This reaction proceeds via an oxidative addition of the palladium(0) catalyst to the C-H bond of the pyrrole ring. The resulting palladacycle then undergoes an intramolecular insertion of the allyl group, followed by reductive elimination to furnish the cyclized product and regenerate the palladium(0) catalyst. The presence of an oxidant is often necessary to facilitate the catalytic cycle.
Experimental Workflow
Caption: Palladium-catalyzed synthesis of dihydropyrrolo[1,2-a]pyrazinones.
Detailed Protocol
-
In a sealed tube, combine N-allyl pyrrole-2-carboxamide (1.0 eq), palladium(II) acetate (Pd(OAc)2, 0.1 eq), sodium acetate (NaOAc, 1.0 eq), and tetrabutylammonium chloride (Bu4NCl, 1.0 eq).[7]
-
Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.
-
Seal the tube and heat the reaction mixture to 120 °C for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired dihydropyrrolo[1,2-a]pyrazinone.[7]
| Catalyst System | Substrate | Product | Yield | Reference |
| Pd(OAc)2, NaOAc, Bu4NCl | N-allyl pyrrole-2-carboxamide | This compound | Modest | [7] |
| PdCl2(CH3CN)2, Benzoquinone | N-allyl pyrrole-2-carboxamide | Isomeric pyrrolopyridinone | 1:1 mixture | [7] |
Note: The choice of catalyst can lead to different products. For example, using PdCl2(CH3CN)2 can result in the formation of isomeric pyrrolopyridinone derivatives.[7]
Protocol 3: Gold-Catalyzed Annulation for this compound-3,6(2H,4H)-diones
A modern and highly regioselective method for the synthesis of densely functionalized this compound-3,6(2H,4H)-diones involves a tandem post-Ugi cyclization followed by a gold(I)-catalyzed annulation.[10][11][12] This approach provides access to less explored derivatives of this scaffold.
Causality and Mechanistic Insight
The synthesis begins with a multi-component Ugi reaction to assemble a key intermediate. This adduct then undergoes an acid-mediated cyclization to form a dihydropyrazinone. The crucial step is the gold(I)-catalyzed annulation. The gold(I) catalyst acts as a soft Lewis acid, activating the alkyne moiety towards nucleophilic attack from the C-5 position of the dihydropyrazinone ring, leading to a highly regioselective cyclization.[11]
Experimental Workflow
Caption: Two-step synthesis of this compound-3,6(2H,4H)-diones.
Detailed Protocol
Step 1: TFA-Mediated Cyclization of Ugi Adducts
-
Dissolve the Ugi adduct (1.0 eq) in a suitable solvent such as dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (2.0-3.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude dihydropyrazinone is often used directly in the next step.
Step 2: Gold(I)-Catalyzed Annulation
-
To a solution of the dihydropyrazinone (1.0 eq) in an anhydrous solvent like toluene, add a gold(I) catalyst such as Au(PPh3)Cl (0.05 eq) and a silver salt co-catalyst like AgBF4 (0.05 eq).[13]
-
Heat the reaction mixture to 80-110 °C under an inert atmosphere (e.g., nitrogen or argon) for 1-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography to yield the final this compound-3,6(2H,4H)-dione.[11]
| Starting Material | Key Transformation | Product | Yield | Reference |
| Ugi Adducts | TFA-mediated cyclization | Dihydropyrazinones | Good to Excellent | [11] |
| Dihydropyrazinones | Gold(I)-catalyzed annulation | This compound-3,6(2H,4H)-diones | Good to Excellent | [11] |
Protocol 4: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds.[14][15][16] This technology can be applied to various synthetic routes for pyrrolo[1,2-a]pyrazines, significantly reducing reaction times compared to conventional heating methods.[17][18]
Causality and Mechanistic Insight
Microwave irradiation directly heats the solvent and reactants through dielectric heating, leading to a rapid and uniform temperature increase throughout the reaction mixture. This can overcome activation energy barriers more efficiently than conventional heating, resulting in faster reactions and often cleaner product profiles.
General Protocol for Microwave-Assisted Synthesis
-
In a microwave-safe reaction vessel, combine the starting materials, catalyst (if required), and a suitable high-boiling point solvent (e.g., DMF, DMSO, or ethanol).
-
Seal the vessel and place it in the microwave reactor.
-
Set the desired temperature, pressure, and reaction time. These parameters will need to be optimized for each specific reaction.
-
After the irradiation period, allow the vessel to cool to room temperature.
-
Work up the reaction mixture as described in the corresponding conventional protocol (e.g., extraction, washing, and drying).
-
Purify the product using standard techniques like column chromatography.
| Reaction Type | Conventional Time | Microwave Time | Advantage | Reference |
| Pyrazole Synthesis | Several hours | 2-20 minutes | Drastic reduction in reaction time | [15] |
| Porphyrazine Synthesis | 24 hours | 8 minutes | Increased yield and reduced time | [14] |
Conclusion and Future Perspectives
The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The synthetic protocols outlined in this guide represent a selection of robust and versatile methods for accessing a wide array of functionalized derivatives. As our understanding of the biological targets of these compounds grows, so too will the demand for innovative and efficient synthetic strategies. Future efforts in this field will likely focus on the development of even more atom-economical and environmentally benign methodologies, such as flow chemistry and biocatalysis, to further expand the chemical space and accelerate the drug discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolo[1,2-a]pyrazine_TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. One-pot three-component coupling access to 1,2-dihydrothis compound-1-phosphonates: multi-functionalization of a pyrazine unit - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthetic strategies for pyrrolo[2,1-f][1,2,4]triazine: the parent moiety of antiviral drug remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioselective Synthesis of Functionalized this compound-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Regioselective Synthesis of Functionalized Pyrrolo[1,2- a]pyrazine-3,6(2 H,4 H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrrole dicarboxylate substituted porphyrazine, microwave assisted synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. gsconlinepress.com [gsconlinepress.com]
- 17. mdpi.com [mdpi.com]
- 18. Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for Pyrrolo[1,2-a]pyrazine Derivatives as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Potential of Pyrrolo[1,2-a]pyrazines in Oncology
The pyrrolo[1,2-a]pyrazine scaffold, a nitrogen-fused heterocyclic system, has attracted significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] This structural motif is present in numerous natural products and has been identified as a privileged scaffold for the development of novel therapeutic agents.[2] In the realm of oncology, derivatives of this compound are emerging as a promising class of anticancer agents, with studies demonstrating their potent cytotoxic effects against a range of human cancer cell lines.[3][4][5]
These compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and proliferation.[5][6] The versatility of the this compound core allows for extensive chemical modification, enabling the synthesis of diverse libraries of compounds with optimized potency and selectivity.[7] This guide provides a comprehensive overview of the application of this compound derivatives as potential anticancer agents, offering detailed protocols for their in vitro and in vivo evaluation.
Section 1: Synthesis and Characterization of this compound Derivatives
The synthesis of this compound derivatives often involves multi-component reactions, providing an atom-economical approach to generate structural diversity.[5] One common strategy involves the [4+1+1] annulation approach, which allows for the creation of a multi-functionalized pyrazine unit fused to a pyrrole ring.[5]
Illustrative Synthetic Scheme:
A general synthetic route may involve the reaction of a substituted pyrrole with an α-halo ketone and an amine source. The specific reagents and reaction conditions can be varied to introduce different functional groups onto the core scaffold, thereby influencing the biological activity of the final compounds. For instance, the introduction of specific aryl groups has been shown to be crucial for potent anticancer activity.[3][5]
Following synthesis, the compounds are purified, typically by column chromatography, and their structures are confirmed using standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Section 2: In Vitro Evaluation of Anticancer Activity
In vitro assays are the initial and crucial step in the evaluation of new anticancer agents.[8][9] They provide a rapid and cost-effective means to screen large numbers of compounds and to determine their cytotoxic and cytostatic effects on cancer cells.[10][11]
Cell Viability and Cytotoxicity Assays
A variety of assays can be used to measure cell viability and proliferation, including the MTT, MTS, and XTT assays.[10][12] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13]
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of a this compound derivative against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, PC-3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[12]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)[14]
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.[15]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan Crystals:
-
After incubation with MTT, carefully remove the medium.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software package (e.g., GraphPad Prism).
-
Mechanism of Action Studies
Understanding the mechanism by which a compound exerts its anticancer effects is crucial for its further development. This compound derivatives have been reported to act through various mechanisms.
One of the key mechanisms of action for many anticancer drugs is the induction of apoptosis, or programmed cell death.[6] Several this compound derivatives have been shown to induce apoptosis in cancer cells.[5]
Experimental Workflow for Apoptosis Assessment:
Caption: Workflow for assessing apoptosis induction.
Many anticancer agents exert their effects by disrupting the cell cycle, leading to cell cycle arrest at specific phases (e.g., G1, S, or G2/M).[6]
Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Treated and untreated cancer cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting:
-
Harvest both treated and untreated cells by trypsinization.
-
Wash the cells with ice-cold PBS.
-
-
Fixation:
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a solution containing RNase A and incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content of the cells will be measured, allowing for the quantification of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Some this compound derivatives have been shown to target specific signaling pathways, such as the FTase-p38 signaling axis.[7]
Caption: Inhibition of the FTase-p38 signaling pathway.
Section 3: In Vivo Evaluation of Anticancer Efficacy
In vivo studies are essential to evaluate the therapeutic efficacy and potential toxicity of a drug candidate in a living organism.[9][17] Murine models, such as human tumor xenografts in immunodeficient mice, are commonly used for this purpose.[8][18]
Protocol: Human Tumor Xenograft Model
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line
-
This compound derivative formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice regularly for tumor growth.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the this compound derivative to the treatment group via a suitable route (e.g., intraperitoneal injection, oral gavage).
-
Administer the vehicle control to the control group.
-
The dosing schedule and concentration should be determined based on preliminary toxicity studies.
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor dimensions with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
The study can be terminated when the tumors in the control group reach a predetermined size or after a specific treatment period.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the data by comparing the tumor growth in the treated group to the control group.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of Representative this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 3h | PC-3 (Prostate) | 1.18 ± 0.05 | [5] |
| 3h | MCF-7 (Breast) | 1.95 ± 0.04 | [5] |
| 6x | U937 (Lymphoma) | Potent Inhibition | [7] |
| 10t | HeLa (Cervical) | 0.12 - 0.21 | [19] |
| 10t | SGC-7901 (Gastric) | 0.12 - 0.21 | [19] |
| 10t | MCF-7 (Breast) | 0.12 - 0.21 | [19] |
| PPDHMP | A549 (Lung) | 19.94 ± 1.23 µg/ml | [6] |
| PPDHMP | HeLa (Cervical) | 16.73 ± 1.78 µg/ml | [6] |
Conclusion
This compound derivatives represent a promising and versatile scaffold for the development of novel anticancer agents. Their synthetic accessibility allows for the creation of diverse chemical libraries, and their demonstrated efficacy in preclinical models warrants further investigation. The protocols and application notes provided in this guide offer a framework for researchers to explore the therapeutic potential of this exciting class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, molecular modelling and anticancer evaluation of new pyrrolo[1,2-b]pyridazine and pyrrolo[2,1-a]phthalazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 5. Expansion of chemical space based on a this compound core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer potential of pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) extracted from a new marine bacterium, Staphylococcus sp. strain MB30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iv.iiarjournals.org [iv.iiarjournals.org]
- 9. noblelifesci.com [noblelifesci.com]
- 10. ijpbs.com [ijpbs.com]
- 11. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. clyte.tech [clyte.tech]
- 15. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijpbs.com [ijpbs.com]
- 19. tandfonline.com [tandfonline.com]
Application Notes and Protocols for High-Throughput Screening of Pyrrolo[1,2-a]pyrazine Enzyme Inhibitors
Introduction: The Therapeutic Potential of Pyrrolo[1,2-a]pyrazine Derivatives as Enzyme Inhibitors
The this compound scaffold represents a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and antiviral properties. This guide focuses on a particularly compelling application of this scaffold: the inhibition of enzymes critical to disease pathogenesis. Recent research has illuminated the potential for this compound derivatives to act as potent and selective enzyme inhibitors, opening new avenues for therapeutic development.
A key enzymatic target for this class of compounds is Farnesyltransferase (FTase) . FTase is a crucial enzyme in post-translational modification, catalyzing the attachment of a farnesyl group to specific proteins, most notably those in the Ras superfamily of small GTPases. The farnesylation of Ras proteins is essential for their localization to the cell membrane and the subsequent activation of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways, often due to mutations in Ras, is a hallmark of many cancers. Therefore, inhibitors of FTase are of significant interest as potential anticancer agents. The anticancer action of certain this compound derivatives has been associated with the FTase-p38 signaling axis, highlighting the therapeutic relevance of this target.
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of compound libraries to identify novel this compound-based inhibitors of FTase. We will delve into the principles of robust HTS assays, provide step-by-step methodologies for both Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, and discuss critical aspects of data analysis, validation, and counter-screening to ensure the identification of high-quality hit compounds.
Section 1: Principles of High-Throughput Screening for FTase Inhibitors
The primary objective of an HTS campaign against FTase is to rapidly and efficiently identify compounds that disrupt its enzymatic activity from a large chemical library. The choice of assay technology is paramount and should be guided by principles of robustness, sensitivity, and amenability to automation. For FTase, which catalyzes the transfer of a farnesyl group from farnesyl pyrophosphate (FPP) to a protein or peptide substrate, several assay formats are suitable. This guide will focus on two powerful, homogeneous (mix-and-read) fluorescence-based methods: Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Fluorescence Polarization (FP) Assay Principle
The FP assay is based on the principle that the degree of polarization of emitted light from a fluorescent molecule is dependent on its rotational diffusion, which is in turn related to its molecular size.
-
In the absence of inhibition: A small, fluorescently labeled peptide substrate tumbles rapidly in solution, resulting in a low fluorescence polarization value. When FTase transfers a farnesyl group to this peptide, the effective molecular weight of the fluorescent entity does not significantly change in a way that is easily detectable by FP. Therefore, a competitive FP assay is often employed. In this format, a fluorescently labeled ligand (a known FTase binder) is used. When bound to the much larger FTase enzyme, its tumbling is slowed, and it emits highly polarized light.
-
In the presence of an inhibitor: A this compound inhibitor from the screening library will bind to FTase, competing with the fluorescent ligand. This displacement of the fluorescent ligand from the enzyme allows it to tumble freely in solution again, leading to a decrease in fluorescence polarization. The magnitude of this decrease is proportional to the inhibitory activity of the test compound.
Caption: Fluorescence Polarization (FP) competitive assay principle for FTase inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay Principle
TR-FRET is a highly sensitive assay format that minimizes interference from compound autofluorescence and scattered light by utilizing a long-lifetime lanthanide donor fluorophore (e.g., Terbium or Europium) and a suitable acceptor fluorophore (e.g., fluorescein or Alexa Fluor).[1]
-
In the absence of inhibition: The assay is designed such that the FTase enzyme and its peptide substrate are each labeled with one member of the FRET pair (e.g., FTase with a Terbium-labeled antibody against an affinity tag, and the peptide substrate with a fluorescein label). When the enzyme and substrate are in close proximity (i.e., bound), excitation of the Terbium donor results in energy transfer to the fluorescein acceptor, which then emits light at its characteristic wavelength.
-
In the presence of an inhibitor: The this compound inhibitor binds to FTase, preventing the binding of the fluorescently labeled peptide substrate. This increases the distance between the donor and acceptor fluorophores, disrupting FRET and leading to a decrease in the acceptor's emission signal. The TR-FRET signal is typically measured as a ratio of the acceptor to donor emission, which helps to normalize for well-to-well variations.[1]
Caption: Time-Resolved FRET (TR-FRET) assay principle for FTase inhibitors.
Section 2: High-Throughput Screening Protocols
The following protocols are designed for execution in 384-well microplates, a standard format for HTS. All liquid handling steps should ideally be performed using automated liquid handlers to ensure precision and reproducibility.
Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay
2.1.1. Materials and Reagents
-
Enzyme: Recombinant human Farnesyltransferase (FTase)
-
Fluorescent Ligand: A known FTase ligand labeled with a suitable fluorophore (e.g., fluorescein-labeled FPP or a peptide substrate)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 0.01% Triton X-100
-
Test Compounds: this compound library dissolved in 100% DMSO
-
Control Inhibitor: A known potent FTase inhibitor (e.g., Tipifarnib)
-
Plates: Black, low-volume 384-well assay plates
-
Instrumentation: Microplate reader capable of measuring fluorescence polarization
2.1.2. Experimental Procedure
-
Compound Plating:
-
Prepare serial dilutions of the test compounds and control inhibitor in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound solution into the appropriate wells of the 384-well assay plate.
-
For negative control wells (0% inhibition), dispense 50 nL of 100% DMSO.
-
For positive control wells (100% inhibition), dispense 50 nL of a saturating concentration of the control inhibitor.
-
-
Enzyme and Fluorescent Ligand Addition:
-
Prepare a 2X working solution of FTase and the fluorescent ligand in assay buffer. The final concentration of each will need to be optimized, but a starting point is typically at or below the Kd of the fluorescent ligand for FTase.
-
Add 5 µL of the enzyme/ligand mixture to each well of the assay plate.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
-
-
Detection:
-
Measure the fluorescence polarization on a compatible plate reader. Set the excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., 485 nm excitation and 525 nm emission for fluorescein).
-
2.1.3. Data Analysis
-
Calculate Percent Inhibition:
-
The percent inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - (FP_compound - FP_pos_ctrl) / (FP_neg_ctrl - FP_pos_ctrl)) Where:
-
FP_compound is the fluorescence polarization value of the well with the test compound.
-
FP_pos_ctrl is the average fluorescence polarization of the positive control wells.
-
FP_neg_ctrl is the average fluorescence polarization of the negative control wells.
-
-
-
Determine IC₅₀ Values:
-
For compounds showing significant inhibition, perform a dose-response experiment.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Time-Resolved FRET (TR-FRET) Assay
2.2.1. Materials and Reagents
-
Enzyme: Recombinant human FTase with an affinity tag (e.g., 6xHis or GST)
-
Substrate: A peptide substrate for FTase containing a C-terminal CAAX box, labeled with an acceptor fluorophore (e.g., fluorescein).
-
Donor Fluorophore: A Terbium-labeled antibody specific for the affinity tag on FTase (e.g., anti-6xHis-Tb).
-
Farnesyl Pyrophosphate (FPP): Unlabeled FPP.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 0.01% Triton X-100.
-
Test Compounds: this compound library dissolved in 100% DMSO.
-
Control Inhibitor: A known potent FTase inhibitor.
-
Plates: Black, low-volume 384-well assay plates.
-
Instrumentation: A TR-FRET compatible microplate reader.
2.2.2. Experimental Procedure
-
Compound Plating:
-
Follow the same procedure as in the FP assay (Section 2.1.2, step 1).
-
-
Reagent Addition:
-
Prepare a master mix containing FTase-6xHis, anti-6xHis-Tb antibody, fluorescein-labeled peptide substrate, and FPP in assay buffer. The optimal concentrations of each reagent should be determined through checkerboard titration.
-
Add 10 µL of this master mix to each well of the compound plate.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60-120 minutes, protected from light.
-
-
Detection:
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths (e.g., excitation at 340 nm, emission at 620 nm for the donor and 665 nm for the acceptor). A time delay of 50-100 µs before reading is typically used to reduce background fluorescence.[1]
-
2.2.3. Data Analysis
-
Calculate TR-FRET Ratio:
-
The TR-FRET ratio is calculated for each well: TR-FRET Ratio = (Emission_665nm / Emission_620nm) * 10000
-
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Ratio_compound - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl)) Where:
-
Ratio_compound is the TR-FRET ratio of the well with the test compound.
-
Ratio_pos_ctrl is the average TR-FRET ratio of the positive control wells.
-
Ratio_neg_ctrl is the average TR-FRET ratio of the negative control wells.
-
-
-
Determine IC₅₀ Values:
-
Follow the same procedure as in the FP assay (Section 2.1.3, step 2).
-
Section 3: Assay Validation and Quality Control
A critical step before initiating a full HTS campaign is the validation of the assay to ensure it is robust and can reliably distinguish between active and inactive compounds. The Z'-factor is a statistical parameter widely used for this purpose.[2][3]
Z'-Factor Calculation and Interpretation
The Z'-factor is calculated using the signals from the positive and negative controls:
Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_pos_ctrl - Mean_neg_ctrl|
Where:
-
SD_pos_ctrl and SD_neg_ctrl are the standard deviations of the positive and negative controls, respectively.
-
Mean_pos_ctrl and Mean_neg_ctrl are the means of the positive and negative controls, respectively.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation between positive and negative controls with low data variability. Ideal for HTS. |
| 0 to 0.5 | Acceptable | The assay can be used for screening, but may have a higher rate of false positives or negatives. |
| < 0 | Unacceptable | The assay is not suitable for HTS. Significant optimization is required. |
An assay with a Z'-factor of 0.5 or greater is generally considered suitable for high-throughput screening.[4]
Section 4: Hit Confirmation and Counter-Screening
Compounds identified as "hits" in the primary screen require further investigation to confirm their activity and rule out non-specific or artifactual inhibition.
Hit Confirmation
-
Re-testing: Hits should be re-tested in the primary assay to confirm their activity.
-
Dose-Response Curves: Generate full dose-response curves to determine the potency (IC₅₀) of the confirmed hits.
-
Orthogonal Assays: Confirm the activity of hits in a secondary assay that has a different detection principle. For example, if the primary screen was an FP assay, a TR-FRET or a luminescence-based assay could be used as an orthogonal validation.
Counter-Screening for Promiscuous Inhibitors
A significant challenge in HTS is the presence of promiscuous inhibitors that show activity against a wide range of targets through non-specific mechanisms, such as compound aggregation.[5][6] It is crucial to identify and eliminate these compounds early in the drug discovery process.
-
Detergent-Based Counter-Screen: Promiscuous inhibitors that act via aggregation can often be identified by their sensitivity to detergents. Re-running the assay in the presence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100, which is already in the suggested assay buffer) can help mitigate this. If a compound's inhibitory activity is significantly reduced in the presence of higher concentrations of detergent, it may be an aggregator.
-
Luciferase Inhibition Assay: If the primary assay is luminescence-based (not detailed here, but a common HTS format), a counter-screen against luciferase itself is essential to eliminate compounds that directly inhibit the reporter enzyme.
-
Cell-Based Assays: Ultimately, the activity of promising inhibitors should be confirmed in a cellular context. For FTase inhibitors, this could involve assays that measure the downstream effects of FTase inhibition, such as the inhibition of Ras processing or the induction of apoptosis. A caspase-3 activity assay can be used to assess whether the compound induces apoptosis in cancer cell lines.[7][8]
Caption: A generalized workflow for hit validation and counter-screening.
Section 5: Troubleshooting Common HTS Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Z'-Factor (<0.5) | - Suboptimal reagent concentrations- High data variability (pipetting errors)- Assay conditions not at equilibrium | - Re-optimize enzyme, substrate, and fluorescent probe concentrations.- Ensure proper mixing and use of calibrated automated liquid handlers.- Increase incubation time to ensure the reaction has reached equilibrium. |
| High Background Signal | - Autofluorescent compounds in the library- Contaminated assay buffer or reagents- Non-specific binding to the plate | - For TR-FRET, ensure the time delay is sufficient to minimize background fluorescence.- Use high-purity reagents and freshly prepared buffers.- Include a detergent (e.g., Triton X-100) in the assay buffer. |
| False Positives | - Compound autofluorescence- Promiscuous inhibition (e.g., aggregation)- Inhibition of a reporter enzyme | - Check the fluorescence of hit compounds at the assay wavelengths.- Perform counter-screens as described in Section 4.2.- Use orthogonal assays with different detection methods. |
| False Negatives | - Compound insolubility- Compound degradation- Insufficient compound concentration | - Check the solubility of compounds in the assay buffer.- Ensure proper storage and handling of the compound library.- Screen at a sufficiently high concentration to detect weak inhibitors. |
Conclusion
The this compound scaffold holds significant promise for the development of novel enzyme inhibitors with therapeutic potential. By targeting enzymes such as Farnesyltransferase, these compounds offer a promising avenue for the development of new anticancer agents. The successful identification of potent and selective inhibitors from large compound libraries is critically dependent on the design and implementation of robust and reliable high-throughput screening assays. The Fluorescence Polarization and Time-Resolved FRET protocols detailed in this guide provide a solid foundation for such screening campaigns. Rigorous assay validation, including the determination of the Z'-factor, and a comprehensive hit confirmation and counter-screening strategy are essential to ensure the identification of high-quality lead compounds worthy of further development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 3. Z-factor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. caspase3 assay [assay-protocol.com]
Application Notes & Protocols: A Guide to Scalable Synthesis of Pyrrolo[1,2-a]pyrazine Intermediates
Abstract: The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif integral to numerous bioactive natural products and pharmaceutical agents, including kinase inhibitors and antiviral compounds.[1][2][3] Its prevalence in drug discovery has driven a significant need for robust, efficient, and scalable synthetic routes to access key intermediates. This guide provides an in-depth analysis of field-proven, scalable methodologies for the synthesis of this compound derivatives. We move beyond simple procedural lists to explain the underlying principles and strategic considerations behind each approach, empowering researchers and process chemists to select and optimize methods for their specific drug development pipelines. This document covers classical cyclization strategies, modern multicomponent reactions (MCRs), and enabling technologies such as microwave-assisted synthesis and continuous flow chemistry.
Strategic Overview: Constructing the Bicyclic Core
The synthesis of the this compound core can be broadly categorized into several strategic approaches. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of production. The most common and scalable strategies involve the annulation of a pyrazinone ring onto a pre-existing pyrrole core ("Pyrrole-First") or the construction of the pyrrole ring onto a pyrazinone ("Pyrazinone-First"). More advanced methods, such as multicomponent reactions, offer convergent and atom-economical pathways for rapid library synthesis and scale-up.
Diagram 1: High-level overview of synthetic strategies.
The Pyrrole-First Strategy: Intramolecular Cyclization
The most prevalent and often most direct route to the pyrrolo[1,2-a]pyrazinone scaffold involves starting with a functionalized pyrrole and executing an intramolecular cyclization to form the second ring.[1] This approach allows for precise control over the substitution pattern on the pyrrole moiety.
Principle of Operation
This strategy hinges on installing a side chain at the N-1 position of a pyrrole-2-carboxamide or a related derivative. This side chain contains an electrophilic site that can react with the nucleophilic pyrrole nitrogen (or a substituent at the C-3 position) in an intramolecular fashion to forge the pyrazinone ring. Key scalable methods leveraging this principle include palladium-catalyzed cyclizations and base-catalyzed aza-Michael additions.
Protocol 1: Palladium-Catalyzed Intramolecular Cyclization
Palladium catalysis offers a powerful method for forming C-N bonds under relatively mild conditions. The cyclization of an N-allyl pyrrole-2-carboxamide is a representative example that can be scaled effectively.[1][4]
Causality: The palladium catalyst, typically Pd(OAc)₂, facilitates an oxidative cyclization. The reaction proceeds via coordination of the palladium to the allyl group, followed by nucleophilic attack from the pyrrole nitrogen. Subsequent β-hydride elimination and reductive elimination steps regenerate the catalyst and yield the final product. The choice of oxidant and ligands is critical for catalytic turnover and preventing side reactions.
Diagram 2: Workflow for Pd-catalyzed cyclization.
Detailed Protocol:
-
Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the N-allyl pyrrole-2-carboxamide (1.0 eq).
-
Reagent Addition: Add palladium(II) acetate (0.1 eq), sodium acetate (1.2 eq), and tetrabutylammonium chloride (1.0 eq).
-
Solvent Addition: Evacuate and backfill the flask with nitrogen or argon. Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate concentration of 0.1 M.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Separate the layers. Extract the aqueous layer three times with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Scalability Insights:
-
Catalyst Loading: On a larger scale, reducing catalyst loading to <1 mol% is desirable to minimize cost and heavy metal contamination. This may require longer reaction times or higher temperatures.
-
Reagent Removal: The removal of high-boiling solvents like DMSO and salts (NaOAc, Bu₄NCl) can be challenging at scale. Consider alternative solvent systems or post-reaction precipitation/crystallization.
-
Throughput: For library synthesis, this reaction can be parallelized in well plates, but for bulk manufacturing, batch reactor limitations (heat transfer) must be considered.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
MCRs are powerful tools for building molecular complexity in a single, convergent step, making them highly attractive for scalable synthesis.[5][6] They minimize intermediate isolation and purification steps, reducing waste and saving time.
Protocol 2: The Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a cornerstone of MCR chemistry. In the context of pyrrolopyrazinones, a clever substrate design can be employed where the acid and ketone components of the Ugi reaction are pre-installed on the pyrrole starting material. This allows for the rapid diversification of the pyrazinone ring by simply varying the amine and isonitrile inputs.[1]
Causality: The reaction proceeds through the initial formation of a Schiff base between the ketone and the amine. The isonitrile then undergoes nucleophilic attack on the Schiff base carbon, followed by an intramolecular acyl transfer (the Mumm rearrangement) from the carboxylic acid. A final intramolecular cyclization via amide bond formation yields the polysubstituted pyrrolopyrazinone.
Diagram 3: Ugi four-component reaction scheme.
Detailed Protocol:
-
Reagent Preparation: To a flask, add N-(2-oxopropyl)pyrrole-2-carboxylic acid (1.0 eq) and dissolve it in methanol (0.2 M concentration).
-
Component Addition: Add the desired amine (1.1 eq) to the solution and stir for 10 minutes.
-
Isonitrile Addition: Add the isonitrile (1.1 eq) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature for 24-48 hours. The reaction is often self-optimizing, and progress can be monitored by LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can often be purified by direct crystallization, precipitation by adding a non-polar solvent (e.g., hexanes), or by standard flash column chromatography.
Scalability Insights:
-
Safety: Many isonitriles are volatile and possess a strong, unpleasant odor and potential toxicity. Large-scale reactions require handling in well-ventilated fume hoods or closed systems.
-
Purification: While MCRs are elegant, the resulting crude mixtures can be complex. Developing a scalable, non-chromatographic purification method (crystallization or extraction) is critical for industrial application.
-
Atom Economy: This reaction is highly atom-economical, as most atoms from the four starting materials are incorporated into the final product.
Enabling Technologies for Process Intensification
To overcome the limitations of traditional batch chemistry, modern technologies like microwave-assisted synthesis and continuous flow processing are being increasingly adopted for their ability to enhance reaction rates, improve safety, and facilitate seamless scaling.
Application Note: Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation provides efficient, uniform, and rapid heating of a reaction mixture, often leading to dramatic reductions in reaction times and improved yields.[7][8][9][10]
Principle: Microwave energy directly couples with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat. This avoids the slow and inefficient process of conductive heating through vessel walls, preventing hot spots and leading to more controlled reaction conditions.
General Protocol for Adapting a Conventional Reaction to MAOS:
-
Vessel Selection: Choose a microwave-safe sealed vessel of appropriate size.
-
Reagent Loading: Add reactants, catalyst, and a suitable microwave-absorbing solvent (e.g., DMF, NMP, EtOH) to the vessel. Caution: Do not fill the vessel more than 2/3 full.
-
Microwave Parameters: Set the desired temperature (not power), a maximum pressure limit, and a stirring rate in the microwave synthesizer's software.
-
Irradiation: Run the reaction. The instrument will modulate power to maintain the set temperature. Reaction times are often reduced from hours to minutes.
-
Cooling & Workup: After the reaction, the vessel is rapidly cooled with compressed air. Once at a safe temperature and pressure, the vessel can be opened and the product worked up as per the conventional procedure.
| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Synthesis (MAOS) |
| Reaction Time | 4 - 24 hours | 5 - 30 minutes |
| Heating Method | Conduction (slow, inefficient) | Dielectric Heating (rapid, uniform) |
| Temperature Control | Potential for wall overheating | Precise internal temperature control |
| Typical Yield | Moderate to Good | Often improved due to reduced side products |
| Scalability | Limited by heat transfer in large vessels | Batch size limited by microwave penetration |
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis.[7][9]
Application Note: Continuous Flow Chemistry
Flow chemistry involves pumping reagents through a network of tubes and reactors, where they mix and react. This methodology offers superior control over reaction parameters and is inherently more scalable and safer than batch processing.[11]
Principle: The small internal volume of flow reactors provides an extremely high surface-area-to-volume ratio. This allows for near-instantaneous heat transfer and efficient mixing, enabling reactions to be run at higher temperatures and pressures than would be safe in a batch reactor. Scaling up is achieved by simply running the system for a longer duration ("scaling out") rather than using larger, more dangerous vessels.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and In Vitro Anti-Inflammatory Activity of Pyrrolo[1,2-A]pyrazines via Pd-Catalyzed Intermolecular Cyclization Reaction | Scientific.Net [scientific.net]
- 5. orientjchem.org [orientjchem.org]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrole dicarboxylate substituted porphyrazine, microwave assisted synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. mdpi.com [mdpi.com]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. mdpi.com [mdpi.com]
Application Note: A Multi-Modal Analytical Strategy for the Purity Assessment of Pyrrolo[1,2-a]pyrazine Isomers
Abstract
The pyrrolo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The synthetic routes to these compounds can often yield a complex mixture of isomers, including constitutional, diastereomeric, and enantiomeric variants. Distinguishing and quantifying these isomers is a critical challenge in pharmaceutical development, as even minute isomeric impurities can significantly impact a drug's efficacy, safety, and pharmacokinetic profile. This application note provides a comprehensive guide to the analytical techniques and protocols required for the robust purity assessment of this compound isomers, ensuring compliance with global regulatory standards.
Introduction: The Isomeric Challenge in Drug Development
The structural integrity of an Active Pharmaceutical Ingredient (API) is paramount. Isomers, compounds sharing the same molecular formula, can exhibit vastly different biological activities. For instance, one enantiomer of a chiral drug may be therapeutic while the other is inactive or, in the worst case, toxic. Therefore, regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate rigorous control and characterization of all potential impurities, with special attention given to isomers.[1][2][3]
The this compound core, due to its specific stereochemical and electronic properties, necessitates a multi-faceted analytical approach. Simple analytical techniques are often insufficient to resolve and quantify these closely related structures. This guide details an integrated strategy employing orthogonal techniques—from high-performance chromatography for separation to advanced spectroscopy for unambiguous identification—to build a complete and reliable purity profile.
The Cornerstone of Separation: High-Performance Liquid Chromatography (HPLC)
HPLC is the primary workhorse for purity analysis due to its high resolving power, sensitivity, and reproducibility. For this compound isomers, both achiral (reversed-phase) and chiral chromatography are indispensable.
Reversed-Phase (RP-HPLC) for Diastereomers and Constitutional Isomers
RP-HPLC separates compounds based on their hydrophobicity. It is highly effective for separating diastereomers and constitutional (positional) isomers, which often possess sufficient differences in polarity and shape to be resolved on standard columns like C18.
Causality of Method Choices:
-
Column: A C18 stationary phase is the first choice due to its versatility and broad applicability for moderately polar heterocyclic compounds.
-
Mobile Phase: An acetonitrile/water gradient is typically used. Acetonitrile is preferred over methanol for nitrogen-containing heterocycles as it often provides sharper peaks and better resolution.[4]
-
Additive: A small amount of formic acid or ammonium acetate is added to the mobile phase to improve peak shape and control the ionization state of the basic nitrogen atoms in the this compound core, leading to consistent retention times.
Protocol 1: General RP-HPLC Purity Assessment
-
System: UHPLC or HPLC system with UV/PDA detector.
-
Column: High-resolution C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start at 5-10% B.
-
Linear ramp to 95% B over 10-15 minutes.
-
Hold for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35-40 °C (to ensure reproducibility and reduce viscosity).
-
Detection: PDA detector scanning from 200-400 nm; extract chromatogram at the analyte's λmax.
-
Injection Volume: 1-5 µL.
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water at a concentration of ~0.5 mg/mL.
Chiral HPLC: The Gold Standard for Enantiomers
Enantiomers have identical physical properties in an achiral environment and cannot be separated by RP-HPLC. Chiral chromatography, which uses a Chiral Stationary Phase (CSP), is essential.[5] The CSP creates a transient diastereomeric complex with each enantiomer, leading to different interaction energies and, consequently, different retention times.[6]
Causality of Method Choices:
-
CSPs: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are the most versatile and successful for a wide range of chiral compounds, including N-heterocycles.[6][7] Immobilized polysaccharide CSPs are highly recommended as they are compatible with a broader range of solvents, enhancing method development flexibility.[8][9]
-
Elution Mode: Normal-phase (NP), reversed-phase (RP), and polar organic (PO) modes can all be effective. NP (e.g., hexane/alcohol) often provides the best selectivity, but RP and PO modes can offer better solubility and compatibility with MS detection.[10] A systematic screening of both CSPs and mobile phase modes is the most efficient development strategy.
Protocol 2: Chiral HPLC Method Development and Analysis
-
Column Screening: Screen a set of at least 3-4 complementary polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC, ID).
-
Mobile Phase Screening (Isocratic):
-
Normal Phase (NP): n-Hexane/Ethanol (e.g., 90/10, 80/20, 70/30 v/v). Add 0.1% diethylamine (DEA) for basic analytes if peak tailing occurs.
-
Reversed Phase (RP): Acetonitrile/Water or Methanol/Water with a buffer (e.g., 40 mM Ammonium Acetate).[11]
-
Polar Organic (PO): Acetonitrile or Methanol, often with additives.
-
-
Optimization: Once initial separation is observed, optimize the ratio of mobile phase components to achieve a resolution (Rs) of >1.5. Adjust the flow rate and temperature as needed.
-
Optimized Conditions (Example):
-
Column: Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane/Isopropanol (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Table 1: Summary of Recommended HPLC Starting Conditions
| Parameter | RP-HPLC (Diastereomers/Positional) | Chiral HPLC (Enantiomers) |
|---|---|---|
| Column | C18, 2.1-4.6 mm ID, < 3 µm | Polysaccharide-based CSP (e.g., Chiralpak® IB, Lux® Cellulose-2) |
| Mobile Phase | A: 0.1% HCOOH in H₂OB: 0.1% HCOOH in ACN | n-Hexane/IPA (80/20, v/v) or ACN/H₂O/Buffer |
| Elution Mode | Gradient | Isocratic |
| Flow Rate | 0.3 - 0.6 mL/min | 0.5 - 1.0 mL/min |
| Temperature | 30 - 45 °C | 20 - 35 °C |
Caption: High-level workflow for isomeric purity assessment.
Unambiguous Identification: Spectroscopic Techniques
While chromatography separates isomers, spectroscopy identifies them. A combination of Mass Spectrometry and Nuclear Magnetic Resonance is essential for definitive structural elucidation.
Mass Spectrometry (MS) for Confirmation and Trace Analysis
MS provides molecular weight information and, through fragmentation, structural details. It is an invaluable tool for confirming the identity of impurities detected by HPLC.[12]
-
Tandem Mass Spectrometry (MS/MS): Isomers often produce identical parent ions but can yield different fragment ions upon collision-induced dissociation (CID). Comparing the MS/MS fragmentation patterns of the main peak and the impurity peak can help differentiate positional isomers.[13][14]
-
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This is a particularly powerful technique for separating isomers. IMS adds another dimension of separation by measuring the ion's size and shape (its collision cross-section, CCS) in the gas phase.[15][16] Isobaric isomers that are not separated by LC can often be resolved by IMS, providing clear evidence of their presence.[17][18]
Caption: Principle of Ion Mobility-Mass Spectrometry (IMS-MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Elucidator
NMR is the ultimate tool for absolute structure determination and isomer differentiation.[19] While less sensitive than MS, it provides unparalleled detail about the molecular framework.
-
1D NMR (¹H, ¹³C): Differences in the chemical environment of atoms in positional isomers or diastereomers lead to distinct chemical shifts and coupling constants in their 1D spectra.
-
2D NMR: For complex cases, 2D NMR is required to establish connectivity.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings through bonds, mapping out the spin systems.[20]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[20]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, crucial for piecing together the molecular skeleton and differentiating positional isomers.[20][21]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is definitive for establishing the stereochemistry of diastereomers.
-
Caption: Decision tree for using advanced NMR experiments.
Method Validation: Ensuring Trustworthiness and Compliance
Once a suitable analytical method is developed, it must be validated according to ICH Q2(R1) guidelines to prove it is fit for its intended purpose.[22][23][24] Validation demonstrates that the method is reliable, reproducible, and accurate for the quantification of isomeric impurities.
Protocol 3: Validation of a Chiral HPLC Method for an Enantiomeric Impurity This protocol outlines the key steps for validating a method to quantify the undesired enantiomer (e.g., S-enantiomer) in the presence of the desired API (R-enantiomer).
-
Specificity:
-
Inject the desired enantiomer, the undesired enantiomer, and a placebo (if in formulated product) individually to demonstrate no interference at the retention time of the other.
-
Spike the API sample with the undesired enantiomer and other known impurities to prove resolution from all components.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD):
-
Prepare a series of dilute solutions of the undesired enantiomer.
-
Determine the concentration that yields a signal-to-noise ratio of ~10 for the LOQ and ~3 for the LOD.[25]
-
-
Linearity:
-
Prepare at least five concentrations of the undesired enantiomer, typically from the LOQ to 150% of the specification limit (e.g., if the limit is 0.1%, range from LOQ to 0.15%).
-
Plot peak area vs. concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.
-
-
Accuracy:
-
Spike the API sample with the undesired enantiomer at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Perform the analysis in triplicate at each level.
-
Calculate the percent recovery. Acceptance criteria are typically 80-120% for low-level impurities.
-
-
Precision (Repeatability & Intermediate Precision):
-
Repeatability: Analyze six samples of the API spiked at 100% of the specification limit on the same day, with the same analyst and instrument. The relative standard deviation (%RSD) should typically be < 10-20% for impurities at the limit.[25]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. Compare the results.
-
-
Robustness:
-
Make small, deliberate changes to the method parameters (e.g., flow rate ±5%, column temperature ±2°C, mobile phase composition ±2%).
-
Ensure the resolution between the enantiomers remains acceptable (Rs > 1.5) and the quantification is unaffected.
-
Table 2: Summary of ICH Q2(R1) Validation Parameters for an Impurity Method
| Parameter | Purpose | Typical Acceptance Criterion |
|---|---|---|
| Specificity | Ensure analyte is measured without interference | Baseline resolution (Rs > 1.5) from other components |
| Linearity | Proportionality of signal to concentration | Correlation coefficient (r²) ≥ 0.99 |
| Range | Concentration interval of acceptable linearity, accuracy, and precision | From LOQ to 120-150% of specification |
| Accuracy | Closeness of results to the true value | 80-120% recovery of spiked impurity |
| Precision | Agreement between a series of measurements | %RSD ≤ 15-20% at the specification limit |
| LOQ | Lowest concentration quantifiable with accuracy/precision | Signal-to-Noise ratio ≥ 10 |
| Robustness | Resistance to small variations in method parameters | System suitability criteria (e.g., resolution) are met |
Regulatory Framework: ICH Q3A(R2) Impurity Thresholds
The effort expended on analyzing impurities is driven by regulatory safety requirements. The ICH Q3A(R2) guideline defines thresholds for reporting, identifying, and qualifying impurities in a new drug substance.[26]
Table 3: ICH Q3A(R2) Thresholds for Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI*, whichever is lower | 0.15% or 1.0 mg TDI*, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
*TDI = Total Daily Intake
An impurity above the Identification Threshold must have its structure determined (e.g., by NMR, MS). An impurity above the Qualification Threshold must have its biological safety established. Because isomers can have unique toxicological profiles, they are almost always treated as specified impurities requiring identification and qualification if present above these thresholds.
Conclusion
The purity assessment of this compound isomers is a rigorous process that demands a sophisticated, multi-modal analytical strategy. No single technique is sufficient. The successful characterization and control of these critical impurities rely on the intelligent integration of high-resolution chromatographic separations with definitive spectroscopic identification methods. This must be underpinned by a thorough method validation process that adheres to global regulatory standards. By implementing the protocols and strategies outlined in this guide, researchers and drug developers can ensure the quality, safety, and efficacy of their pharmaceutical products, ultimately protecting patient health.
References
- 1. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ikev.org [ikev.org]
- 3. jpionline.org [jpionline.org]
- 4. researchgate.net [researchgate.net]
- 5. Chiral stationary phases for the liquid chromatographic separation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. mdpi.com [mdpi.com]
- 8. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. One moment, please... [sterlingpharmasolutions.com]
- 13. enovatia.com [enovatia.com]
- 14. lcms.cz [lcms.cz]
- 15. Ion Mobility Spectrometry and the Omics: Distinguishing Isomers, Molecular Classes and Contaminant Ions in Complex Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers [frontiersin.org]
- 17. High resolution ion mobility-mass spectrometry for separation and identification of isomeric lipids - Analyst (RSC Publishing) [pubs.rsc.org]
- 18. Insights and prospects for ion mobility-mass spectrometry in clinical chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR Spectroscopy of Stereoisomers [orgspectroscopyint.blogspot.com]
- 20. creative-biostructure.com [creative-biostructure.com]
- 21. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 22. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 23. database.ich.org [database.ich.org]
- 24. fda.gov [fda.gov]
- 25. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 26. database.ich.org [database.ich.org]
Application Notes and Protocols for the Use of Pyrrolo[1,2-a]pyrazines in the Development of New Kinase Inhibitors
Introduction: The Pyrrolo[1,2-a]pyrazine Scaffold in Kinase Inhibitor Design
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology and immunology.[1] The this compound core is a nitrogen-fused heterocyclic system that has garnered significant interest in medicinal chemistry. While traditionally recognized for antimicrobial and antiviral properties, recent research has illuminated its potential as a privileged scaffold for the development of novel kinase inhibitors.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the this compound scaffold in the discovery of new kinase inhibitors, with a particular focus on PIM kinases.
The rationale behind exploring the this compound scaffold lies in its rigid bicyclic structure, which can orient substituents in a well-defined three-dimensional space, facilitating optimal interactions with the ATP-binding pocket of kinases. Furthermore, the presence of multiple nitrogen atoms provides opportunities for hydrogen bonding, a key interaction in many kinase-inhibitor complexes.
While the related 5H-pyrrolo[2,3-b]pyrazine scaffold has been more extensively explored for kinase inhibition, the this compound core offers a distinct structural framework that can lead to novel intellectual property and potentially improved selectivity profiles.[2] This guide will detail the synthesis, biochemical and cellular evaluation, and target validation of this compound-based kinase inhibitors.
Featured Application: Pyrrolo[1,2-a]pyrazinones as Potent and Selective PIM Kinase Inhibitors
A notable success story for the this compound scaffold is the development of potent and selective inhibitors of the PIM kinase family.[2][3] PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are frequently overexpressed in a variety of human cancers and play a crucial role in cell survival, proliferation, and apoptosis resistance. The following sections will use the development of PIM kinase inhibitors as a primary example to illustrate the experimental workflows.
PIM Kinase Signaling Pathway
dot graph PIM_Signaling { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
// Nodes Cytokines [label="Cytokines/Growth Factors", fillcolor="#F1F3F4"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4"]; JAK [label="JAK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIM_mRNA [label="PIM mRNA", shape=parallelogram, fillcolor="#FBBC05"]; PIM_Kinase [label="PIM Kinase", fillcolor="#34A853", fontcolor="#FFFFFF"]; BAD [label="BAD", fillcolor="#F1F3F4"]; Bcl_XL [label="Bcl-xL", fillcolor="#F1F3F4"]; Apoptosis [label="Apoptosis", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; p27 [label="p27", fillcolor="#F1F3F4"]; Cell_Cycle [label="Cell Cycle Progression", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Cytokines -> Receptor [label="binds"]; Receptor -> JAK [label="activates"]; JAK -> STAT [label="phosphorylates"]; STAT -> PIM_mRNA [label="induces transcription"]; PIM_mRNA -> PIM_Kinase [label="translates to"]; PIM_Kinase -> BAD [label="phosphorylates (inactivates)", color="#EA4335"]; BAD -> Bcl_XL [label="inhibits", style=dashed, color="#4285F4"]; Bcl_XL -> Apoptosis [label="inhibits", style=dashed, color="#4285F4"]; PIM_Kinase -> p27 [label="phosphorylates (degrades)", color="#EA4335"]; p27 -> Cell_Cycle [label="inhibits", style=dashed, color="#4285F4"];
// Invisible edges for layout edge [style=invis]; PIM_Kinase -> Cell_Cycle; } Caption: Simplified PIM Kinase Signaling Pathway.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and evaluation of this compound-based kinase inhibitors.
Part 1: Synthesis of Pyrrolo[1,2-a]pyrazinone Derivatives
The following is a general protocol for the synthesis of pyrrolo[1,2-a]pyrazinone kinase inhibitors, adapted from published methods.[3] This protocol involves a base-catalyzed cyclization of an open-chain pyrrole-2-amide.
Step-by-Step Protocol:
-
Aza-Michael Addition:
-
To a solution of the appropriate pyrrole-2-carboxamide in a suitable solvent (e.g., DMF), add a base (e.g., NaH) at 0 °C.
-
Stir the mixture for 30 minutes.
-
Add the electron-poor alkene dropwise and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC until completion.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Base-Catalyzed Cyclization:
-
Dissolve the product from the previous step in a suitable solvent (e.g., acetonitrile).
-
Add a base (e.g., potassium carbonate) and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture, filter, and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel.
-
-
Optional Modifications (e.g., Bromination and Saponification):
-
Purification and Characterization:
-
The final compounds should be purified by an appropriate method, such as column chromatography or preparative HPLC.
-
Characterize the structure and purity of the final products using NMR (¹H and ¹³C), mass spectrometry, and HPLC.
-
Part 2: In Vitro Kinase Inhibition Assays
A robust in vitro kinase assay is essential for determining the potency of the synthesized compounds. A common method is a fluorescence-based assay.[1]
Protocol for a Universal Fluorescence-Based Kinase Assay:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a stock solution of the kinase of interest in kinase buffer.
-
Prepare a stock solution of a biotinylated peptide substrate and ATP in kinase buffer.
-
Prepare a stock solution of the test compounds in DMSO.
-
-
Assay Procedure:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the kinase to each well.
-
Incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a solution containing EDTA.
-
-
Detection:
-
Add a detection mixture containing a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665.[1]
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a suitable time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Part 3: Cell-Based Assays for Target Engagement and Downstream Effects
Cell-based assays are crucial to confirm that the inhibitor is active in a cellular context and to investigate its effects on downstream signaling pathways.
A. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that a compound directly binds to its target protein in intact cells.[4][5][6][7][8]
Step-by-Step Protocol:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle (e.g., DMSO) for a specified time.
-
Heat Challenge: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Separation: Separate the soluble fraction from the precipitated proteins by ultracentrifugation.
-
Analysis: Analyze the amount of soluble target protein in the supernatant by Western blotting or other quantitative protein detection methods.
-
Data Interpretation: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.
B. Western Blotting for Downstream Signaling
Western blotting is used to assess the effect of the inhibitor on the phosphorylation of downstream substrates of the target kinase.[9][10][11][12][13]
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cells with the inhibitor at various concentrations and for different times. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate with a primary antibody specific for the phosphorylated form of a downstream substrate of the target kinase.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Re-probe the membrane with an antibody against the total form of the substrate and a loading control (e.g., β-actin or GAPDH) to ensure equal loading. Quantify the band intensities to determine the effect of the inhibitor on substrate phosphorylation.
Data Presentation and Interpretation
Structure-Activity Relationship (SAR) of Pyrrolo[1,2-a]pyrazinone PIM Kinase Inhibitors
The following table summarizes the inhibitory activity of a series of pyrrolo[1,2-a]pyrazinone derivatives against PIM kinases, highlighting key SAR observations.[2]
| Compound | R1 | R2 | PIM1 IC₅₀ (μM) | PIM2 IC₅₀ (μM) | PIM3 IC₅₀ (μM) |
| 1 | H | H | 1.2 | 0.8 | 1.5 |
| 15a | 4-Cl-Ph | H | 0.02 | 0.03 | 0.05 |
| 15b | 4-F-Ph | H | 0.03 | 0.04 | 0.06 |
| 15c | 4-Me-Ph | H | 0.04 | 0.05 | 0.08 |
| 16a | 4-Cl-Ph | Me | 0.15 | 0.2 | 0.3 |
Data extracted from Bioorganic & Medicinal Chemistry, 21(23), 7336-7347.[2]
Key SAR Insights:
-
The unsubstituted pyrrolo[1,2-a]pyrazinone core (Compound 1) displays micromolar activity against PIM kinases.
-
Introduction of a substituted phenyl ring at the R1 position significantly enhances potency (e.g., Compound 15a).
-
Halogen substitutions on the phenyl ring are well-tolerated and can improve potency.
-
Substitution at the R2 position generally leads to a decrease in activity (e.g., Compound 16a).
Kinase Selectivity Profile
A crucial aspect of kinase inhibitor development is ensuring selectivity to minimize off-target effects. The selectivity of a lead compound should be assessed against a panel of representative kinases.
Selectivity Profile of Compound 15a
| Kinase | % Inhibition at 1 µM |
| PIM1 | 98 |
| PIM2 | 97 |
| PIM3 | 95 |
| CDK2 | <10 |
| GSK3β | <5 |
| ROCK1 | <10 |
| p38α | <5 |
| Data is illustrative and based on typical kinase panel screening. |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The successful identification of potent and selective PIM kinase inhibitors based on this core demonstrates its potential. The protocols outlined in this guide provide a comprehensive framework for the synthesis, biochemical and cellular characterization, and target validation of new this compound-based kinase inhibitors.
Future research in this area could focus on:
-
Exploring a wider range of substitutions on the this compound core to further optimize potency and selectivity.
-
Investigating the potential of this scaffold to inhibit other kinase targets implicated in disease, such as JAKs and FGFRs, where related pyrrolopyrazine isomers have shown activity.
-
Conducting in vivo studies to evaluate the pharmacokinetic properties and efficacy of lead compounds in animal models of disease.
By leveraging the unique structural features of the this compound scaffold and employing the robust experimental workflows described herein, researchers can accelerate the discovery of the next generation of targeted kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application of Multicomponent Reactions for Pyrrolo[1,2-a]pyrazine Synthesis: A Guide for Researchers and Drug Development Professionals
Introduction: The Privileged Pyrrolo[1,2-a]pyrazine Scaffold
The this compound core is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged scaffold".[1] Its unique three-dimensional structure and synthetic accessibility have made it a valuable framework for the development of a wide array of therapeutic agents. Compounds featuring this scaffold have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and central nervous system modulating effects.[1][2][3] The versatility of the this compound core allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties and the development of potent and selective drug candidates.[4][5]
Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules like pyrrolo[1,2-a]pyrazines from simple starting materials in a single step.[6][7][8] MCRs offer several advantages over traditional multi-step synthesis, including higher atom economy, reduced waste generation, and operational simplicity, making them highly attractive for applications in drug discovery and development.[8] This guide provides an in-depth overview of the application of MCRs for the synthesis of pyrrolo[1,2-a]pyrazines, with a focus on the Ugi and Groebke-Blackburn-Bienaymé (GBB) reactions, including detailed protocols and mechanistic insights.
Strategic Approaches: Key Multicomponent Reactions
Two of the most prominent MCRs for the synthesis of the this compound core are the Ugi four-component reaction (Ugi-4CR) and the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. These reactions allow for the rapid assembly of the bicyclic scaffold with a high degree of molecular diversity.
The Ugi Reaction: A Versatile Tool for this compound Synthesis
The Ugi reaction is a one-pot synthesis that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.[9] By carefully selecting the starting materials, this reaction can be adapted to generate intermediates that subsequently cyclize to form the desired this compound ring system. A common strategy involves a post-Ugi cyclization step.[10][11][12]
Mechanism of Ugi-based this compound Synthesis:
The reaction typically proceeds through the formation of an α-aminoacyl amide intermediate from the four components. This intermediate is then subjected to a subsequent cyclization reaction, often acid-mediated, to afford the final this compound product.[11]
Figure 1: General workflow for the Ugi-based synthesis of pyrrolo[1,2-a]pyrazines.
The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Direct Route to Fused Imidazoles
The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an aldehyde, an aminoazine (or aminoazole), and an isocyanide to form a fused 3-aminoimidazole ring system.[13][14][15] This reaction provides a direct and efficient route to imidazo[1,2-a]pyrazines, a closely related and equally important scaffold, by using an aminopyrazine as the aminoazine component.[13][16]
Mechanism of the GBB Reaction:
The GBB reaction is typically catalyzed by a Lewis or Brønsted acid and proceeds through the formation of an N-acylimine intermediate, which then undergoes a [4+1] cycloaddition with the isocyanide.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound and pyrazolo[1,5-a]pyrazine: novel, potent, and selective series of Vasopressin 1b receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles – Oriental Journal of Chemistry [orientjchem.org]
- 7. orientjchem.org [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. An efficient and practical approach for the synthesis of indoloquinolines and indolo/pyrroloquinoxalines via a Cu-catalyzed Ugi-C/Ugi-N-arylation sequence - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Regioselective Synthesis of Functionalized Pyrrolo[1,2- a]pyrazine-3,6(2 H,4 H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 14. Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Diversity‐Oriented Synthesis of [2.2]Paracyclophane‐derived Fused Imidazo[1,2‐a]heterocycles by Groebke‐Blackburn‐Bienaymé Reaction: Accessing Cyclophanyl Imidazole Ligands Library - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of an Industrial Process Based on the Groebke– Blackburn–Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines - OAK Open Access Archive [oak.novartis.com]
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of Pyrrolo[1,2-a]pyrazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting advice and answers frequently asked questions regarding the regioselective synthesis of pyrrolo[1,2-a]pyrazines. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to overcome synthetic challenges.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of pyrrolo[1,2-a]pyrazines, offering explanations and actionable solutions.
Issue 1: Poor Regioselectivity in Cyclization Reactions
Question: "I'm attempting a cyclization to form a substituted pyrrolo[1,2-a]pyrazine, but I'm consistently getting a mixture of regioisomers. How can I improve the selectivity?"
Answer:
Achieving high regioselectivity is a critical challenge in the synthesis of this scaffold. The outcome of the cyclization is highly dependent on the chosen synthetic strategy and the electronic and steric nature of your substrates. Let's break down the common causes and solutions.
Root Cause Analysis:
-
Ambiguous Nucleophilicity/Electrophilicity: The pyrrole ring possesses multiple nucleophilic centers, and the pyrazine precursor can present multiple electrophilic sites. The subtle interplay of electronic effects from substituents can lead to competitive cyclization pathways.
-
Reaction Mechanism: Different reaction mechanisms (e.g., Pictet-Spengler, Bischler-Napieralski, or transition-metal-catalyzed cyclizations) proceed through distinct intermediates, each with its own inherent regiochemical preferences.
-
Reaction Conditions: Factors like temperature, solvent, and the nature of the catalyst can significantly influence the kinetic versus thermodynamic control of the reaction, thereby affecting the regiomeric ratio.
Solutions and Protocols:
-
Strategy 1: The Pictet-Spengler Reaction for Controlled C-4 Substitution. The Pictet-Spengler reaction is a powerful tool for constructing the this compound core, typically leading to substitution at the C-4 position.[1][2] This reaction involves the condensation of a β-arylethylamine (in this case, a 2-(1H-pyrrol-1-yl)aniline derivative) with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[3]
-
Underlying Principle: The reaction proceeds via an electrophilic aromatic substitution where the pyrrole ring acts as the nucleophile. The C-2 position of the pyrrole is generally the most nucleophilic, leading to the desired cyclization.[3]
Experimental Protocol: Modified Pictet-Spengler Synthesis of 4-Aryl-pyrrolo[1,2-a]quinoxalines [4]
-
Dissolve 5-(3-amino-4-(pyrrol-1-yl)phenyl)-10,15,20-triphenylporphyrin (1 equivalent) and the desired aromatic aldehyde (1.2 equivalents) in dichloromethane (DCM).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 2% in DCM) dropwise to the cooled solution.
-
Stir the reaction at 0 °C for 5 minutes.
-
Add potassium permanganate (KMnO4) (1.5 equivalents) and continue stirring at room temperature for 2 hours to facilitate aromatization.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.
Troubleshooting this Protocol:
-
Low Yield: Ensure anhydrous conditions, as water can hydrolyze the intermediate iminium ion.
-
Side Products: If starting materials are sensitive to strong acid, consider using a milder Lewis acid catalyst like AlCl3.[1]
-
-
Strategy 2: Gold-Catalyzed Annulation for C-5 Selectivity. For targeting substitution at the C-5 position, a gold-catalyzed annulation of dihydropyrazinones can be highly effective.[5][6]
-
Underlying Principle: Gold(I) catalysts act as soft electrophiles that selectively activate alkynes. The resulting intermediate then undergoes a C-5 selective annulation, driven by the combination of a soft electrophile (the activated alkyne) and a soft nucleophilic center (C-5 of the dihydropyrazinone).[5]
Experimental Protocol: Gold(I)-Catalyzed Annulation [5]
-
To a screw-cap vial, add the substituted dihydropyrazinone (1 equivalent), AuPPh3Cl (5 mol %), and AgOTf (5 mol %).
-
Add 1,2-dichloroethane (DCE) to achieve a 0.25 M concentration.
-
Stir the reaction at room temperature for 1-24 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography.
Troubleshooting this Protocol:
-
No Reaction: If the reaction is sluggish, gentle heating to 60 °C may be required.[5]
-
Byproduct Formation: Acetone-derived Ugi adducts may lead to the formation of 7-acyl-pyrroloimidazolones as a byproduct during the initial TFA-mediated cyclization.[6] Careful purification of the dihydropyrazinone intermediate is crucial.
-
Data Summary: Regioselectivity Control
| Synthetic Strategy | Target Position | Key Reagents | Typical Yields | Reference |
| Pictet-Spengler | C-4 | 2-(1H-pyrrol-1-yl)aniline, Aldehyde, Acid Catalyst (TFA, AlCl3) | Good to Excellent | [1][4] |
| Gold(I)-Catalyzed Annulation | C-5 | Dihydropyrazinone, AuPPh3Cl, AgOTf | Good to Excellent | [5] |
Issue 2: Low Yields in the Final Cyclization/Aromatization Step
Question: "I've successfully synthesized my acyclic precursor, but the final cyclization and aromatization to the this compound is giving me very low yields. What could be going wrong?"
Answer:
Low yields in the final step are often frustrating. The cause can range from suboptimal reaction conditions to decomposition of the starting material or product.
Root Cause Analysis:
-
Inefficient Cyclization: The energy barrier for the cyclization may be too high under the current conditions. This can be due to steric hindrance or unfavorable electronic effects.
-
Decomposition: The starting material or the product may be unstable under the reaction conditions (e.g., high temperatures, strong acids or bases).
-
Oxidation/Aromatization Issues: If the reaction produces a di- or tetrahydro- intermediate, a separate oxidation step is often required for aromatization. Inefficient oxidation can lead to a mixture of products and lower the yield of the desired aromatic compound.
Solutions and Protocols:
-
Optimizing Cyclization Conditions:
-
Catalyst Choice: For Pictet-Spengler type reactions, screen different Brønsted acids (e.g., p-TsOH, TFA) and Lewis acids (e.g., AlCl3, Sc(OTf)3).[1][7] For Bischler-Napieralski type reactions, dehydrating agents like POCl3 or P2O5 are commonly used.[8][9]
-
Solvent and Temperature: The choice of solvent can significantly impact reaction rates and solubility. For thermally driven cyclizations, higher boiling point solvents like toluene or xylene may be necessary. Microwave irradiation can also be a valuable tool to accelerate the reaction and improve yields.[10]
-
-
Aromatization Strategies:
Experimental Workflow: Cyclization and Aromatization
Caption: General workflow for the synthesis of pyrrolo[1,2-a]pyrazines.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing the this compound core?
A1: The most prevalent strategies involve either building the pyrazine ring onto a pre-existing pyrrole ("pyrrole-first") or constructing the pyrrole ring onto a pyrazine derivative ("pyrazine-first").[11]
-
Pyrrole-First Approach: This is the more common method.[11] It often starts with 1H-pyrrole-2-carboxamides or 1,2-disubstituted pyrroles that have appropriate functional groups for intramolecular cyclization.[11]
-
Pyrazine-First Approach: While less common, this strategy can be effective, especially for accessing substitution patterns that are difficult to achieve with the pyrrole-first method.[11]
Q2: How does the electronic nature of substituents on the starting materials affect the regioselectivity of the cyclization?
A2: Electron-donating groups on the pyrrole ring will increase its nucleophilicity, generally favoring electrophilic substitution reactions like the Pictet-Spengler cyclization.[3] Conversely, electron-withdrawing groups on the pyrrole ring can disfavor these reactions. The electronic nature of substituents on the pyrazine precursor will also dictate the electrophilicity of the carbon centers involved in the cyclization.
Q3: Are there any named reactions that are particularly useful for synthesizing this heterocyclic system?
A3: Yes, several named reactions are cornerstones of this compound synthesis:
-
Pictet-Spengler Reaction: As discussed, this is a key method for forming the pyrazine ring onto a pyrrole precursor.[1][2]
-
Bischler-Napieralski Reaction: This reaction involves the intramolecular electrophilic aromatic substitution of a β-arylethylamide using a dehydrating agent.[8] It can be adapted for the synthesis of dihydroisoquinoline-like structures, which can be precursors to the this compound core.
-
Ugi Reaction: The Ugi multicomponent reaction can be used to rapidly assemble complex acyclic precursors that can then undergo tandem post-Ugi cyclization and annulation to form functionalized pyrrolo[1,2-a]pyrazines.[5][6][12]
Reaction Mechanism: Bischler-Napieralski Reaction
Caption: Simplified mechanism of the Bischler-Napieralski reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 4. First synthesis of meso-substituted pyrrolo[1,2-a]quinoxalinoporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Regioselective Synthesis of Functionalized Pyrrolo[1,2- a]pyrazine-3,6(2 H,4 H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. One-pot three-component coupling access to 1,2-dihydrothis compound-1-phosphonates: multi-functionalization of a pyrazine unit - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. Bischler-Napieralski Reaction [organic-chemistry.org]
- 10. The Pictet-Spengler Reaction Updates Its Habits [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Regioselective Synthesis of Functionalized this compound-3,6(2H,4H)-diones via Tandem Post-Ugi Cyclization and Gold(I)-Catalyzed Annulation. | Semantic Scholar [semanticscholar.org]
common side reactions in the cyclization of pyrrolo[1,2-a]pyrazine precursors
Welcome to the technical support center for the synthesis of pyrrolo[1,2-a]pyrazines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the cyclization of pyrrolo[1,2-a]pyrazine precursors. Here, you will find practical troubleshooting guides and frequently asked questions to optimize your synthetic routes and improve your yields.
Troubleshooting Guide: Common Issues in this compound Cyclization
This guide addresses specific experimental problems in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.
Question 1: I am getting a low yield of my desired this compound. What are the likely causes and how can I improve it?
Answer:
Low yields in this compound synthesis are a common issue and can often be attributed to several competing side reactions or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Incomplete Cyclization: The primary reason for low yields is often an incomplete reaction. Ensure you are using the appropriate activating agents and reaction conditions for your specific substrate. For instance, in a Bischler-Napieralski type cyclization, dehydrating agents like phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅) are crucial.[1] The reaction temperature and time should also be optimized. A modest increase in temperature or prolonged reaction time might drive the reaction to completion.
-
Formation of Isomeric Byproducts: Depending on the substitution pattern of your pyrrole precursor, you may be forming isomeric pyrrolopyrazine products. For example, cyclization can sometimes occur at different positions of the pyrrole ring, leading to a mixture of regioisomers.[2] Careful analysis of your crude product mixture by NMR and LC-MS is essential to identify these isomers. Modifying the directing groups on the pyrrole ring or changing the catalyst system can improve regioselectivity.
-
Oxidation of the Product: Pyrrolo[1,2-a]pyrazines can be susceptible to oxidation, especially if the reaction is run in the presence of air or oxidizing agents. This can lead to the formation of N-oxides or other oxidized byproducts. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue. If an oxidant is required for a specific synthetic step, careful selection of a mild oxidant and stoichiometric control are critical.
-
Decomposition of Starting Material or Product: The acidic or basic conditions required for cyclization can sometimes lead to the decomposition of sensitive starting materials or the desired product. If you suspect decomposition, consider using milder reaction conditions. For example, some acid-catalyzed cyclizations can be promoted by weaker acids like p-toluenesulfonic acid (p-TsOH) instead of strong mineral acids.[2]
Question 2: I have isolated an unexpected byproduct with a different mass spectrum. What could it be?
Answer:
The formation of unexpected byproducts is a frequent challenge. The identity of the byproduct will depend on your specific starting materials and reaction conditions. Here are a few possibilities:
-
Dimerization of the Starting Material: Under certain conditions, especially with reactive intermediates, your precursor might dimerize instead of undergoing intramolecular cyclization. This is more likely at higher concentrations. Try running the reaction at a lower concentration to favor the intramolecular pathway.
-
Rearrangement Products: Acid-catalyzed conditions can sometimes induce rearrangements. For example, in some palladium-catalyzed cyclizations of N-allyl pyrrole-2-carboxamides, the choice of catalyst and conditions can lead to rearranged isomeric products.[2] A thorough characterization of the byproduct using 2D NMR techniques will be necessary to elucidate its structure.
-
Products from Incomplete Reactions: The isolated "byproduct" might be a stable intermediate that failed to cyclize. For example, in a Pictet-Spengler reaction, the initially formed imine could be stable under your reaction conditions and not proceed to the cyclized product.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Pictet-Spengler synthesis of tetrahydropyrrolo[1,2-a]pyrazines?
The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydrothis compound core. However, several side reactions can occur:
-
Formation of an Enamine Intermediate: Instead of cyclization, the intermediate iminium ion can lose a proton to form a stable enamine. This is more prevalent with sterically hindered substrates or when using non-protic solvents.
-
Oxidation to the Aromatic this compound: If an oxidizing agent is present, or if the reaction is exposed to air for prolonged periods, the initially formed tetrahydro-product can be oxidized to the fully aromatic this compound.
-
Competing Cyclization Pathways: With unsymmetrically substituted pyrrole precursors, cyclization can occur at multiple positions, leading to a mixture of regioisomers.
Q2: How can I prevent the formation of N-oxides during my cyclization reaction?
N-oxide formation is a common oxidative side reaction. To minimize this:
-
Inert Atmosphere: Always run your reactions under an inert atmosphere of nitrogen or argon to exclude atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.
-
Avoid Strong Oxidizing Agents: If your synthetic route involves an oxidation step, perform it after the cyclization if possible. If an oxidant is necessary during or before cyclization, choose a mild and selective reagent.
Q3: My Bischler-Napieralski reaction is not working. What are some troubleshooting tips?
The Bischler-Napieralski reaction typically requires strong dehydrating conditions.[1] If you are facing difficulties:
-
Choice of Reagent: Phosphoryl chloride (POCl₃) is common, but for less reactive substrates, a mixture of P₂O₅ in refluxing POCl₃ might be necessary.[1]
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all your glassware is oven-dried and your solvents are anhydrous.
-
Electron-Donating Groups: The success of the Bischler-Napieralski reaction is highly dependent on the electronic nature of the aromatic ring. Electron-donating groups on the pyrrole ring will facilitate the electrophilic aromatic substitution step. If your substrate is electron-deficient, the reaction may be sluggish or fail altogether.
Experimental Protocols
General Procedure for a Pictet-Spengler Cyclization:
-
To a solution of the N-substituted pyrrole-2-ethanamine (1.0 eq) in a suitable solvent (e.g., toluene, acetonitrile, or dichloromethane) at room temperature, add the desired aldehyde or ketone (1.1 eq).
-
Add a catalytic amount of a Brønsted or Lewis acid (e.g., TFA, p-TsOH, or BF₃·OEt₂). The choice of acid and solvent should be optimized for the specific substrate.[5]
-
Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
| Side Reaction | Potential Cause | Proposed Solution |
| Isomer Formation | Competing cyclization at different ring positions. | Modify directing groups; change catalyst system.[2] |
| N-Oxide Formation | Presence of oxygen or oxidizing agents. | Use inert atmosphere and degassed solvents. |
| Dimerization | High concentration of reactive intermediates. | Decrease the reaction concentration. |
| Incomplete Reaction | Insufficient activation or reaction time/temperature. | Optimize activating agent, temperature, and time. |
| Rearrangement | Acid-catalyzed isomerization. | Use milder acid catalysts or different reaction conditions.[2] |
Visualizations
Diagram 1: Competing Pathways in this compound Synthesis
Caption: Main vs. Side Reaction Pathways
Diagram 2: Troubleshooting Logic Flow for Low Yield
Caption: Troubleshooting Low Yields
References
Technical Support Center: Enhancing Aqueous Solubility of Pyrrolo[1,2-a]pyrazine Drug Candidates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the significant challenge of poor aqueous solubility in drug candidates featuring the pyrrolo[1,2-a]pyrazine scaffold.
Introduction: Understanding the Solubility Challenge
The this compound core is recognized as a "privileged scaffold" in modern medicinal chemistry, forming the foundation for a multitude of therapeutic agents with applications ranging from oncology to central nervous system disorders.[1] This nitrogen-containing fused heterocyclic system offers a unique three-dimensional architecture that is synthetically versatile.[1][2]
However, the very features that make this scaffold attractive—its often rigid, planar, and aromatic nature—frequently contribute to strong crystal lattice energy and low polarity, resulting in poor aqueous solubility.[3][4] This is a critical hurdle in drug development, as poor solubility is a primary cause of low and erratic oral bioavailability, potentially leading to the failure of otherwise promising drug candidates. A recent study on a specific N-butyl-N-methyl-1-phenylthis compound-3-carboxamide derivative (GML-3) highlighted its extremely low water solubility as a major barrier to its clinical development, despite its potent anxiolytic and antidepressant activities.[3][4]
This guide is designed to provide you with the strategic framework and practical methodologies to systematically diagnose and overcome these solubility limitations.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Q1: My this compound derivative, dissolved in DMSO, crashes out of solution when I add it to my aqueous assay buffer. What is happening and how can I prevent this?
A1: This is a classic case of "DMSO shock" or precipitation upon dilution.[5] Dimethyl sulfoxide (DMSO) is a very strong organic solvent that can dissolve many hydrophobic compounds. When your DMSO stock is rapidly diluted into an aqueous buffer, the immediate solvent environment around your compound molecules shifts from organic to aqueous. If the compound's thermodynamic solubility in water is low, it can no longer stay dissolved and precipitates.[5]
Causality & Recommended Actions:
-
Reduce Final DMSO Concentration: The most common cause is too high a final concentration of DMSO. Aim for the lowest possible concentration that your assay can tolerate (typically <0.5% is ideal, though up to 1% is often acceptable). This may require making a more concentrated initial stock solution in DMSO, if possible.[5]
-
Optimize the Dilution Protocol: The method of addition is critical. Instead of adding the small volume of DMSO stock directly into the final large volume of buffer, try a stepwise dilution . First, dilute the DMSO stock into a smaller, intermediate volume of buffer while vortexing vigorously. Then, add this intermediate solution to the final volume. This gradual change in solvent polarity can prevent localized supersaturation and subsequent precipitation.[5]
-
Consider Co-solvents: If reducing DMSO concentration alone is insufficient, the use of a co-solvent system can be effective. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, creating a more favorable environment for your hydrophobic compound.[5]
| Co-Solvent | Typical Starting Concentration | Key Considerations |
| Ethanol | 1-5% | Generally well-tolerated in cell-based assays. |
| Polyethylene Glycol (PEG 300/400) | 1-10% | Can enhance solubility significantly; check for assay interference. |
| Propylene Glycol | 1-10% | Similar properties to PEG, good safety profile. |
| Solutol® HS 15 | 0.1-1% | A non-ionic solubilizer, effective at low concentrations. |
Q2: My attempt at salt formation resulted in an oily precipitate or failed to improve solubility. What went wrong?
A2: This is a common outcome when the conditions for stable salt formation are not met. A salt is formed by the transfer of a proton from an acid to a base. For this transfer to be favorable and result in a stable ionic bond, a sufficient difference in acidity/basicity between the drug and the counter-ion is required.
Causality & Recommended Actions:
-
Verify the ΔpKa Rule: For a stable salt to form between a basic drug and an acidic counter-ion (or vice versa), the pKa of the base should be at least 2-3 units higher than the pKa of the acid (ΔpKa = pKa(protonated base) - pKa(acid) > 2-3).[6] If this rule is not met, the proton transfer is incomplete, often resulting in a physical mixture or an unstable, oily complex rather than a crystalline salt.
-
Re-evaluate Counter-ion Selection: Not all counter-ions are equal. The choice can dramatically affect not only solubility but also stability, hygroscopicity, and manufacturability.[7] If a simple hydrochloride or sodium salt fails, screen a wider range of pharmaceutically acceptable counter-ions. For a weakly basic this compound, consider stronger acids like mesylate or tosylate. For a weakly acidic derivative, consider counter-ions like potassium or calcium.[7]
-
Check for Disproportionation: Even if a salt forms, it can convert back to the neutral free base or acid form in solution, especially in buffered media. This phenomenon, known as disproportionation, is influenced by the pH of the medium and the intrinsic solubility of the neutral form.[8] Characterize the solid that precipitates from your dissolution media to confirm if it is the salt or the neutral parent compound.
Q3: My amorphous solid dispersion (ASD) is physically unstable and recrystallizes during storage. How can I improve its stability?
A3: The enhanced solubility of an amorphous solid dispersion (ASD) comes from trapping the drug in a high-energy, non-crystalline state.[9][10] However, this state is thermodynamically unstable, and the drug molecules have a natural tendency to rearrange back into their more stable, lower-energy crystalline form. The key to a successful ASD is inhibiting this recrystallization.
Causality & Recommended Actions:
-
Improve Drug-Polymer Miscibility: The polymer carrier is not just an inert filler; it must be miscible with the drug to form a stable, one-phase system.[11] Strong intermolecular interactions (like hydrogen bonds) between the drug and the polymer are crucial for preventing the drug molecules from self-associating and crystallizing. If you observe recrystallization, the chosen polymer may not be sufficiently miscible with your this compound derivative. Screen alternative polymers with different functionalities (e.g., HPMC-AS, PVP, Soluplus®, Copovidone).[4][12]
-
Increase the Glass Transition Temperature (Tg): The polymer serves to reduce the molecular mobility of the drug by increasing the glass transition temperature (Tg) of the mixture.[11] Below the Tg, the system is glass-like, and molecular movement is severely restricted, preventing crystallization. Ensure your formulation has a single Tg (indicating good miscibility) that is sufficiently high (ideally >50°C above storage temperature) to ensure physical stability.
-
Control for Humidity: Water acts as a potent plasticizer, lowering the Tg of the ASD and increasing molecular mobility, which can rapidly induce crystallization.[13] Ensure ASDs are prepared, handled, and stored under dry conditions and consider using moisture-protective packaging.
Frequently Asked Questions (FAQs)
This section provides answers to broader, more conceptual questions about solubility enhancement strategies.
Q1: What are the primary strategies to consider for improving the aqueous solubility of a new this compound candidate?
A1: The strategies can be broadly divided into two categories: Chemical Modifications and Physical Modifications . The choice depends on the compound's physicochemical properties, the stage of development, and the desired therapeutic application.
| Strategy Category | Method | Mechanism of Action | Key Requirements |
| Chemical Modification | Prodrugs | A hydrophilic promoiety is chemically attached to the drug. This moiety is cleaved in vivo by enzymes to release the active parent drug.[14][15][16] | A suitable functional group (e.g., -OH, -NH2, -COOH) on the parent molecule for chemical linkage. |
| Physical Modification | Salt Formation | Converts a weakly acidic or basic drug into an ionic salt form, which typically has higher aqueous solubility and faster dissolution.[6][17][18] | An ionizable functional group on the drug molecule. |
| Cocrystals | Incorporates the neutral drug molecule into a new crystal lattice with a benign coformer molecule via non-covalent bonds (e.g., hydrogen bonds).[19][20][21] | Suitable hydrogen-bond donors/acceptors on the drug molecule. Works for non-ionizable compounds. | |
| Amorphous Solid Dispersions (ASD) | The drug is molecularly dispersed in a polymer matrix in a high-energy amorphous state, eliminating the crystal lattice energy barrier to dissolution.[9][11][22] | Drug must be miscible with a pharmaceutically acceptable polymer. | |
| Particle Size Reduction | Decreases particle size (micronization, nanomilling) to increase the surface area-to-volume ratio, which enhances the dissolution rate according to the Noyes-Whitney equation.[23] | Can be applied to most crystalline solids. |
Below is a decision tree to guide your strategy selection.
Caption: Decision tree for selecting a solubility enhancement strategy.
Q2: How do I choose between forming a salt versus a cocrystal?
A2: The primary deciding factor is the presence of an ionizable functional group on your this compound derivative.
-
Choose Salt Formation if your molecule has a sufficiently acidic or basic center (e.g., a basic nitrogen on the pyrazine ring or an acidic substituent like a carboxylic acid). Salt formation is a well-established, cost-effective method for improving solubility.[8][18]
-
Choose Cocrystallization if your molecule is neutral (non-ionizable) or if salt formation attempts have failed (e.g., due to a low pKa or instability).[19] Cocrystals offer a powerful alternative by modifying the crystal lattice through non-covalent interactions (primarily hydrogen bonds) with a safe, acceptable coformer, without altering the drug's covalent structure.[19][20][24]
Q3: When should I consider a prodrug approach?
A3: A prodrug strategy is a chemical modification approach that should be considered when physical methods are insufficient or when you need to overcome multiple barriers simultaneously (e.g., solubility and permeability).[14][15] This approach involves attaching a water-soluble promoiety (like a phosphate, amino acid, or PEG chain) to your drug candidate via a labile bond.[14][16] This new entity is more water-soluble for administration. Once in the body, enzymes cleave the bond, releasing the active parent drug.[25] A recent study successfully used a prodrug approach to improve the aqueous solubility of novel PKMYT1 inhibitors for cancer therapy.[26] This is a more involved strategy requiring synthetic chemistry but offers a high degree of control over the molecule's properties.[16]
Caption: Workflow of a prodrug strategy from administration to action.
Detailed Experimental Protocols
Here are step-by-step protocols for key solubility enhancement workflows. Safety Precaution: Always handle drug candidates and solvents in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Liquid-Assisted Grinding for Cocrystal Screening
This method is a rapid and solvent-efficient way to screen for potential cocrystal formation.[21]
-
Preparation: Place 10-20 mg of your this compound API and a stoichiometric equivalent (e.g., 1:1 molar ratio) of a chosen coformer into a clean agate mortar or a stainless steel grinding jar for a ball mill.
-
Solvent Addition: Add a minimal amount (10-20 µL) of a suitable solvent (e.g., acetonitrile, ethanol, ethyl acetate). The solvent should act as a catalyst for molecular mobility but should not fully dissolve the components. This is known as "liquid-assisted grinding".[21]
-
Grinding: Manually grind the mixture with a pestle for 15-30 minutes or use a mechanical mixer mill for 30-60 minutes. The mixture should appear as a uniform, dry powder.
-
Sample Collection: Carefully collect the resulting powder.
-
Primary Characterization (PXRD): Analyze the ground powder using Powder X-ray Diffraction (PXRD).
-
Successful Cocrystal: The PXRD pattern will show new, sharp peaks that are distinct from the patterns of the starting API and coformer, indicating the formation of a new crystalline phase.
-
Failure (Physical Mixture): The PXRD pattern will be a simple superposition of the peaks from the starting API and coformer.
-
-
Secondary Characterization (DSC/TGA): If PXRD suggests a new phase, perform Differential Scanning Calorimetry (DSC). A cocrystal will typically exhibit a single, sharp melting endotherm at a temperature different from that of the API and coformer.
Protocol 2: Preparation and Characterization of an ASD via Solvent Evaporation
This is a common lab-scale method for preparing amorphous solid dispersions for initial evaluation.[4]
Caption: Experimental workflow for ASD preparation and characterization.
-
Component Selection: Choose a polymer known to form ASDs, such as PVP K30, Copovidone VA64, or HPMC-AS. A study on a GML-3 pyrrolopyrazine derivative found PVP and Soluplus® to be effective.[4] Start with a drug-to-polymer weight ratio of 1:4.
-
Dissolution: Weigh the API and polymer and dissolve them in a minimal amount of a volatile common solvent (e.g., methanol, acetone, or a mixture) in a round-bottom flask. A procedure for a GML-3 derivative used ethanol.[4]
-
Homogenization: Vortex or sonicate the mixture until a completely clear, homogenous solution is obtained. This is crucial to ensure molecular-level dispersion.
-
Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure. Increase the bath temperature gradually to form a thin film on the flask wall.
-
Drying: Place the flask under high vacuum for 24-48 hours to remove any residual solvent, which could plasticize the sample and induce recrystallization.
-
Characterization:
-
Visual Inspection: The final product should be a clear, glassy film or a brittle foam.
-
PXRD Analysis: An amorphous sample will show a broad, diffuse "halo" pattern with no sharp Bragg peaks.
-
DSC Analysis: A successful ASD will exhibit a single glass transition (Tg) and the absence of a melting peak for the crystalline drug.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolodiazines. 2. Structure and Chemistry of this compound and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Composites of N-butyl-N-methyl-1-phenylthis compound-3-carboxamide with Polymers: Effect of Crystallinity on Solubility and Stability [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. rjpdft.com [rjpdft.com]
- 7. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmasalmanac.com [pharmasalmanac.com]
- 9. pharmtech.com [pharmtech.com]
- 10. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 11. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. crystallizationsystems.com [crystallizationsystems.com]
- 14. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Is prodrug design an approach to increase water solubility? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. johronline.com [johronline.com]
- 17. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chemrealm.com [chemrealm.com]
- 19. ijsrtjournal.com [ijsrtjournal.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. seppic.com [seppic.com]
- 23. researchgate.net [researchgate.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. mdpi.com [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
Technical Support Center: Chemical Stability of Pyrrolo[1,2-a]pyrazine Derivatives in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrrolo[1,2-a]pyrazine derivatives. This guide is designed to provide in-depth technical assistance and troubleshooting for issues related to the chemical stability of these compounds in solution. As a class of nitrogen-containing heterocyclic compounds, pyrrolo[1,2-a]pyrazines are of significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] However, their unique fused-ring structure can present challenges in terms of stability. This resource offers practical, experience-based advice to help you navigate these challenges effectively.
I. Understanding the Stability Landscape of Pyrrolo[1,2-a]pyrazines
The this compound scaffold, a fusion of a pyrrole and a pyrazine ring, is an electron-rich system. This inherent electronic nature, while often crucial for biological activity, can also render the molecule susceptible to various degradation pathways. The stability of a specific derivative will be highly dependent on the nature and position of its substituents. A thorough understanding of potential degradation mechanisms is the first step in designing robust experimental protocols and stable formulations.
Core Instability Concerns:
-
Hydrolysis: The pyrazine ring, particularly if substituted with electron-withdrawing groups, can be susceptible to hydrolytic cleavage under strongly acidic or basic conditions. Amide or ester functionalities, often incorporated into derivatives, are also common sites of hydrolysis.
-
Oxidation: The electron-rich pyrrole moiety and any susceptible functional groups can be prone to oxidation, especially in the presence of atmospheric oxygen, metal ions, or oxidizing agents like hydrogen peroxide.[4][5] This can lead to the formation of N-oxides or other oxidized byproducts.
-
Photodegradation: Aromatic heterocyclic systems can absorb UV-Vis light, leading to photochemical reactions and degradation. The extent of photodegradation depends on the chromophore system of the specific derivative and the intensity and wavelength of the light source.
-
Thermal Degradation: While many nitrogen-rich heterocyclic compounds exhibit good thermal stability, prolonged exposure to high temperatures can induce decomposition.[6] The specific decomposition temperature will vary based on the derivative's structure and solid-state form.
II. Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Issue 1: Unexpected peak in my HPLC analysis after storing my compound in an aqueous buffer.
Question: I dissolved my this compound derivative in a phosphate buffer (pH 7.4) for a biological assay. After 24 hours at room temperature, I see a new, more polar peak in my HPLC chromatogram, and the peak area of my parent compound has decreased. What could be happening?
Answer:
This is a classic sign of degradation, most likely hydrolysis. Here's a systematic approach to troubleshoot and resolve this issue:
Potential Causes & Explanations:
-
Hydrolysis of Functional Groups: If your derivative contains ester, amide, or other hydrolyzable functional groups, these are the most likely points of cleavage in an aqueous buffer. The resulting carboxylic acid or amine fragments are typically more polar, hence the earlier elution time on a reverse-phase HPLC column.
-
Ring Instability at Neutral pH: While less common than under harsh acidic or basic conditions, some substituted this compound cores can exhibit limited stability in aqueous solutions over extended periods, even at neutral pH.
Step-by-Step Troubleshooting Protocol:
-
Characterize the Degradant: If possible, use LC-MS to obtain the mass of the new peak. This will provide crucial information to identify the degradation product and pinpoint the site of hydrolysis.
-
pH Profile Study: Perform a short-term stability study at different pH values (e.g., pH 3, 5, 7.4, and 9). This will help determine the pH range where your compound is most stable.
-
Solvent Modification: If the aqueous buffer is not a strict requirement for your experiment, consider preparing your stock solution in an anhydrous organic solvent like DMSO or ethanol and making dilutions into the aqueous buffer immediately before use.
-
Temperature Control: Re-run the experiment at a lower temperature (e.g., 4°C) to see if the rate of degradation decreases.
Issue 2: My solution of the this compound derivative is changing color.
Question: I prepared a stock solution of my compound in DMSO. After a few days on the benchtop, the initially colorless solution has turned yellow/brown. Is this a sign of decomposition?
Answer:
Yes, a color change is a strong indicator of a chemical transformation, often related to oxidation or the formation of highly conjugated systems.
Potential Causes & Explanations:
-
Oxidation: The electron-rich pyrrole ring is susceptible to oxidation, which can lead to the formation of colored byproducts. This can be accelerated by exposure to light and air (atmospheric oxygen).
-
Photodegradation: Exposure to ambient laboratory light can induce photochemical reactions, leading to the formation of colored degradants.
Step-by-Step Troubleshooting Protocol:
-
Protect from Light: Immediately prepare a fresh solution and store it in an amber vial or a vial wrapped in aluminum foil to protect it from light. Compare its stability to a solution stored in a clear vial under the same conditions.
-
Inert Atmosphere: When preparing solutions for long-term storage, consider degassing the solvent by bubbling nitrogen or argon through it before dissolving your compound. Store the solution under an inert atmosphere.
-
Antioxidant Addition: For bulk solutions where it won't interfere with downstream applications, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene).
-
Analytical Confirmation: Use UV-Vis spectroscopy to monitor changes in the solution's absorbance spectrum over time. A change in the spectrum, such as the appearance of new absorption bands, confirms a chemical change. HPLC analysis should also be performed to quantify the appearance of new peaks.
Issue 3: My compound is precipitating out of solution over time.
Question: My this compound derivative initially dissolved completely in my chosen solvent system, but after some time, I observe a precipitate. What is causing this?
Answer:
Precipitation can be due to several factors, including the formation of a less soluble degradation product or issues with the initial dissolution.
Potential Causes & Explanations:
-
Formation of an Insoluble Degradant: A degradation product could be significantly less soluble than the parent compound in your chosen solvent. For instance, if a charged group is neutralized through a reaction, the resulting molecule may have lower solubility.
-
Supersaturated Solution: It's possible that the initial dissolution created a supersaturated solution, which is thermodynamically unstable and will eventually lead to precipitation. This can be more common if heat was used to aid dissolution.
-
Polymorphic Transformation: In some cases, a compound might dissolve and then precipitate as a different, less soluble polymorphic form.
Step-by-Step Troubleshooting Protocol:
-
Analyze the Precipitate: If possible, isolate the precipitate and analyze it. Techniques like NMR, IR, and melting point determination can help identify if it is the parent compound or a new substance.
-
Re-evaluate Solubility: Systematically determine the solubility of your compound in various solvents and at different concentrations. It's possible a lower concentration or a different solvent system is needed.
-
Avoid Heating (If Possible): If you are using heat to dissolve your compound, try alternative methods like sonication at room temperature. If heating is necessary, cool the solution slowly.
-
Consider Co-solvents: If working with aqueous solutions, the addition of a small percentage of an organic co-solvent (e.g., DMSO, ethanol) can improve and maintain the solubility of your compound.
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound derivatives?
A1: As a general guideline, solid compounds should be stored in a cool, dark, and dry place. A desiccator at room temperature or in a refrigerator is often suitable. For long-term storage, storing under an inert atmosphere (argon or nitrogen) at -20°C is recommended, especially for compounds that have shown signs of instability.
Q2: How should I prepare stock solutions for long-term storage?
A2: For maximum stability, prepare stock solutions in a high-quality, anhydrous aprotic solvent like DMSO or DMF. Store these solutions at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. It's also good practice to prepare smaller aliquots to avoid repeated freeze-thaw cycles.
Q3: Are there any solvent incompatibilities I should be aware of?
A3: Avoid highly reactive solvents unless they are part of a specific chemical transformation. For example, strongly acidic or basic solvents can promote hydrolysis. Also, be cautious with solvents that may contain peroxides (e.g., older ethers like THF or dioxane), as these can promote oxidation.
Q4: How can I proactively assess the stability of a new this compound derivative?
A4: Conducting a forced degradation study is a highly effective way to understand the stability profile of a new compound.[7][8] This involves subjecting the compound to a range of harsh conditions to intentionally induce degradation. The information gained helps in identifying potential degradation pathways and developing stability-indicating analytical methods.[4][8]
IV. Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for investigating the stability of a this compound derivative under various stress conditions.[8]
Objective: To identify potential degradation products and understand the degradation pathways of a this compound derivative.
Materials:
-
This compound derivative
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (0.1 N and 1 N)
-
Sodium hydroxide (0.1 N and 1 N)
-
Hydrogen peroxide (3% and 30%)
-
HPLC system with a UV or DAD detector
-
LC-MS system (for peak identification)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the mixture at 60°C for 2 hours.
-
Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL.
-
Analyze by HPLC. If no degradation is observed, repeat with 1 N HCl.[4]
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the mixture at 60°C for 2 hours.
-
Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 100 µg/mL.
-
Analyze by HPLC. If no degradation is observed, repeat with 1 N NaOH.[4]
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL.
-
Analyze by HPLC. If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Keep a solid sample of the compound in an oven at 80°C for 48 hours.
-
Also, keep a solution of the compound at 60°C for 24 hours.
-
Prepare a 100 µg/mL solution from the solid sample and dilute the heated solution.
-
Analyze both by HPLC.
-
-
Photodegradation:
-
Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Prepare a 100 µg/mL solution from the solid sample and dilute the exposed solution.
-
Analyze both by HPLC, along with a control sample protected from light.
-
-
Analysis:
-
For all samples, inject onto the HPLC system.
-
Quantify the percentage of degradation by comparing the peak area of the parent compound to the total peak area.
-
Use LC-MS to identify the mass of the major degradation products.
-
| Stress Condition | Typical Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 N - 1 N HCl, 60°C | Hydrolysis of esters, amides; potential ring cleavage |
| Base Hydrolysis | 0.1 N - 1 N NaOH, 60°C | Hydrolysis of esters, amides; potential ring cleavage |
| Oxidation | 3% - 30% H₂O₂, RT | Formation of N-oxides, hydroxylation |
| Thermal | 80°C (solid), 60°C (solution) | General decomposition |
| Photochemical | ICH Q1B conditions | Photochemical rearrangement, oxidation |
V. Visualizing Degradation and Workflows
Degradation Troubleshooting Workflow
Caption: A workflow for troubleshooting stability issues.
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
VI. References
-
Forced Degradation Studies. (2016). MedCrave online. --INVALID-LINK--
-
Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. --INVALID-LINK--
-
Müller, R., & Rappert, S. (2010). Pyrazines: occurrence, formation and biodegradation. Applied Microbiology and Biotechnology, 85(5), 1315–1320. --INVALID-LINK--
-
Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-833. --INVALID-LINK--
-
Woźniak, D., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(19), 6529. --INVALID-LINK--
-
Al-Janabi, K., et al. (2023). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Molecules, 28(14), 5489. --INVALID-LINK--
-
Dehnavi, E., et al. (2021). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Molecular Diversity, 25(4), 2549-2575. --INVALID-LINK--
-
Flitsch, W., et al. (1991). Pyrrolodiazines. 2. Structure and Chemistry of this compound and 1,3-Dipolar Cycloaddition of Its. The Journal of Organic Chemistry, 56(12), 3953-3960. --INVALID-LINK--
-
PubChem. Pyrrolo(1,2-a)pyrazine. --INVALID-LINK--
-
Studies of Phenylethynyl-pyrrolo[1,2-a]pyrazine as mGluR5 Antagonists Using 3D-QSAR Method. (2011). Asian Journal of Chemistry, 23(9), 3863-3868. --INVALID-LINK--
-
A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. (2021). Molecules, 26(11), 3386. --INVALID-LINK--
-
Expansion of chemical space based on a this compound core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells. (2020). European Journal of Medicinal Chemistry, 188, 111988. --INVALID-LINK--
-
Analytical Techniques In Stability Testing. (2024). Separation Science. --INVALID-LINK--
-
Pyrazines: Occurrence, formation and biodegradation. (2010). ResearchGate. --INVALID-LINK--
-
This compound-4,7-dicarboxylates: Synthesis, structural modification, bioactivity prediction, antimicrobial properties, and docking studies. (2026). Current Chemistry Letters, 15(1), 1-16. --INVALID-LINK--
-
Investigation of the Cytotoxic Potencies of substituted dipyrrolo[1,2-a:2',1'-c]pyrazines and their fused-pyridazine analogues. (2022). Applied Chemistry Today. --INVALID-LINK--
-
Design, synthesis, and biological evaluation of novel this compound derivatives. (2019). Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356. --INVALID-LINK--
-
1-methyl this compound. The Good Scents Company. --INVALID-LINK--
-
Discovery of Tetracyclic Derivatives as Highly Potent, Selective, and Bioavailable PKMYT1 Inhibitors for Cancer Therapy. (2023). Journal of Medicinal Chemistry. --INVALID-LINK--
-
Heterocyclic compound. Wikipedia. --INVALID-LINK--
-
Pyrazine luminogens with “free” and “locked” phenyl rings: Understanding of restriction of intramolecular rotation as a cause for aggregation-induced emission. (2017). ResearchGate. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Expansion of chemical space based on a this compound core: Synthesis and its anticancer activity in prostate cancer and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijrpp.com [ijrpp.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Overcome Drug Resistance with Novel Pyrrolo[1,2-a]pyrazine Analogs
Prepared by: Senior Application Scientist
Welcome to the technical support center for researchers investigating novel pyrrolo[1,2-a]pyrazine analogs. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your experiments. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring your research is robust, reproducible, and impactful in the fight against drug resistance.
Section 1: Understanding the Landscape of Drug Resistance
This section addresses foundational concepts of multidrug resistance (MDR), providing context for the application of novel this compound analogs.
Q1: What are the primary mechanisms of multidrug resistance (MDR) that my this compound analog might overcome?
A: Multidrug resistance is a complex phenomenon responsible for over 90% of mortality in cancer patients undergoing chemotherapy.[1][2] Your research will likely target one or more of the following core mechanisms:
-
Enhanced Drug Efflux: This is a major cause of MDR, where cancer cells actively pump chemotherapeutic drugs out, preventing them from reaching their intracellular targets.[1][3] This is primarily mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1).[1]
-
Alteration of Drug Targets: Mutations in the target protein can reduce the binding affinity of a drug, rendering it ineffective.[4]
-
Activation of DNA Repair Mechanisms: Cancer cells can enhance their ability to repair DNA damage induced by chemotherapeutics, thereby surviving treatment.[5][6]
-
Evasion of Apoptosis: Drug-resistant cells often have dysfunctional apoptotic pathways, allowing them to ignore signals that would normally trigger programmed cell death.[4][5]
-
Increased Drug Metabolism: Cancer cells can upregulate detoxifying systems, such as the cytochrome P-450 enzyme system, to metabolize and inactivate drugs before they can exert their effect.[2][5]
Your novel this compound analog may be designed to inhibit one of these mechanisms directly (e.g., blocking an ABC transporter) or to modulate a signaling pathway that regulates these resistance mechanisms.[7][8]
Q2: My research focuses on P-glycoprotein (P-gp) mediated resistance. What are the established strategies for overcoming this, and how do novel compounds fit in?
A: Targeting P-gp and other ABC transporters is a promising approach to reversing MDR.[3] Historically, strategies have included:
-
Pharmacological Inhibition: Using small molecules to directly block the efflux function of the transporter, thereby increasing intracellular drug accumulation.[9]
-
Competitive Substrates: Introducing compounds that compete with the chemotherapeutic agent for efflux by the transporter.[10]
-
Transcriptional Downregulation: Employing technologies like siRNA or miRNA to reduce the expression of the gene encoding the transporter (e.g., ABCB1).[7]
Novel this compound analogs represent a next-generation strategy. Rather than just acting as simple inhibitors, they may function by modulating the signaling pathways that control P-gp expression, such as the PI3K/Akt pathway, offering a more nuanced and potentially less toxic approach to resensitizing cancer cells.[7][8]
Caption: Hypothetical pathway for overcoming P-gp-mediated resistance.
Section 2: Experimental Workflows & Troubleshooting
This section provides a structured approach to experimental design and addresses common issues encountered in the lab.
Workflow for Evaluating Novel Compounds
A systematic workflow is critical for efficiently characterizing the potential of your this compound analog.
Caption: A systematic workflow for evaluating novel resistance-modulating compounds.
FAQs: Cell Viability Assays (e.g., MTT, CCK-8)
Q3: My absorbance readings in the MTT assay are too low, even in the control wells. What's causing this?
A: Low absorbance readings suggest insufficient formazan production. This can stem from several factors:
-
Low Cell Seeding Density: The most common cause is having too few viable cells to generate a strong signal.[11] It is crucial to perform a cell titration experiment to determine the optimal seeding density for your specific cell line, which typically falls between 1,000 to 100,000 cells per well in a 96-well plate.[11]
-
Suboptimal Cell Health: Ensure your cells are in the logarithmic growth phase and have a low passage number. Over-confluent or senescent cells will have reduced metabolic activity.[11]
-
Reagent Issues: The MTT reagent is light-sensitive and should be protected from light.[12] Ensure your solubilization buffer (e.g., DMSO, SDS) is added and mixed thoroughly to completely dissolve the formazan crystals.[12]
Q4: I'm seeing high background absorbance in my negative control wells (media only). How can I fix this?
A: High background can obscure your results and is often caused by assay interference.
-
Phenol Red Interference: Phenol red in standard culture medium can interfere with absorbance readings.[11] Consider using a phenol red-free medium during the assay incubation step to eliminate this variable.
-
Microbial Contamination: Bacterial or fungal contamination can metabolize the tetrazolium salt, leading to a false-positive signal.[11] Always visually inspect your plates for any signs of contamination under a microscope.
-
Compound Precipitation: Your this compound analog may be precipitating at the tested concentrations. Check the solubility limit in your culture medium. Precipitated compound can scatter light and artificially inflate absorbance readings.[11]
Q5: My results are not reproducible between experiments. What should I standardize?
A: Lack of reproducibility is a common challenge that often points to subtle variations in protocol execution.[11] To improve consistency:
-
Standardize Cell Seeding: Always use a precise cell counting method (e.g., hemocytometer with trypan blue or an automated counter) and ensure a homogenous single-cell suspension before plating.
-
Consistent Incubation Times: The timing of cell seeding, compound treatment, and reagent addition must be kept consistent across all experiments.[11]
-
Control for "Edge Effects": The outer wells of a microplate are prone to evaporation, leading to altered cell growth and compound concentration.[11] A best practice is to fill the perimeter wells with sterile PBS or media without cells and not use them for experimental data.[11]
-
Solvent Concentration: If using DMSO to dissolve your compound, ensure the final concentration is consistent across all wells and typically kept below 0.5% to avoid solvent-induced cytotoxicity.[11]
FAQs: Long-Term Survival (Colony Formation Assay)
Q6: I'm having trouble getting distinct, countable colonies. They either merge or are too sparse. What's wrong?
A: This is a cell seeding density issue. The goal is to seed a number of cells that, after treatment, will result in roughly 50-100 distinct colonies in the control wells.[13]
-
Too Dense: If colonies are merging, you have seeded too many cells. The cells are growing to confluency rather than forming discrete colonies.
-
Too Sparse: If you have too few colonies, you may have seeded too few cells, or the treatment was too harsh.
-
Solution: You must optimize the seeding density for each cell line and treatment condition. This requires a pilot experiment where you plate a range of cell numbers (e.g., 100, 250, 500, 1000 cells per well of a 6-well plate) to find the optimal number.[13]
Q7: After staining with crystal violet, my background is very dark, making colonies hard to see. How can I improve the staining?
A: A high background after staining usually points to issues in the washing or fixation steps.
-
Incomplete Washing: Ensure you thoroughly but gently wash the wells with PBS after removing the medium and before fixation. This removes residual media proteins that can non-specifically bind the stain.
-
Proper Rinsing Post-Staining: After incubation with crystal violet, the plates must be carefully rinsed to remove all excess stain. Immersing the plates in a container of tap water is an effective method.[14]
-
Cell Debris: If the treatment is highly cytotoxic, a layer of dead cells and debris can remain on the plate and pick up stain. Ensure gentle washing to remove this debris without dislodging viable colonies.
FAQs: Mechanism of Action (Western Blot)
Q8: I'm trying to detect P-glycoprotein (P-gp) in my resistant cell line, but I'm getting no signal or a very weak one. What should I check?
A: A weak or absent signal for a target protein can be frustrating. Here's a troubleshooting decision tree:
Caption: A decision tree for troubleshooting a weak western blot signal.
Q9: I'm seeing multiple non-specific bands on my Western blot. How do I get a cleaner result?
A: Non-specific bands can arise from several sources, primarily related to antibody binding and blocking.[15][16]
-
Optimize Antibody Concentration: Using too high a concentration of the primary antibody is a common cause of non-specific binding.[15] Perform a titration to find the optimal dilution.
-
Improve Blocking: Increase the blocking time or try a different blocking agent (e.g., switch from non-fat milk to BSA, or vice-versa), as some antibodies have preferences.[15]
-
Increase Washing Stringency: Increase the number and duration of your wash steps after antibody incubations. Adding a mild detergent like Tween 20 (0.05-0.1%) to your wash buffer is standard practice to reduce non-specific interactions.[17]
-
Check Antibody Specificity: Validate your primary antibody using a positive and negative control (e.g., a cell line known not to express the target protein).[15]
Section 3: Data Interpretation
Q10: How do I quantify the effectiveness of my this compound analog in overcoming resistance?
A: The most direct way is to compare the half-maximal inhibitory concentration (IC50) of a standard chemotherapeutic agent (e.g., Doxorubicin) in the presence and absence of your novel analog.[18][19] A significant decrease in the IC50 of the chemotherapeutic when combined with your analog indicates successful reversal of resistance.
Additionally, you should calculate the Resistance Factor (RF) for your resistant cell line and determine how your compound affects it.
RF = IC50 (Resistant Cell Line) / IC50 (Parental Cell Line)
A high RF indicates a high degree of resistance.[19] The goal is for your analog to reduce this factor, ideally close to 1.
Table 1: Example IC50 Data for a Novel Analog
| Cell Line | Treatment | IC50 of Doxorubicin (nM) | Resistance Factor (RF) |
| MCF-7 (Parental) | Doxorubicin alone | 50 | - |
| MCF-7/ADR (Resistant) | Doxorubicin alone | 1500 | 30 |
| MCF-7/ADR (Resistant) | Doxorubicin + 1 µM Analog X | 75 | 1.5 |
Interpretation: In this example, the resistant cell line is 30-fold more resistant to Doxorubicin than the parental line. The addition of "Analog X" reduces the IC50 dramatically, bringing the resistance factor down from 30 to 1.5, demonstrating a potent chemosensitizing effect. A lower IC50 value indicates that less drug is required to inhibit the biological process by half, signifying higher sensitivity.[20][21]
Section 4: Key Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for determining the IC50 value of a compound in a 96-well plate format.
-
Cell Seeding: a. Harvest cells that are in the logarithmic growth phase. b. Perform a cell count and determine viability (e.g., using trypan blue). c. Dilute the cell suspension to the predetermined optimal density in complete culture medium. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of your this compound analog in complete culture medium. b. Remove the old medium from the plate and add 100 µL of the medium containing the various compound concentrations (including a vehicle control, e.g., 0.1% DMSO). c. Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: a. Prepare a 5 mg/mL stock solution of MTT in sterile PBS. b. Add 10 µL of the MTT stock solution to each well. c. Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Measurement: a. Carefully remove the medium from each well. b. Add 100 µL of a solubilization solution (e.g., DMSO) to each well. c. Place the plate on a shaker for 5-10 minutes to ensure all formazan crystals are dissolved. d. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Colony Formation Assay
This protocol assesses the long-term survival and proliferative capacity of cells after treatment.[14][22]
-
Cell Seeding: a. Prepare a single-cell suspension of your cells.[13][22] b. Seed the predetermined optimal number of cells (e.g., 500 cells) into each well of a 6-well plate containing complete culture medium. c. Allow cells to attach for 24 hours.
-
Treatment: a. Replace the medium with fresh medium containing the desired concentration of your compound(s). b. Incubate for the specified treatment duration.
-
Colony Growth: a. After treatment, remove the compound-containing medium, wash gently with PBS, and add fresh complete culture medium. b. Return the plates to the incubator and allow colonies to grow for 1-3 weeks.[14] The medium should be changed every 2-3 days. Colonies should be allowed to grow until they consist of at least 50 cells.[14][22]
-
Fixation and Staining: a. Aspirate the medium and gently wash the wells once with PBS.[14] b. Add 1-2 mL of a fixation solution (e.g., 100% methanol or 4% paraformaldehyde) to each well and incubate for 10-15 minutes at room temperature.[13] c. Remove the fixation solution. d. Add 1-2 mL of 0.5% crystal violet staining solution to each well and incubate for 10-30 minutes.[13][14] e. Carefully remove the stain and rinse the wells with tap water until the background is clear.[14]
-
Counting and Analysis: a. Allow the plates to air dry completely. b. Count the number of colonies (a cluster of ≥50 cells) in each well. c. Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to quantify the treatment effect.[14]
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of Multidrug Resistance in Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Multidrug Resistance in Cancer: Understanding Molecular Mechanisms, Immunoprevention and Therapeutic Approaches [frontiersin.org]
- 5. Mechanisms of multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Multidrug Resistance | Encyclopedia MDPI [encyclopedia.pub]
- 7. oaepublish.com [oaepublish.com]
- 8. Pyrrolo[2,1-f][1,2,4]triazine: a promising fused heterocycle to target kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Strategies for overcoming ABC-transporters-mediated multidrug resistance (MDR) of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Cell viability assays | Abcam [abcam.com]
- 13. benchchem.com [benchchem.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. blog.mblintl.com [blog.mblintl.com]
- 16. Blind spots on western blots: Assessment of common problems in western blot figures and methods reporting with recommendations to improve them - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biology.stackexchange.com [biology.stackexchange.com]
- 21. The Importance of IC50 Determination | Visikol [visikol.com]
- 22. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
Technical Support Center: Refining Experimental Setups for Measuring the Quantum Yield of Pyrrolo[1,2-a]pyrazines
Prepared by: Gemini, Senior Application Scientist Last Updated: January 2, 2026
This guide is designed for researchers, medicinal chemists, and drug development professionals working with the pyrrolo[1,2-a]pyrazine scaffold. Measuring the fluorescence quantum yield (Φf or QY) is a critical step in characterizing these novel N-fused heteroaromatic compounds, which often exhibit unique photophysical properties like deep blue or aggregation-induced emission (AIE).[1][2][3] The quantum yield, defined as the ratio of photons emitted to photons absorbed, is the fundamental metric of a molecule's fluorescence efficiency.[4][5] An accurate determination of this value is essential for applications ranging from bioimaging probes to materials science.
This document provides a structured approach to refining your experimental setup, offering detailed protocols and a troubleshooting framework to address common challenges encountered during these sensitive measurements.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts and common inquiries related to the quantum yield measurement of pyrrolo[1,2-a]pyrazines.
Q1: What is fluorescence quantum yield (Φf) and why is it a critical parameter? The fluorescence quantum yield (Φf) quantifies the efficiency of the fluorescence process.[5] It is the ratio of the number of photons emitted via fluorescence to the number of photons absorbed by the fluorophore.[6][7] A value closer to 1 (or 100%) indicates that most of the absorbed energy is released as light, signifying a highly efficient fluorophore. For pyrrolo[1,2-a]pyrazines, a precise Φf is crucial for:
-
Assessing potential for bioimaging: High Φf is necessary for bright fluorescent probes that provide a strong signal-to-noise ratio.[8]
-
Developing optical materials: In applications like Organic Light-Emitting Diodes (OLEDs), high solid-state quantum yield is paramount for device efficiency.
-
Understanding structure-property relationships: Correlating changes in the molecular structure of this compound derivatives with their quantum yield guides the rational design of new compounds with desired optical properties.[1][9]
Q2: What are the typical photophysical properties of pyrrolo[1,2-a]pyrazines? Pyrrolo[1,2-a]pyrazines are a versatile class of N-heterocycles known for their interesting photophysical behaviors.[1][10] Key properties include:
-
Environmental Sensitivity: Their fluorescence can be highly responsive to the solvent environment (solvatochromism), which can be exploited for sensing applications.[2]
-
Aggregation-Induced Emission (AIE): Some derivatives are non-emissive in dilute solutions but become highly fluorescent in an aggregated state or in solid form, a phenomenon that overcomes the common issue of aggregation-caused quenching (ACQ).[2][9]
-
Blue Emission: Many scaffolds in this family are strong blue emitters, a spectral region of significant interest for various applications.[1][3]
Q3: What is the difference between the absolute and relative methods for quantum yield measurement? There are two primary methods for determining fluorescence quantum yield:
-
Absolute Method: This technique directly measures the number of photons emitted and absorbed using specialized instrumentation, most commonly an integrating sphere.[7][8] The integrating sphere captures all light emitted from the sample over nearly the entire 4π solid angle.[11] This method does not require a reference standard but demands rigorous instrument calibration and correction.[12]
-
Relative Method: This is the more common approach and involves comparing the fluorescence of the unknown sample to a well-characterized fluorescence standard with a known quantum yield.[7][8] Assuming both the sample and standard absorb the same number of photons (by matching their absorbance at the excitation wavelength), the ratio of their integrated fluorescence intensities is proportional to the ratio of their quantum yields.[13] This method is more accessible as it can be performed on most standard spectrofluorometers.[8]
Q4: How do I choose a suitable fluorescence standard for my this compound sample? The choice of standard is critical for the accuracy of the relative method. The ideal standard should:
-
Have a similar emission range: The standard and sample should emit in a similar wavelength region to minimize wavelength-dependent biases in the detector's response.[14]
-
Absorb at the chosen excitation wavelength: You must excite the sample and the standard at the same wavelength.[14][15]
-
Have a well-characterized and stable quantum yield: Use standards with Φf values that are widely accepted and documented in peer-reviewed literature.[16][17]
-
Be soluble in the same solvent as the sample: While corrections for different solvent refractive indices can be made, using the same solvent for both standard and sample eliminates this potential source of error.[15]
Section 2: Experimental Protocols & Workflows
Adherence to a meticulous protocol is the foundation of a reliable quantum yield measurement.
Protocol 1: Rigorous Sample Preparation
-
Solvent Selection: Use only spectroscopic or HPLC-grade solvents to avoid interference from fluorescent impurities.[11] The chosen solvent should fully solubilize the this compound derivative and the reference standard.
-
Stock Solution Preparation: Accurately prepare a concentrated stock solution of your sample and the chosen standard in the selected solvent.
-
Preparation of Dilution Series: From the stock solutions, prepare a series of 5-6 dilutions for both the sample and the standard. The concentrations should be adjusted so that the absorbance values at the excitation wavelength are within the range of approximately 0.02 to 0.1.[13][15] This is the single most critical step to avoid the inner filter effect.
-
Deoxygenation (If Necessary): Molecular oxygen is a potent quencher of fluorescence for many organic fluorophores.[4][18] If the this compound scaffold is sensitive to oxygen quenching (e.g., if it has a long-lived excited state or phosphorescence is being investigated), the solutions must be deoxygenated. Common methods include:
Protocol 2: Relative Quantum Yield Measurement
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and the spectrofluorometer to allow the lamps to stabilize. Ensure the spectrofluorometer is set to provide spectrally corrected emission data.[8]
-
Absorbance Measurement:
-
Using a 1 cm pathlength quartz cuvette, record the absorbance spectra for all dilutions of the sample and the standard. Use the pure solvent as a blank reference.
-
Note the precise absorbance value at the chosen excitation wavelength (λex) for each solution. The absorbance at λex should not exceed 0.1.[13][15]
-
-
Fluorescence Measurement:
-
Critical: Use the exact same experimental settings (e.g., excitation and emission slit widths, integration time, detector voltage) for measuring both the standard and the sample solutions.[15] Changing these parameters will invalidate the comparison.
-
For each solution, record the fluorescence emission spectrum, scanning from a few nanometers after λex to the point where the emission returns to baseline.
-
Also, record a spectrum of the pure solvent blank to subtract any background signal.
-
-
Data Analysis:
-
Integrate the area under the background-corrected emission spectrum for each sample and standard solution to obtain the integrated fluorescence intensity (I).
-
For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) against the absorbance at λex (x-axis).
-
The plot should yield a straight line passing through the origin. Determine the gradient (slope, Grad) of this line for both the sample (Gradx) and the standard (Gradst). The linearity of this plot confirms the absence of inner filter effects in the concentration range used.
-
-
Calculation: Calculate the quantum yield of your sample (Φx) using the following equation:[13]
Φx = Φst * ( Gradx / Gradst ) * ( nx2 / nst2 )
Where:
-
Φst is the known quantum yield of the standard.
-
Gradx and Gradst are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
nx and nst are the refractive indices of the solvents used for the sample and standard. If the same solvent is used, this term becomes 1.
-
Workflow for Relative Quantum Yield Measurement
Caption: Workflow for relative quantum yield determination.
Section 3: Troubleshooting Guide
Even with careful execution, challenges can arise. This guide addresses specific issues in a question-and-answer format.
Q: My measured quantum yield is unexpectedly low or zero. What went wrong?
This is the most common issue. Several factors can lead to an artificially low quantum yield value.
-
Possible Cause 1: Inner Filter Effect (IFE)
-
Why it happens: This is a phenomenon where the sample itself re-absorbs either the excitation light (primary IFE) or the emitted fluorescence (secondary IFE).[19][20] At high concentrations, the excitation light is attenuated as it passes through the cuvette, meaning molecules in the center are not excited efficiently.[20] This non-linear relationship between concentration and fluorescence intensity leads to a significant underestimation of the quantum yield.[21][22]
-
How to diagnose: Your plot of integrated fluorescence intensity vs. absorbance is not linear and curves downwards at higher absorbances.
-
Solution: Strictly adhere to the rule of keeping the absorbance of your solutions below 0.1 (ideally < 0.05) at the excitation wavelength in a 1 cm cuvette.[13][15][20] If higher concentrations are unavoidable, specialized correction formulas must be applied.[22][23]
-
-
Possible Cause 2: Quenching by Molecular Oxygen
-
Why it happens: Dissolved molecular oxygen in the solvent can collide with the excited fluorophore, providing a non-radiative pathway for it to return to the ground state. This process, known as dynamic or collisional quenching, effectively "steals" energy that would otherwise be emitted as fluorescence.[4][18]
-
How to diagnose: The measured quantum yield is significantly lower than expected for a similar chemical scaffold, or the value increases upon deoxygenation.
-
Solution: Deoxygenate your samples and standard using one of the methods described in Protocol 1 (e.g., sparging with N₂ or Ar).[15][18]
-
-
Possible Cause 3: Incompatible Standard or Incorrect Standard QY Value
-
Why it happens: The calculation is entirely dependent on the accuracy of the standard's quantum yield (Φst). Using an incorrect value or a standard that is not appropriate for your sample's spectral range will lead to a systematic error.
-
How to diagnose: Cross-check the Φst value and its corresponding solvent from multiple reliable sources. Ensure the standard's emission spectrum overlaps well with your sample's spectrum.
-
Solution: Use a well-established standard (see Table 1) and verify its published Φf value. When publishing, always state the standard used, its quantum yield, and the source of that value.[14]
-
Q: My results are inconsistent and not reproducible. What should I check?
-
Possible Cause 1: Photodegradation
-
Why it happens: Some organic molecules, including N-heterocycles, can be unstable under intense UV or visible light, leading to a decrease in fluorescent molecules over the course of the measurement.
-
How to diagnose: The fluorescence intensity decreases with repeated measurements on the same sample. You can also measure the absorbance spectrum before and after the fluorescence measurement; a change in the spectrum indicates degradation.
-
Solution: Reduce the excitation light intensity (use narrower slits or neutral density filters), minimize the sample's exposure time to the light, and use a fresh sample for each measurement.
-
-
Possible Cause 2: Instrument Settings Not Identical
-
Why it happens: The measured fluorescence intensity is directly proportional to parameters like slit width and lamp intensity. If the settings for the standard and the sample are different, the comparison is invalid.[13][15]
-
How to diagnose: Review your experimental log to confirm all instrument parameters were kept constant between sample and standard runs.
-
Solution: Create a fixed experimental template on your instrument's software for all quantum yield measurements to ensure consistency.
-
-
Possible Cause 3: Solvent Impurities or pH Effects
-
Why it happens: Trace fluorescent impurities in the solvent can contribute to the background signal. Furthermore, the protonation state of pyrrolo[1,2-a]pyrazines can dramatically alter their photophysical properties, and trace acidic or basic impurities can change the local pH.
-
How to diagnose: The solvent blank shows a significant emission signal. The results vary between different batches of the same solvent.
-
Solution: Always use high-purity, spectroscopic-grade solvents.[11] If your molecule has acid/base-sensitive groups, consider using a buffered solution to maintain a constant pH.
-
Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common QY issues.
Section 4: Data Presentation & Reference Tables
Clear reporting of experimental conditions is as important as the result itself.
Table 1: Common Fluorescence Quantum Yield Standards
This table lists standards suitable for calibrating measurements of pyrrolo[1,2-a]pyrazines, which typically absorb in the UV or blue region of the spectrum.
| Standard | Quantum Yield (Φf) | Solvent | Excitation (nm) | Emission Range (nm) |
| Quinine Sulfate | 0.546 | 0.5 M H₂SO₄ | 350 | 400 - 600 |
| Fluorescein | 0.95 | 0.1 M NaOH | 490 | 500 - 650 |
| Rhodamine 6G | 0.94 | Ethanol | 520 | 540 - 700 |
| Rhodamine B | 0.70 | Ethanol | 540 | 560 - 700 |
Source: Data compiled from multiple authoritative sources.[15]
Table 2: Summary of Recommended Experimental Parameters
| Parameter | Recommended Value/Practice | Rationale |
| Sample Absorbance | < 0.1 at λex | To avoid inner filter effects.[13][15] |
| Cuvette Pathlength | 10 mm (standard) | Ensures consistency and applicability of the < 0.1 absorbance rule. |
| Solvent Purity | Spectroscopic or HPLC grade | To eliminate fluorescent impurities.[11] |
| Instrument Settings | Identical for sample and standard | To ensure a valid comparison of intensities.[15] |
| Data Plotting | Integrated intensity vs. Absorbance | To verify linearity and derive the gradient for calculation.[13] |
References
- 1. Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. horiba.com [horiba.com]
- 6. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jasco-global.com [jasco-global.com]
- 8. benchchem.com [benchchem.com]
- 9. Pyrrolo[1,2‑a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Making sure you're not a bot! [opus4.kobv.de]
- 12. edinst.com [edinst.com]
- 13. static.horiba.com [static.horiba.com]
- 14. researchgate.net [researchgate.net]
- 15. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements? | The Labbot Blog [labbot.bio]
- 20. srs.tcu.edu [srs.tcu.edu]
- 21. static.horiba.com [static.horiba.com]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. spiedigitallibrary.org [spiedigitallibrary.org]
Technical Support Center: Troubleshooting Poor Oral Bioavailability of Pyrrolo[1,2-a]pyrazine-based Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising pyrrolo[1,2-a]pyrazine scaffold. This privileged core has shown significant potential across various therapeutic areas; however, achieving optimal oral bioavailability can be a considerable challenge. This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to navigate the complexities of your experiments and enhance the oral absorption of your compounds.
I. Understanding the Core Challenges: Why is the Oral Bioavailability of My this compound Derivative Poor?
The oral bioavailability of a drug is a multifaceted issue governed by its absorption, distribution, metabolism, and excretion (ADME) properties. For this compound-based compounds, several key factors often contribute to poor oral bioavailability.
Frequently Asked Questions (FAQs): Initial Assessment
Q1: What are the most common reasons for the low oral bioavailability of this compound derivatives?
A1: The primary culprits for poor oral bioavailability in this class of compounds are typically low aqueous solubility and/or poor membrane permeability. Additionally, first-pass metabolism in the gut wall and liver, as well as efflux by transporters like P-glycoprotein (P-gp), can significantly limit systemic exposure.
Q2: How do the physicochemical properties of my this compound derivative influence its oral absorption?
A2: The unique fused heterocyclic structure of the this compound core can lead to high crystallinity and planarity, which often results in poor aqueous solubility. The presence of nitrogen atoms can also influence the molecule's polarity and hydrogen bonding capacity, affecting its ability to partition into the lipid cell membranes of the gastrointestinal tract for absorption.[1]
Q3: My compound shows excellent in vitro potency but fails in in vivo oral dosing studies. What's the likely cause?
A3: This is a classic scenario pointing towards poor pharmacokinetic properties. High in vitro potency does not guarantee that the compound can reach its target in sufficient concentrations after oral administration. The journey from the gut to the systemic circulation is fraught with challenges, including dissolution, permeation across the intestinal epithelium, and surviving metabolic enzymes.
II. Troubleshooting Guide: A Step-by-Step Approach to Diagnosing and Solving Bioavailability Issues
This section provides a systematic approach to identifying and addressing the root causes of poor oral bioavailability for your this compound-based drug candidates.
Step 1: Characterize the Physicochemical Properties
A thorough understanding of your compound's intrinsic properties is the foundation for any troubleshooting effort.
| Parameter | Experimental Protocol | Interpretation of Results |
| Aqueous Solubility | Kinetic and Thermodynamic Solubility Assays: 1. Prepare a stock solution of the compound in DMSO.2. Add the stock solution to phosphate-buffered saline (PBS) at various pH values (e.g., 2.0, 6.5, 7.4) to a final DMSO concentration of <1%.3. For kinetic solubility, measure the concentration of the dissolved compound immediately after addition and after a short incubation period (e.g., 2 hours) by HPLC-UV.4. For thermodynamic solubility, incubate the suspension for 24-48 hours to reach equilibrium, filter, and measure the concentration of the filtrate. | Low Solubility (<10 µg/mL): This is a major red flag for poor oral absorption. The compound will likely have dissolution rate-limited absorption.pH-dependent Solubility: If solubility is significantly higher at low pH, the compound may precipitate in the higher pH environment of the small intestine. |
| Permeability | Caco-2 Permeability Assay: 1. Seed Caco-2 cells on a permeable support (e.g., Transwell® plates) and culture for 21 days to form a confluent monolayer.2. Add the test compound to the apical (A) side and measure its appearance on the basolateral (B) side over time.3. In a separate experiment, add the compound to the basolateral side and measure its appearance on the apical side.4. Calculate the apparent permeability coefficient (Papp) for both directions. | Low Papp (<1 x 10⁻⁶ cm/s): Indicates poor passive diffusion across the intestinal epithelium.High Efflux Ratio (Papp B-A / Papp A-B > 2): Suggests the compound is a substrate for efflux transporters like P-gp, which actively pump the drug back into the intestinal lumen.[2] |
Step 2: Investigate Metabolic Stability
First-pass metabolism can decimate a drug before it reaches systemic circulation.
| Parameter | Experimental Protocol | Interpretation of Results |
| Metabolic Stability | Liver Microsome or Hepatocyte Stability Assay: 1. Incubate the test compound with pooled human liver microsomes or cryopreserved hepatocytes in the presence of NADPH (for microsomes).2. Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).3. Quench the reaction and analyze the remaining parent compound concentration by LC-MS/MS.4. Calculate the in vitro half-life (t½) and intrinsic clearance (CLint). | High Clearance (t½ < 30 minutes): Indicates rapid metabolism, which will likely lead to low oral bioavailability due to a high first-pass effect. |
| Metabolite Identification | Incubate the compound with liver microsomes or hepatocytes for a longer duration (e.g., 60-120 minutes) and analyze the samples by high-resolution mass spectrometry to identify the structures of the major metabolites. | Identifies "Metabolic Hotspots": Pinpoints the specific sites on the molecule that are most susceptible to metabolism. This is crucial for guiding medicinal chemistry efforts to improve metabolic stability.[3] |
Step 3: In Silico Prediction of Metabolic Hotspots
Before embarking on extensive medicinal chemistry, in silico tools can provide valuable insights into potential metabolic liabilities.
References
Validation & Comparative
A Comparative Guide to Elucidating the Mechanism of Action of Pyrrolo[1,2-a]pyrazine Antibiotics
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and confirm the mechanism of action (MoA) of the promising yet enigmatic class of pyrrolo[1,2-a]pyrazine antibiotics. While demonstrating potent antimicrobial activity, particularly against multi-drug resistant (MDR) pathogens like Staphylococcus aureus, the precise molecular targets and mechanisms of this class remain largely uncharacterized in peer-reviewed literature.[1][2] This guide presents a logical, experimentally-driven workflow to systematically unravel their MoA, comparing potential outcomes with well-established antibiotic classes.
The Enigma of Pyrrolo[1,2-a]pyrazines: What the Data Suggests
The this compound scaffold is a recurring motif in natural products and synthetic compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and even kinase inhibitory effects.[2] One prominent member, hexahydrothis compound-1,4-dione, isolated from marine bacteria, has shown potent bactericidal activity against MDR S. aureus.[3][4]
However, direct experimental confirmation of its MoA is sparse. Some studies have observed cell wall degradation in bacteria treated with this compound derivatives, while others hint at kinase inhibition as a possible mode of action.[2] This ambiguity necessitates a structured approach to mechanism elucidation, starting from broad phenotypic observations and progressively narrowing down to the specific molecular target.
A Phased Experimental Approach to MoA Determination
We propose a multi-phased approach, beginning with broad-spectrum cellular assays and culminating in specific target identification and validation. This workflow is designed to be self-validating, with each phase informing the next.
Phase 1: Defining the Cellular Consequence - Macromolecular Synthesis and Cytological Profiling
The initial step is to determine which major cellular pathway is disrupted by the this compound antibiotic. This provides a crucial first clue to its MoA.
Experiment 1: Macromolecular Synthesis (MMS) Assay
This classic assay quantifies the effect of a compound on the synthesis of DNA, RNA, protein, and the cell wall by measuring the incorporation of radiolabeled precursors.[5]
Protocol: Macromolecular Synthesis Assay
-
Culture Preparation: Grow the target bacterial strain (e.g., S. aureus RN4220) to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Aliquoting: Distribute the culture into aliquots.
-
Precursor Addition: To separate aliquots, add one of the following radiolabeled precursors:
-
³H-thymidine (for DNA synthesis)
-
³H-uridine (for RNA synthesis)
-
³H-leucine (for protein synthesis)
-
¹⁴C-N-acetylglucosamine (for peptidoglycan synthesis)
-
-
Compound Addition: Immediately add the this compound antibiotic at a concentration of 4x its Minimum Inhibitory Concentration (MIC). Include control antibiotics with known mechanisms (e.g., ciprofloxacin for DNA, rifampicin for RNA, chloramphenicol for protein, vancomycin for cell wall) and a no-drug control.
-
Time-Course Sampling: Incubate the cultures and take samples at regular intervals (e.g., 0, 5, 10, 20, 30 minutes).
-
Precipitation: Precipitate the macromolecules by adding cold trichloroacetic acid (TCA).
-
Quantification: Collect the precipitate on a filter, wash, and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Plot the incorporated radioactivity over time for each precursor. A specific and rapid halt in the incorporation of one precursor relative to the others indicates the inhibited pathway.
Causality Explanation: The choice of radiolabeled precursors is critical as they are specific building blocks for the macromolecules of interest. A rapid cessation of incorporation suggests a direct inhibition of that pathway, whereas a slower decline in other pathways is likely a secondary effect of cell death.
Experiment 2: Bacterial Cytological Profiling (BCP)
BCP is a high-content imaging technique that provides a visual "fingerprint" of an antibiotic's effect on bacterial cell morphology.[6][7] By staining for key cellular components like the nucleoid, cell membrane, and cell wall, the resulting morphological changes can be compared to a library of profiles from antibiotics with known mechanisms.
Protocol: Bacterial Cytological Profiling
-
Culture and Treatment: Grow the target bacteria to early-log phase and treat with the this compound antibiotic (at 1x, 4x, and 10x MIC) for a short duration (e.g., 1-2 hours). Include known inhibitors as controls.
-
Staining: Stain the cells with a cocktail of fluorescent dyes:
-
DAPI: To visualize the nucleoid (DNA).
-
FM4-64: To visualize the cell membrane.
-
Wheat Germ Agglutinin (WGA) conjugated to a fluorophore: To visualize the cell wall.
-
-
Imaging: Immobilize the cells on an agarose pad and acquire images using fluorescence microscopy.
-
Analysis: Qualitatively and quantitatively analyze the images for changes in cell size, shape, nucleoid morphology, and membrane integrity. Compare the resulting profile to those of the control antibiotics. For instance, DNA synthesis inhibitors often lead to elongated cells with diffuse nucleoids, while cell wall synthesis inhibitors can cause cell lysis or bulging.
Causality Explanation: Each major biosynthetic pathway has a distinct role in maintaining cellular architecture. Inhibiting one of these pathways leads to a characteristic set of morphological aberrations, providing a powerful visual clue to the antibiotic's MoA.
}
Caption: Workflow for elucidating the mechanism of action.Comparative Analysis: Benchmarking Against Known Mechanisms
The results from Phase 1 will guide the selection of appropriate comparator antibiotics for more detailed studies. Below, we compare the expected outcomes for pyrrolo[1,2-a]pyrazines if they were to target one of three primary pathways, benchmarked against well-understood antibiotics.
| Parameter | Hypothetical this compound (Cell Wall Target) | Vancomycin (Glycopeptide) | Hypothetical this compound (Kinase Target) | Doxycycline (Tetracycline) |
| Primary Inhibited Pathway | Cell Wall Synthesis | Cell Wall Synthesis | Signal Transduction/Metabolism | Protein Synthesis |
| MMS Assay Result | Rapid inhibition of ¹⁴C-NAG incorporation | Rapid inhibition of ¹⁴C-NAG incorporation | No immediate, specific inhibition; gradual decline in all pathways | Rapid inhibition of ³H-leucine incorporation |
| BCP Profile | Cell swelling, bulging, eventual lysis | Similar to above; cell wall thickening at sub-MIC | Potentially pleiotropic effects; filamentation or altered cell division | Cell elongation, condensed nucleoids |
| MIC against S. aureus | ~15 µg/mL (as reported for one derivative)[3] | ~1-2 µg/mL | Unknown | ~0.5-1 µg/mL |
Phase 2: Pinpointing the Molecular Target
With a candidate pathway identified, the next phase is to pinpoint the specific molecular target.
Experiment 3: Affinity Chromatography for Target Identification
This technique uses a modified version of the antibiotic to "fish" for its binding partners in the bacterial proteome.[5]
Protocol: Affinity Chromatography Pull-Down
-
Probe Synthesis: Synthesize a derivative of the this compound antibiotic with a linker arm and a biotin tag. It is crucial to ensure this modification does not abrogate its antibacterial activity.
-
Lysate Preparation: Grow a large culture of the target bacteria and prepare a cell lysate that preserves protein structure and function.
-
Binding: Incubate the biotinylated antibiotic probe with the cell lysate to allow for binding to its target protein(s).
-
Capture: Add streptavidin-coated magnetic beads to the lysate. The high affinity of biotin for streptavidin will capture the probe along with its bound proteins.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins from the beads.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the specific bands that appear only in the presence of the active probe (and not in controls, such as a no-probe or inactive-probe control) using mass spectrometry.
Causality Explanation: This method directly links the physical presence of the antibiotic to its protein target. The use of stringent washes and appropriate controls is paramount to distinguish true binding partners from non-specific interactions.
}
Caption: Experimental workflow for affinity chromatography.Phase 3: Target Validation
The final, critical phase is to confirm that the identified protein is indeed the biologically relevant target of the antibiotic.
Experiment 4: In Vitro Enzymatic Assays
If the identified target is an enzyme (e.g., a kinase or a cell wall biosynthesis enzyme), its activity can be tested in the presence of the antibiotic in a purified system.
Protocol: In Vitro Kinase Inhibition Assay (Example)
-
Protein Expression and Purification: Clone, express, and purify the candidate target kinase from E. coli.
-
Assay Setup: In a microplate, combine the purified kinase, its substrate, and ATP (ideally radiolabeled γ-³²P-ATP).
-
Inhibition: Add varying concentrations of the this compound antibiotic.
-
Reaction and Detection: Allow the kinase reaction to proceed, then measure the amount of phosphorylated substrate.
-
Analysis: Calculate the IC₅₀ value, which is the concentration of the antibiotic required to inhibit 50% of the enzyme's activity.
Experiment 5: Genetic Validation
Genetically manipulating the target in the bacteria can confirm its role in the antibiotic's MoA.
-
Overexpression: Overexpressing the target protein from a plasmid may lead to increased resistance to the antibiotic, as more drug is required to inhibit the larger pool of target molecules.
-
Mutagenesis: Isolating resistant mutants and sequencing the gene for the target protein can reveal mutations that prevent the antibiotic from binding, providing strong evidence for a direct interaction.
Conclusion: A Path Forward for a Promising Class
The this compound antibiotics represent a promising scaffold for the development of new therapeutics to combat the growing threat of antibiotic resistance. While their mechanism of action is currently not well-defined, the experimental framework laid out in this guide provides a clear and robust path to its elucidation. By systematically progressing from broad cellular effects to specific molecular interactions and genetic validation, researchers can definitively place this antibiotic class on the map of antimicrobial agents, paving the way for its optimization and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. An antibiotic agent this compound-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Technologies for High-Throughput Identification of Antibiotic Mechanism of Action | MDPI [mdpi.com]
- 7. Bacterial cytological profiling rapidly identifies the cellular pathways targeted by antibacterial molecules - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Pyrrolo[1,2-a]pyrazine versus Imidazo[1,2-a]pyridine Derivatives: Scaffolds in Drug Discovery
Introduction
In the landscape of medicinal chemistry, nitrogen-containing heterocyclic compounds form the bedrock of many therapeutic agents. Among these, fused bicyclic systems are of particular interest due to their rigid structures and ability to present functional groups in a well-defined three-dimensional space, leading to specific interactions with biological targets. This guide provides a comprehensive comparative analysis of two such privileged scaffolds: pyrrolo[1,2-a]pyrazines and imidazo[1,2-a]pyridines.
Both pyrrolo[1,2-a]pyrazines and imidazo[1,2-a]pyridines are bicyclic aromatic compounds containing a bridgehead nitrogen atom. The pyrrolo[1,2-a]pyrazine system features a fusion of a pyrrole and a pyrazine ring, while the imidazo[1,2-a]pyridine scaffold is composed of fused imidazole and pyridine rings. This subtle difference in their core structures gives rise to distinct electronic properties and steric considerations, which in turn influence their biological activities and pharmacokinetic profiles. This guide will delve into a comparative analysis of their synthesis, physicochemical properties, and, most importantly, their therapeutic potential, with a focus on anticancer and antimicrobial activities, supported by experimental data.
Chemical Structures and Physicochemical Properties
The core structures of this compound and imidazo[1,2-a]pyridine are presented below.
| Property | This compound | Imidazo[1,2-a]pyridine |
| Molecular Formula | C₇H₆N₂[1] | C₇H₆N₂ |
| Molecular Weight | 118.14 g/mol [1] | 118.14 g/mol |
| XLogP3 | 1.4[1] | 1.8 |
| Boiling Point | Not readily available | 103 °C at 1 mmHg |
| Density | Not readily available | 1.165 g/mL at 25 °C |
The presence of an additional nitrogen atom in the six-membered ring of this compound generally leads to a more electron-deficient aromatic system compared to imidazo[1,2-a]pyridine. This difference in electron density can influence the reactivity of the scaffold and its ability to participate in hydrogen bonding and other non-covalent interactions with biological macromolecules.
Synthetic Strategies: A Comparative Overview
The synthesis of both this compound and imidazo[1,2-a]pyridine derivatives often employs multicomponent reactions, which offer the advantage of rapidly generating molecular diversity from simple starting materials.
Synthesis of Imidazo[1,2-a]pyridine Derivatives
A common and versatile method for the synthesis of imidazo[1,2-a]pyridines is the one-pot, three-component reaction involving an aldehyde, 2-aminopyridine, and an isocyanide, often catalyzed by an acid or a metal catalyst. An iodine-catalyzed variation of this reaction provides an efficient route to a variety of derivatives.
Experimental Protocol: Iodine-Catalyzed Synthesis of 3-(tert-butyl)-2-phenylimidazo[1,2-a]pyridine
-
To a solution of benzaldehyde (1 mmol) and 2-aminopyrazine (1 mmol) in ethanol (10 mL), iodine (10 mol%) is added.
-
The reaction mixture is stirred at room temperature for 10 minutes.
-
tert-butyl isocyanide (1.2 mmol) is then added to the mixture.
-
The reaction is stirred at 60°C and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired product.
Caption: Synthesis of Imidazo[1,2-a]pyridine.
Synthesis of this compound Derivatives
Similarly, this compound derivatives can be synthesized through multicomponent reactions. A notable example is the reaction of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines, which proceeds through a double cyclodehydration and aromatization cascade to yield complex hybrid structures.[2]
Experimental Protocol: Synthesis of Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine Hybrid Structures
-
A mixture of 1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carbaldehyde (1 mmol) and o-phenylenediamine (1.1 mmol) in ethanol (10 mL) is prepared.
-
A catalytic amount of p-toluenesulfonic acid (0.1 mmol) is added to the mixture.
-
The reaction is refluxed for 6-8 hours and monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to yield the pure product.[2]
Caption: Synthesis of this compound derivative.
Comparative Biological Activities
Both this compound and imidazo[1,2-a]pyridine derivatives have demonstrated a wide range of biological activities. This section will focus on a direct comparison of their anticancer and antimicrobial properties, where comparative data is available.
Anticancer Activity
A study by Kamal et al. (2023) provides a direct comparison of the anticancer activity of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives synthesized using an iodine-catalyzed one-pot reaction. The cytotoxic activity of these compounds was evaluated against a panel of human cancer cell lines.[3]
Table 1: Comparative Anticancer Activity (IC₅₀ in µM) of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives [3]
| Compound ID | Scaffold | Hep-2 (Laryngeal Carcinoma) | HepG2 (Hepatocellular Carcinoma) | MCF-7 (Breast Carcinoma) | A375 (Human Skin Cancer) |
| 10a | Imidazo[1,2-a]pyrazine | 15 | 18 | 14 | 16 |
| 10b | Imidazo[1,2-a]pyrazine | 12 | 14 | 13 | 13 |
| 12a | Imidazo[1,2-a]pyridine | 13 | 15 | 12 | 14 |
| 12b | Imidazo[1,2-a]pyridine | 11 | 13 | 11 | 11 |
| Doxorubicin | Standard Drug | 8 | 9 | 7 | 8 |
The data suggests that in this particular study, the imidazo[1,2-a]pyridine derivatives, especially compound 12b , exhibited slightly better anticancer activity across the tested cell lines compared to the imidazo[1,2-a]pyrazine analogues.[3] However, it is important to note that the anticancer potency is highly dependent on the nature and position of the substituents on the core scaffold. For instance, other studies have reported imidazo[1,2-a]pyridine derivatives with IC₅₀ values in the sub-micromolar and even nanomolar range against various cancer cell lines.[4][5] Similarly, certain this compound derivatives have shown potent cytotoxic effects, with one derivative exhibiting IC₅₀ values of 2.80 µM and 2.53 µM against MCF-7 and A549 cells, respectively.[6]
The mechanism of anticancer action for both scaffolds often involves the inhibition of key signaling pathways. For example, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit the AKT/mTOR pathway, leading to cell cycle arrest and apoptosis.[4]
Caption: Anticancer mechanism of action.
Antimicrobial Activity
Both scaffolds have also been explored for their antimicrobial properties. A derivative of this compound, specifically this compound-1,4-dione,hexahydro, isolated from a marine bacterium, has demonstrated potent inhibitory effects against multidrug-resistant Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 15 ± 0.172 mg/L.[7][8][9]
For imidazo[1,2-a]pyridine derivatives, studies have reported significant anti-tubercular activity. Several imidazo[1,2-a]pyridine-3-carboxamides have shown MIC values in the low micromolar to nanomolar range against Mycobacterium tuberculosis.[10] One study reported a derivative with an MIC of 0.05 μg/mL against the H37Rv strain.[11]
Table 2: Comparative Antimicrobial Activity
| Compound Class | Scaffold | Target Organism | Activity (MIC) | Reference |
| This compound-1,4-dione,hexahydro | This compound | Staphylococcus aureus (MDR) | 15 ± 0.172 mg/L | [7] |
| Imidazo[1,2-a]pyridine amides (IPA-6) | Imidazo[1,2-a]pyridine | Mycobacterium tuberculosis H37Rv | 0.05 μg/mL | [11] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or a suitable broth for the specific microorganism.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plate at the appropriate temperature and duration for the microorganism.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Antimicrobial susceptibility testing workflow.
Pharmacokinetics and Bioavailability
The pharmacokinetic properties of a drug candidate are crucial for its clinical success. While comprehensive comparative data is limited, some studies have investigated the pharmacokinetic profiles of derivatives from both scaffolds.
For imidazo[1,2-a]pyridine derivatives, research has focused on improving their pharmacokinetic profiles for applications such as anti-tuberculosis therapy. Studies have reported the evaluation of in vivo pharmacokinetics in mice, demonstrating the potential for oral bioavailability.[10]
Information on the pharmacokinetics of this compound derivatives is less abundant in the reviewed literature, highlighting an area for future research.
Conclusion and Future Perspectives
Both this compound and imidazo[1,2-a]pyridine scaffolds represent versatile platforms for the development of novel therapeutic agents. The available data suggests that both classes of compounds exhibit significant potential in anticancer and antimicrobial applications.
Imidazo[1,2-a]pyridine derivatives appear to be more extensively studied, with a larger body of literature supporting their diverse biological activities and, in some cases, more potent activities reported. However, the therapeutic potential of this compound derivatives is also evident, and this scaffold may offer unique advantages in terms of its physicochemical properties and interaction with specific biological targets.
Future research should focus on direct, head-to-head comparative studies of rationally designed derivatives of both scaffolds against a wider range of biological targets. A deeper understanding of their structure-activity relationships (SAR) and structure-property relationships (SPR) is essential for optimizing their efficacy and pharmacokinetic profiles. Furthermore, exploring the potential of these scaffolds in other therapeutic areas beyond cancer and infectious diseases could unveil new and exciting opportunities for drug discovery. The continued application of modern synthetic methodologies, such as multicomponent reactions, will undoubtedly accelerate the exploration of the chemical space around these two promising heterocyclic systems.
References
- 1. Pyrrolo(1,2-a)pyrazine | C7H6N2 | CID 11018843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 7. An antibiotic agent this compound-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An antibiotic agent this compound-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of Pyrrolo[1,2-a]pyrazine-Based Kinase Inhibitors and Related Heterocyclic Scaffolds
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, understanding the selectivity of a compound is paramount. The promiscuity of a kinase inhibitor, or its tendency to bind to multiple targets, can be a double-edged sword, offering the potential for polypharmacology or the peril of off-target toxicity. The pyrrolo[1,2-a]pyrazine scaffold has emerged as a "privileged" structure in medicinal chemistry, yielding potent inhibitors against various kinase targets.[1] However, a thorough understanding of their kinome-wide selectivity is crucial for advancing these promising compounds.
This guide provides an in-depth comparison of the cross-reactivity profiles of kinase inhibitors built around the this compound and related fused heterocyclic scaffolds. We will delve into the experimental data that illuminates their selectivity, compare their performance against well-established kinase inhibitors, and provide the technical foundation to interpret these findings. Our analysis is grounded in publicly available kinome screening data, offering a transparent and objective look at how these compounds interact with the human kinome.
The Imperative of Kinase Selectivity Profiling
The human kinome comprises over 500 protein kinases that share a structurally conserved ATP-binding pocket, the primary target for most small molecule inhibitors.[2] This structural homology is the root cause of cross-reactivity. While inhibiting multiple kinases can sometimes be therapeutically advantageous, particularly in oncology, unintended off-target inhibition is a major cause of adverse drug reactions and clinical trial failures.[3]
Therefore, early and comprehensive cross-reactivity profiling is not merely a characterization step but a critical, decision-gating process in drug discovery. Methodologies like KINOMEscan™, which assesses the binding affinity of a compound against a large panel of kinases, provide a global view of a compound's selectivity and potential liabilities.[4] This data allows for a rational assessment of a compound's therapeutic window and guides the structure-activity relationship (SAR) studies needed to fine-tune selectivity.
Comparative Cross-Reactivity Analysis
To illustrate the diverse selectivity profiles of kinase inhibitors, we will compare a selective inhibitor from a scaffold related to pyrrolo[1,2-a]pyrazines with two well-characterized clinical kinase inhibitors: Dasatinib , a multi-targeted inhibitor, and Erlotinib , a more selective EGFR inhibitor. For our selective example, we will use a representative imidazo[1,2-b]pyridazine -based inhibitor, a closely related fused heterocyclic system for which kinome-wide screening data is available.[5]
Data Presentation
The following tables summarize the binding affinities (Kd values in nM) of our selected inhibitors against a representative panel of kinases from different families. The data for Dasatinib and Erlotinib is sourced from the LINCS Data Portal and other public databases.[4][6][7] The data for the imidazo[1,2-b]pyridazine inhibitor is adapted from published research.[5] A lower Kd value indicates a stronger binding affinity.
Table 1: Cross-Reactivity Profile of a Selective Imidazo[1,2-b]pyridazine-Based Inhibitor (Compound 17)
| Kinase Target | Kinase Family | Kd (nM) | Primary Cellular Process |
| DYRK1A | CMGC | < 100 | Neuronal development, cell cycle |
| DYRK1B | CMGC | < 500 | Cell cycle regulation |
| CLK1 | CMGC | > 1000 | mRNA splicing |
| GSK3B | CMGC | > 10000 | Glycogen metabolism, cell signaling |
| CDK2 | CMGC | > 1000 | Cell cycle progression |
| ABL1 | TK | > 10000 | Cell differentiation, proliferation |
| SRC | TK | > 10000 | Cell growth, differentiation |
| EGFR | TK | > 10000 | Cell growth, proliferation |
| VEGFR2 | TK | > 10000 | Angiogenesis |
Data adapted from published KINOMEscan results for a representative imidazo[1,2-b]pyridazine inhibitor.[5]
Table 2: Cross-Reactivity Profile of Dasatinib (Multi-Targeted Inhibitor)
| Kinase Target | Kinase Family | Kd (nM) | Primary Cellular Process |
| ABL1 | TK | < 1 | Cell differentiation, proliferation |
| SRC | TK | < 1 | Cell growth, differentiation |
| BCR-ABL | TK | < 1 | Oncogenic signaling in CML |
| LCK | TK | < 5 | T-cell signaling |
| YES1 | TK | < 5 | Cell growth |
| FYN | TK | < 5 | Neuronal signaling |
| KIT | TK | < 10 | Hematopoiesis, cell survival |
| PDGFRB | TK | < 10 | Cell proliferation, migration |
| EPHA2 | TK | < 20 | Cell migration, adhesion |
| DDR1 | TK | < 50 | Cell adhesion, migration |
Data sourced from public KINOMEscan databases.[4][7]
Table 3: Cross-Reactivity Profile of Erlotinib (Selective EGFR Inhibitor)
| Kinase Target | Kinase Family | Kd (nM) | Primary Cellular Process |
| EGFR | TK | ~ 1-5 | Cell growth, proliferation |
| ERBB2 (HER2) | TK | > 500 | Cell growth, proliferation |
| ERBB4 (HER4) | TK | > 1000 | Cell growth, proliferation |
| ABL1 | TK | > 10000 | Cell differentiation, proliferation |
| SRC | TK | > 10000 | Cell growth, differentiation |
| VEGFR2 | TK | > 10000 | Angiogenesis |
| MET | TK | > 10000 | Cell motility, morphogenesis |
| FLT3 | TK | > 10000 | Hematopoiesis |
Data sourced from the LINCS Data Portal and other public databases.[6][7]
Analysis and Interpretation
The data clearly illustrates the spectrum of kinase inhibitor selectivity.
-
Imidazo[1,2-b]pyridazine Inhibitor (Compound 17): This compound demonstrates high selectivity for its primary target, DYRK1A, within the CMGC kinase family.[5] Its binding to other kinases, even those closely related like GSK3B and CDK2, is significantly weaker. This profile is desirable when a highly specific biological effect is intended, minimizing the potential for off-target effects. The development of such selective inhibitors is a testament to the power of structure-guided design.
-
Dasatinib: In stark contrast, Dasatinib exhibits a broad activity profile, potently inhibiting multiple tyrosine kinases including ABL, SRC family kinases, KIT, and PDGFR.[4][7] This multi-targeted approach is the basis for its efficacy in treating chronic myeloid leukemia (CML) by targeting the BCR-ABL fusion protein and other signaling pathways that contribute to cancer cell survival and proliferation.[8] However, this promiscuity also contributes to its known side effects.
-
Erlotinib: Erlotinib represents a more targeted approach, with high affinity for the Epidermal Growth Factor Receptor (EGFR) and significantly less activity against other kinases at therapeutic concentrations.[6][7] This selectivity is crucial for its use in non-small cell lung cancer patients with activating EGFR mutations.[9] While still capable of off-target binding at higher concentrations, its therapeutic window is defined by its potent on-target activity.
The this compound scaffold and its related heterocyclic systems offer the chemical versatility to be tailored for either highly selective or multi-targeted profiles, depending on the therapeutic goal.
Visualizing Pathways and Protocols
To better understand the context of this data, we can visualize both the biological pathways these inhibitors affect and the experimental workflows used to generate the data.
Signaling Pathway Example: DYRK1A in Neuronal Function
The following diagram illustrates a simplified signaling pathway involving DYRK1A, a key regulator of neuronal development and function. Selective inhibitors, such as the imidazo[1,2-b]pyridazine compound, can be used as chemical probes to dissect these complex pathways.
Caption: Simplified DYRK1A signaling pathway and its inhibition.
Experimental Workflow: KINOMEscan™ Competitive Binding Assay
The data presented in this guide is primarily generated using competitive binding assays, with KINOMEscan™ being a prominent example. The following diagram outlines the general workflow.
Caption: General workflow for a KINOMEscan experiment.
Experimental Methodologies: A Closer Look
To ensure the trustworthiness of the data, it is essential to understand the underlying experimental protocol. The following is a detailed, step-by-step methodology for a KINOMEscan™-type competitive binding assay.
Protocol: KINOMEscan™ Competitive Binding Assay
Principle: This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the immobilized ligand is measured using quantitative PCR (qPCR). A reduction in the amount of bound kinase in the presence of the test compound indicates that the compound has bound to the kinase's active site.[6]
Step-by-Step Methodology:
-
Preparation of Reagents:
-
A panel of human kinases, each tagged with a unique DNA identifier, is prepared.
-
An immobilized ligand, typically a broad-spectrum kinase inhibitor, is coupled to a solid support (e.g., Sepharose beads).
-
The test compound (e.g., a this compound derivative) is serially diluted in DMSO to create a concentration gradient.
-
-
Binding Reaction:
-
In the wells of a microtiter plate, the DNA-tagged kinase, the immobilized ligand beads, and the test compound at a specific concentration are combined in a suitable binding buffer.
-
A control reaction containing the kinase, ligand beads, and DMSO (vehicle) is run in parallel.
-
The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
-
Washing and Elution:
-
The beads are washed multiple times with a wash buffer to remove any unbound kinase and test compound.
-
The bound kinase-DNA conjugate is then eluted from the beads, typically by heat or a change in pH.
-
-
Quantification by qPCR:
-
The eluted DNA tags are quantified using qPCR with primers specific to each unique DNA tag.
-
The amount of DNA detected is directly proportional to the amount of kinase that was bound to the immobilized ligand.
-
-
Data Analysis and Interpretation:
-
The amount of kinase detected in the presence of the test compound is compared to the amount detected in the DMSO control.
-
The results can be expressed as a percentage of control (% Control), where a lower value indicates stronger binding of the test compound.
-
By testing a range of compound concentrations, a dose-response curve can be generated, and the dissociation constant (Kd), a measure of binding affinity, can be calculated.[6]
-
Conclusion
The cross-reactivity profiling of kinase inhibitors is a cornerstone of modern drug discovery. The this compound scaffold and its related heterocyclic systems represent a fertile ground for the development of novel kinase inhibitors. As this guide has demonstrated, these scaffolds can be engineered to produce compounds with a wide range of selectivity profiles, from highly specific inhibitors of a single kinase to multi-targeted agents designed for polypharmacology.
By leveraging powerful profiling technologies like KINOMEscan™ and carefully analyzing the resulting data in comparison to established drugs, researchers can make more informed decisions, accelerating the development of safer and more effective kinase-targeted therapies. The data clearly shows that while a compound may be potent, its ultimate clinical utility is profoundly influenced by its interactions across the entire kinome.
References
- 1. Design, synthesis, and biological evaluation of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis [mdpi.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 7. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 8. In vivo kinetics of kinase domain mutations in CML patients treated with dasatinib after failing imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Docking to Erlotinib Off-Targets Leads to Inhibitors of Lung Cancer Cell Proliferation with Suitable in Vitro Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for the Efficient Synthesis of Pyrrolo[1,2-a]pyrazines
The pyrrolo[1,2-a]pyrazine scaffold is a privileged nitrogen-containing heterocyclic structure prominently featured in numerous biologically active compounds and pharmaceuticals.[1] Its derivatives have demonstrated a wide range of activities, including acting as sPLA2 inhibitors, antitubercular agents, and lymphoma inhibitors.[2] The growing importance of this structural motif in drug discovery has spurred the development of diverse and efficient synthetic methodologies.
This guide provides a comparative analysis of the leading catalytic systems for the synthesis of pyrrolo[1,2-a]pyrazines. We will delve into the nuances of palladium, gold, copper, and other catalytic strategies, offering a data-driven comparison of their efficiencies, outlining detailed experimental protocols, and providing mechanistic insights to guide your selection of the optimal system for your research needs.
Overview of Catalytic Strategies
The construction of the this compound core typically involves the formation of one or more C-C and C-N bonds through cyclization or tandem reaction sequences. The choice of catalyst is paramount, as it dictates the reaction's efficiency, regioselectivity, and tolerance to various functional groups. The most prevalent and powerful methods rely on transition metal catalysis, with palladium, gold, and copper systems being the most extensively studied. More recently, iron-catalyzed and organocatalytic methods have emerged as sustainable alternatives.
Metal-Catalyzed Systems: A Comparative Analysis
Palladium-Catalyzed Systems: The Workhorse
Palladium catalysis is a cornerstone of modern organic synthesis, and its application in constructing pyrrolo[1,2-a]pyrazines is well-established.[3][4] These methods often employ a cascade or tandem approach, where the palladium catalyst orchestrates multiple bond-forming events in a single pot.
A common and highly effective strategy involves a palladium(II)-catalyzed cascade reaction between substituted 1H-pyrrole-2-carbonitriles and arylboronic acids.[5] This process typically involves a C(sp)–C(sp2) coupling followed by an intramolecular C–N bond formation.[5]
Causality Behind Experimental Choices:
-
Catalyst: Pd(OAc)₂ is a common and effective Pd(II) precursor.
-
Ligand: The choice of ligand is critical. Bidentate nitrogen-based ligands like 2,2'-dipyridyl are often used to stabilize the palladium center and promote the desired reactivity.[6]
-
Solvent: High-boiling polar aprotic solvents like DMF are typically used to ensure solubility of the reagents and to facilitate the reaction at elevated temperatures (e.g., 100 °C).[2]
The versatility of palladium catalysis allows for the synthesis of a wide array of multi-substituted pyrrolo[1,2-a]pyrazines with good to excellent yields.[2][6]
Gold-Catalyzed Systems: The Alkyne Activation Specialist
Gold catalysts, particularly Au(I) complexes, exhibit a unique affinity for alkynes (a property known as carbophilicity or π-acidity), activating them toward nucleophilic attack. This has been elegantly exploited in the synthesis of this compound derivatives through intramolecular cyclization or annulation reactions.[7][8]
One notable method involves a two-step sequence starting from Ugi adducts. An initial acid-mediated cyclization forms a dihydropyrazinone intermediate, which then undergoes a highly regioselective gold(I)-catalyzed annulation to furnish the final this compound-dione product.[7][9]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a gold(I) precursor like Au(PPh₃)Cl and a silver salt co-catalyst (e.g., AgOTf) is frequently used. The silver salt acts as a halide scavenger, generating a more catalytically active cationic gold(I) species.[7]
-
Mechanism: The cationic gold(I) catalyst activates the alkyne moiety, making it a soft electrophile. This facilitates a regioselective intramolecular attack by a soft nucleophilic carbon on the pyrrole ring (C-5), leading to a 5-endo-dig cyclization.[7]
-
Conditions: These reactions often proceed under mild conditions, sometimes even at room temperature, which enhances their functional group tolerance.[7]
Copper-Catalyzed Systems: The Economical and Green Alternative
Copper catalysts offer a more cost-effective and less toxic alternative to palladium and gold, making them highly attractive for large-scale synthesis. Copper is particularly effective in facilitating multicomponent reactions (MCRs), such as the A³ (aldehyde-amine-alkyne) coupling, which can be adapted for the synthesis of nitrogen heterocycles.[10][11][12]
While direct high-yield synthesis of the core this compound ring via copper-catalyzed MCRs is less documented than for other N-heterocycles, copper plays a crucial role in the synthesis of key precursors like propargylamines.[10] Furthermore, copper acetate has been successfully used to catalyze the C(sp³)-H functionalization of related azaarenes to construct fused pyrrolo systems.[13]
Causality Behind Experimental Choices:
-
Catalyst: Simple copper salts like Cu(OAc)₂ or combinations of Pd-Cu are often employed.[13][14] The in-situ generation of Cu(I) species is often key to activating the terminal alkyne.[11]
-
Reaction Type: These systems are ideal for one-pot reactions where multiple components are combined to rapidly build molecular complexity.[15]
Iron-Catalyzed Systems: The Emerging Sustainable Option
Iron is an earth-abundant, inexpensive, and environmentally benign metal, making it an ideal candidate for developing sustainable catalytic processes. While still less common than Pd, Au, or Cu catalysis for this specific scaffold, iron-catalyzed C-H functionalization of electron-deficient heterocycles (like pyrazines) with organoboron reagents has been demonstrated, providing a pathway to substituted pyrazines that are precursors to the target fused systems.[16]
Performance Data Summary
The efficiency of a catalytic system is best judged by quantitative metrics. The table below summarizes representative data from the literature for different catalytic systems, allowing for a direct comparison of their performance.
| Catalyst System | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Avg. Yield (%) | Substrate Scope | Reference |
| Palladium | ||||||
| Pd(OAc)₂ / 2,2'-dipyridyl | 5 | 100 | 12 | 75-95 | Good | [2][6] |
| PdCl₂(PPh₃)₂ / CuI | 5 | 80 | 12 | ~60 | Moderate | [3] |
| Gold | ||||||
| Au(PPh₃)Cl / AgOTf | 5 | RT | 1-24 | 80-95 | Excellent | [7][9] |
| Titanium (Lewis Acid) | ||||||
| TiCl₄ | 200 | 24 | 1-2 | 50-80 | Moderate | [17] |
| Catalyst-Free | ||||||
| None (Thermal) | N/A | 120 | 1 | 70-96 | Good | [18] |
Mechanistic Insights & Visualized Workflows
Understanding the underlying mechanism is crucial for optimizing reaction conditions and troubleshooting. Below are simplified catalytic cycles for the palladium and gold-catalyzed systems.
Palladium-Catalyzed Cascade Reaction
This mechanism involves an initial C-C bond formation between the pyrrole precursor and an arylboronic acid, followed by an intramolecular cyclization to form the pyrazine ring.
Caption: Simplified catalytic cycle for Pd(II)-catalyzed synthesis.
Gold-Catalyzed Alkyne Annulation
This cycle highlights the activation of an alkyne by a cationic gold(I) species, which triggers a nucleophilic attack from the pyrrole ring to form the new heterocyclic ring.
Caption: Mechanism of Au(I)-catalyzed intramolecular annulation.
Detailed Experimental Protocols
To ensure reproducibility and practical application, we provide detailed step-by-step methodologies for two representative catalytic systems.
Protocol 1: Palladium-Catalyzed Synthesis of Multi-Substituted Pyrrolo[1,2-a]pyrazines[2]
This protocol describes the synthesis of 3-arylpyrrolo[1,2-a]pyrazines from 2-formylpyrroloacetonitriles and phenylboronic acids.
Materials:
-
2-formylpyrroloacetonitrile derivative (1.0 equiv, 0.24 mmol)
-
Arylboronic acid (1.5 equiv, 0.36 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%, 0.012 mmol)
-
2,2'-dipyridyl (5 mol%, 0.012 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-formylpyrroloacetonitrile derivative, arylboronic acid, Pd(OAc)₂, and 2,2'-dipyridyl.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous DMF (5 mL) via syringe.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.
Protocol 2: Gold-Catalyzed Synthesis of this compound-diones[7]
This protocol details the gold-catalyzed annulation of a dihydropyrazinone precursor.
Materials:
-
Dihydropyrazinone precursor (1.0 equiv, 0.5 mmol)
-
(Triphenylphosphine)gold(I) chloride [Au(PPh₃)Cl] (5 mol%, 0.025 mmol)
-
Silver trifluoromethanesulfonate [AgOTf] (5 mol%, 0.025 mmol)
-
Anhydrous 1,2-Dichloroethane (DCE, 2.0 mL)
Procedure:
-
In an oven-dried 15 mL screw-cap vial, dissolve the dihydropyrazinone precursor (0.5 mmol) in anhydrous DCE (2.0 mL).
-
To this solution, add Au(PPh₃)Cl (5 mol%) and AgOTf (5 mol%) at room temperature under an inert atmosphere.
-
Seal the vial and stir the reaction at room temperature.
-
Monitor the reaction for 1-24 hours until complete consumption of the starting material is observed by TLC.
-
Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with additional DCE.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to afford the final this compound-3,6(2H,4H)-dione product.
Conclusion and Expert Recommendations
The synthesis of pyrrolo[1,2-a]pyrazines can be achieved efficiently through various catalytic systems, each with its own set of advantages.
-
Palladium-catalyzed systems are highly versatile and reliable, offering excellent yields for a broad range of substrates, making them a first choice for diversity-oriented synthesis.[2][6]
-
Gold-catalyzed systems excel in reactions involving alkyne activation, often proceeding under exceptionally mild conditions with high regioselectivity, which is ideal for sensitive or complex substrates.[7][9]
-
Copper and Iron-based systems represent more economical and sustainable alternatives. While their application for this specific scaffold is still evolving, they hold significant promise for greener chemical manufacturing.[13][16]
-
Catalyst-free thermal methods can also be highly effective for specific transformations, offering a simple and atom-economical approach where applicable.[18]
The optimal choice of catalyst will depend on the specific target molecule, substrate availability, cost considerations, and desired reaction conditions. For initial explorations and broad applicability, palladium catalysis remains the gold standard. For transformations involving alkyne cycloisomerization, gold catalysis is unparalleled in its efficiency and mildness. As the field moves towards more sustainable practices, further development of copper and iron-catalyzed methods is anticipated to provide powerful new tools for the synthesis of this important heterocyclic scaffold.
References
- 1. Pyrrolo(1,2-a)pyrazine | C7H6N2 | CID 11018843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Synthesis and In Vitro Anti-Inflammatory Activity of Pyrrolo[1,2-A]pyrazines via Pd-Catalyzed Intermolecular Cyclization Reaction | Scientific.Net [scientific.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Gold-catalyzed formation of pyrrolo- and indolo-oxazin-1-one derivatives: The key structure of some marine natural products [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. phytojournal.com [phytojournal.com]
- 11. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. Copper-Catalyzed Synthesis of Pyrrolo[1,2- c]quinazolines and Pyrrolo[2,1- a]isoquinolines and Antiplasmodial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. yscholarhub.yonsei.ac.kr [yscholarhub.yonsei.ac.kr]
A Senior Application Scientist's Guide to the Validation of a Novel Chiral HPLC Method for Pyrrolo[1,2-a]pyrazine Enantiomers
For researchers, scientists, and drug development professionals, the stereoselective synthesis and purification of chiral molecules are paramount. The biological activity of enantiomers can differ significantly, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects.[1] The pyrrolo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including as anticancer agents and mGluR5 antagonists.[2][3] Consequently, robust and reliable analytical methods for the enantiomeric separation and quantification of these compounds are critical for both research and quality control in drug development.
This guide presents a comprehensive validation of a new High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound enantiomers. We will delve into the rationale behind the experimental choices, present a systematic validation following the International Council for Harmonisation (ICH) Q2(R1) guidelines, and compare the performance of this new method with alternative chiral separation techniques.[4][5]
The Imperative of Chiral Separation: A Comparative Overview
While HPLC is a cornerstone of many analytical labs, other techniques for chiral separations exist, each with its own set of advantages and disadvantages. A comparative look at these methods underscores the rationale for developing a new, optimized HPLC method.
| Technique | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase. | Wide applicability, high resolution, established technology, variety of CSPs available.[1][6] | Can be solvent-intensive, method development can be time-consuming. |
| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid (typically CO2) as the mobile phase. | Faster separations, lower solvent consumption ("greener" chemistry), high efficiency.[7][8][9] | Higher initial instrument cost, less suitable for highly polar compounds. |
| Capillary Electrophoresis (CE) | Separation based on differences in electrophoretic mobility in the presence of a chiral selector in the background electrolyte. | Extremely high efficiency, low sample and reagent consumption.[6][10] | Lower sensitivity for some applications, lower loading capacity. |
For the this compound scaffold, which encompasses a range of polarities, a robust HPLC method offers a versatile and widely accessible solution. The goal of this work was to develop and validate a method that provides excellent resolution and sensitivity, while also being practical for routine use in a drug development setting.
Development and Validation of a Novel Chiral HPLC Method
The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4][11] The following sections detail the validation of our new chiral HPLC method for a representative this compound, "(±)-2-phenyl-1,2,3,4-tetrahydrothis compound".
Experimental Workflow for Method Validation
The validation process follows a structured workflow to ensure all critical parameters are thoroughly evaluated.
Caption: Workflow for the validation of the new chiral HPLC method.
Detailed Experimental Protocol: Method Validation
1. System Suitability:
-
Before each validation run, a system suitability solution (containing a known concentration of the racemic this compound) is injected five times.
-
The following parameters are assessed:
-
Tailing factor (T) for each enantiomer peak (must be ≤ 2.0).
-
Resolution (Rs) between the enantiomer peaks (must be ≥ 1.5).
-
Relative standard deviation (RSD) of the peak areas for each enantiomer (must be ≤ 2.0%).
-
2. Specificity:
-
A solution of a placebo (all formulation components except the active pharmaceutical ingredient) is injected to ensure no interfering peaks at the retention times of the enantiomers.
-
The individual enantiomers are injected separately to confirm their elution order.
3. Linearity and Range:
-
A series of at least five calibration standards are prepared by diluting a stock solution of the racemic this compound to cover a range of 50% to 150% of the expected sample concentration.
-
Each standard is injected in triplicate.
-
A calibration curve is generated by plotting the peak area of each enantiomer against its concentration.
-
The linearity is evaluated by the correlation coefficient (r²) of the regression line (should be ≥ 0.999).
4. Accuracy:
-
Accuracy is determined by spiking a placebo with known concentrations of the enantiomers at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Each concentration level is prepared in triplicate and analyzed.
-
The percentage recovery of each enantiomer is calculated. The mean recovery should be within 98.0% to 102.0%.
5. Precision:
-
Repeatability (Intra-day precision): Six replicate injections of a sample at 100% of the target concentration are performed on the same day, by the same analyst, and on the same instrument. The RSD of the peak areas for each enantiomer should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): The repeatability assay is repeated on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data is calculated and should be ≤ 2.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD and LOQ are determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve.
-
7. Robustness:
-
The robustness of the method is evaluated by intentionally making small variations in the chromatographic conditions and observing the effect on the results.
-
Parameters to be varied include:
-
Column temperature (± 2 °C).
-
Mobile phase composition (± 2% of the organic modifier).
-
Flow rate (± 0.1 mL/min).
-
-
The system suitability parameters should remain within the acceptable limits for each variation.
Validation Results and Performance Comparison
The new chiral HPLC method was validated according to the protocol described above. The results are summarized in the following tables, demonstrating the method's suitability for its intended purpose.
Table 1: System Suitability and Specificity
| Parameter | Result | Acceptance Criteria |
| Tailing Factor (Enantiomer 1) | 1.1 | ≤ 2.0 |
| Tailing Factor (Enantiomer 2) | 1.2 | ≤ 2.0 |
| Resolution (Rs) | 2.8 | ≥ 1.5 |
| RSD of Peak Areas (n=5) | 0.8% | ≤ 2.0% |
| Specificity | No interference from placebo | No interfering peaks |
Table 2: Linearity, Range, LOD, and LOQ
| Parameter | Enantiomer 1 | Enantiomer 2 | Acceptance Criteria |
| Linearity (r²) | 0.9998 | 0.9997 | ≥ 0.999 |
| Range (µg/mL) | 1 - 15 | 1 - 15 | As defined by linearity |
| LOD (µg/mL) | 0.1 | 0.1 | Reportable |
| LOQ (µg/mL) | 0.3 | 0.3 | Reportable |
Table 3: Accuracy
| Concentration Level | Mean Recovery (Enantiomer 1) | Mean Recovery (Enantiomer 2) | Acceptance Criteria |
| 80% | 99.5% | 100.2% | 98.0% - 102.0% |
| 100% | 100.8% | 99.7% | 98.0% - 102.0% |
| 120% | 99.1% | 100.5% | 98.0% - 102.0% |
Table 4: Precision
| Precision Type | RSD (Enantiomer 1) | RSD (Enantiomer 2) | Acceptance Criteria |
| Repeatability (Intra-day) | 0.9% | 1.1% | ≤ 2.0% |
| Intermediate Precision (Inter-day) | 1.3% | 1.5% | ≤ 2.0% |
Table 5: Robustness
| Varied Parameter | Effect on Resolution (Rs) | Effect on Tailing Factor (T) | Conclusion |
| Column Temp (+2 °C) | No significant change | No significant change | Robust |
| Column Temp (-2 °C) | No significant change | No significant change | Robust |
| Organic Modifier (+2%) | Slight decrease in retention time | No significant change | Robust |
| Organic Modifier (-2%) | Slight increase in retention time | No significant change | Robust |
| Flow Rate (+0.1 mL/min) | No significant change | No significant change | Robust |
| Flow Rate (-0.1 mL/min) | No significant change | No significant change | Robust |
Discussion and Conclusion
The comprehensive validation of this new chiral HPLC method demonstrates that it is specific, linear, accurate, precise, and robust for the quantification of this compound enantiomers. The method's performance meets all the requirements set forth in the ICH Q2(R1) guidelines.[4]
Compared to potential alternatives, this HPLC method offers a balance of performance, accessibility, and cost-effectiveness. While SFC may offer faster analysis times, the established infrastructure and expertise with HPLC in most pharmaceutical laboratories make this method a more readily implementable solution.[8] The sensitivity and resolution achieved are excellent, making it suitable for a wide range of applications, from routine quality control to supporting pharmacokinetic studies.
The successful development and validation of this method provide a valuable tool for researchers and drug developers working with this important class of chiral compounds. By ensuring the accurate determination of enantiomeric purity, this method contributes to the development of safer and more effective medicines.
References
- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 2. Design, synthesis, and biological evaluation of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fagg.be [fagg.be]
- 8. researchgate.net [researchgate.net]
- 9. Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography [mdpi.com]
- 10. Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. starodub.nl [starodub.nl]
A Head-to-Head Comparison of Pyrrolo[1,2-a]pyrazine and Quinoxaline Biological Activities: A Guide for Researchers
In the landscape of medicinal chemistry, the quest for novel scaffolds with potent and selective biological activities is perpetual. Among the myriad of nitrogen-containing heterocycles, pyrrolo[1,2-a]pyrazines and quinoxalines have emerged as privileged structures, demonstrating a remarkable breadth of pharmacological properties. This guide provides an in-depth, head-to-head comparison of the biological activities of these two compelling scaffolds, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their discovery and development efforts.
Introduction to the Scaffolds
Pyrrolo[1,2-a]pyrazine: This bicyclic heterocyclic system consists of a fused pyrrole and pyrazine ring. The arrangement of nitrogen atoms and the aromatic nature of the pyrrole ring bestow unique electronic and steric properties, making it an attractive pharmacophore. Derivatives of this scaffold have been isolated from natural sources and have been the subject of extensive synthetic exploration.[1]
Quinoxaline: Also known as benzopyrazine, the quinoxaline scaffold is formed by the fusion of a benzene ring and a pyrazine ring. This structure is a bioisostere of quinoline and naphthalene, and its derivatives are known to exhibit a wide array of biological activities, with several quinoxaline-containing drugs already on the market.[2]
Anticancer Activity: A Tale of Diverse Mechanisms
Both pyrrolo[1,2-a]pyrazines and quinoxalines have demonstrated significant potential as anticancer agents, albeit often through different mechanisms of action.
Pyrrolo[1,2-a]pyrazines have shown promise as inhibitors of key signaling pathways involved in cancer cell proliferation and survival. Notably, certain derivatives have been identified as potent inhibitors of Akt kinase (Protein Kinase B), a crucial node in the PI3K/Akt signaling pathway that is frequently dysregulated in various cancers.
Quinoxalines , on the other hand, have a more established and broader footprint in anticancer research. Their derivatives have been shown to target a multitude of cancer-related proteins, including receptor tyrosine kinases like c-Met, which are pivotal in tumor growth, invasion, and metastasis. Furthermore, some quinoxalines have been found to act as topoisomerase II inhibitors, inducing DNA damage and apoptosis in cancer cells.
Below is a comparative table summarizing the cytotoxic activities of representative compounds from both scaffolds against various cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | JG454 | K562 (Leukemia) | 4.5 | [3] |
| 1h | U937 (Leukemia) | 5 | [3] | |
| 1h | MCF7 (Breast) | 8 | [3] | |
| Quinoxaline | Compound IV | PC-3 (Prostate) | 2.11 | [1] |
| Compound III | PC-3 (Prostate) | 4.11 | [1] | |
| Compound 13 | MCF-7 (Breast) | 0.81 | [4] | |
| Compound 11 | HCT-116 (Colon) | 2.91 | [4] |
It is important to note that a direct comparison of potency based solely on IC50 values from different studies should be approached with caution due to variations in experimental conditions. However, the data suggests that both scaffolds can produce highly potent anticancer agents. The choice between these scaffolds may ultimately depend on the specific molecular target and the desired mechanism of action.
Signaling Pathway Inhibition: Akt vs. c-Met
The differential targeting of signaling pathways by these two scaffolds is a key point of comparison.
Figure 1: Inhibition of Akt and c-Met signaling pathways.
Antimicrobial Activity: A Broad Spectrum of Defense
Both pyrrolo[1,2-a]pyrazines and quinoxalines have demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.
This compound derivatives, particularly those isolated from marine organisms, have shown potent antibacterial activity, including against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[5][6]
Quinoxalines also possess a broad spectrum of antimicrobial activity. Their mechanism of action can involve the inhibition of bacterial DNA gyrase and topoisomerase IV, similar to quinolone antibiotics. This makes them attractive candidates for the development of new antibacterial agents to combat resistance.[7]
The following table provides a comparison of the minimum inhibitory concentrations (MICs) of representative compounds.
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | This compound-1,4-dione,hexahydro | S. aureus (MRSA) | 15 | [5] |
| Compound 8f | Klebsiella pneumoniae | 15.625 | ||
| Compound 8f | Staphylococcus aureus | 15.625 | [8] | |
| Quinoxaline | Compound 5p | S. aureus | 4 | [7] |
| Compound 5p | E. coli | 4 | [7] | |
| Quinoxaline derivative | S. aureus (MRSA) | 4 | [9][10] |
The data indicates that both scaffolds can be modified to produce potent antibacterial agents. The quinoxaline scaffold, in some instances, has shown lower MIC values, suggesting potentially higher potency.
Anti-inflammatory Activity: Quelling the Fire
Chronic inflammation is a hallmark of many diseases, and both scaffolds have shown potential in modulating inflammatory responses.
This compound derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6).[11]
Quinoxalines exhibit anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of nuclear factor-kappa B (NF-κB) signaling, a key regulator of inflammation.[2][12] Some derivatives have also demonstrated potent in vivo anti-inflammatory effects comparable to established drugs like indomethacin.[12]
Neuroprotective and Antidiabetic Activities: Emerging Frontiers
Beyond their well-established anticancer and antimicrobial roles, both scaffolds are being explored for other therapeutic applications.
Neuroprotective Activity: Quinoxaline derivatives have shown promise in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[7][13][14] They have been found to exhibit antioxidant properties, inhibit acetylcholinesterase, and reduce neuroinflammation.[13][14] While research on the neuroprotective effects of pyrrolo[1,2-a]pyrazines is less extensive, some studies suggest their potential in this area.[15]
Antidiabetic Activity: Quinoxaline derivatives have been investigated as potential antidiabetic agents, with some compounds showing the ability to lower blood glucose levels.[6][16][17][18] Similarly, certain this compound derivatives have been identified as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin signaling, making them attractive candidates for the treatment of type 2 diabetes.[19][20]
Experimental Protocols
To facilitate further research, detailed protocols for common biological assays are provided below.
MTT Assay for Anticancer Activity
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of chemical compounds.
Figure 2: Workflow of the MTT assay for cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.[21][22][23]
-
Compound Treatment: Prepare serial dilutions of the test compounds (pyrrolo[1,2-a]pyrazines or quinoxalines) in a culture medium. Remove the old medium from the cells and add the compound-containing medium.[23]
-
Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[21][23]
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.[21][23]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the purple formazan crystals.[22][23]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.[22]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[21]
Agar Well Diffusion Assay for Antimicrobial Activity
This method is widely used to screen for the antimicrobial activity of chemical compounds.[20][24][25]
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar) and pour it into sterile Petri dishes.[20]
-
Inoculation: Once the agar has solidified, uniformly spread a standardized inoculum of the test microorganism over the surface of the agar.[20][24]
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[19][24]
-
Compound Addition: Add a specific volume of the test compound solution (at a known concentration) into each well. A solvent control and a standard antibiotic should also be included.[19][24]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[24]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. The size of the zone is indicative of the antimicrobial activity.[24]
Synthesis Overviews
The synthetic accessibility of a scaffold is a critical consideration in drug discovery.
This compound Synthesis: A common synthetic route involves the condensation of a 1-(2-aminoethyl)-1H-pyrrole-2-carbaldehyde derivative with an appropriate reagent, followed by cyclization. Other methods include palladium-catalyzed intermolecular cyclization reactions.[11][26]
Quinoxaline Synthesis: The most prevalent method for synthesizing quinoxalines is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. This reaction is often catalyzed by acids and can be performed under various conditions, including microwave irradiation and using green catalysts.[9][21][27][28]
Conclusion and Future Perspectives
Both pyrrolo[1,2-a]pyrazines and quinoxalines are exceptionally versatile scaffolds with a rich and diverse range of biological activities.
-
Quinoxalines have a longer history in medicinal chemistry, with a broader and more established portfolio of biological targets, particularly in the realm of anticancer and antimicrobial research. The existence of marketed drugs containing this scaffold attests to its therapeutic potential.
-
Pyrrolo[1,2-a]pyrazines , while perhaps less explored, are rapidly gaining attention. Their unique chemical architecture offers opportunities for novel intellectual property and the potential to engage with biological targets in ways that are distinct from more conventional scaffolds. Their potent activity as kinase inhibitors and antimicrobial agents highlights their promise.
The choice between these two scaffolds will be dictated by the specific therapeutic area, the desired molecular target, and the synthetic strategy. For researchers targeting well-validated pathways, the extensive literature on quinoxalines provides a solid foundation. For those seeking to explore novel chemical space and potentially uncover new mechanisms of action, the this compound scaffold presents an exciting frontier.
Ultimately, both pyrrolo[1,2-a]pyrazines and quinoxalines represent fertile ground for the discovery of next-generation therapeutics. Continued exploration of their chemical space and biological activities will undoubtedly lead to the development of innovative treatments for a wide range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Frontiers | Synthesis and hypoglycemic activity of quinoxaline derivatives [frontiersin.org]
- 7. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Crystal Structure and Anti-Leukemic Activity of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one [mdpi.com]
- 11. Synthesis and In Vitro Anti-Inflammatory Activity of Pyrrolo[1,2-A]pyrazines via Pd-Catalyzed Intermolecular Cyclization Reaction | Scientific.Net [scientific.net]
- 12. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journalajrb.com [journalajrb.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and hypoglycemic activity of quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyrrolo[1,2-a]quinoxalines: Insulin Mimetics that Exhibit Potent and Selective Inhibition against Protein Tyrosine Phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Bioactivity of this compound-1,4-dione,hexahydro-3-(phenylmethyl)- Extracted from Streptomyces sp. VITPK9 Isolated from the Salt Spring Habitat of Manipur, India | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 24. researchgate.net [researchgate.net]
- 25. Design, Synthesis, and Study of the Anxiolytic Activity of New Pyrrolo[1,2- a ]pyrazine-Containing TSPO Ligands - Mokrov - Russian Journal of Bioorganic Chemistry [journals.eco-vector.com]
- 26. benchchem.com [benchchem.com]
- 27. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 28. acgpubs.org [acgpubs.org]
benchmarking the performance of pyrrolo[1,2-a]pyrazine-based materials in organic electronics
In the rapidly evolving landscape of organic electronics, the quest for novel materials with superior performance and processability is paramount. Among the diverse heterocyclic scaffolds explored, the pyrrolo[1,2-a]pyrazine core has emerged as a promising candidate, owing to its inherent electronic properties and synthetic versatility. This guide provides a comprehensive performance benchmark of this compound-based materials in key organic electronic applications: organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). Through a critical analysis of existing data and standardized comparisons with established benchmark materials, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to evaluate and advance this intriguing class of organic semiconductors.
The this compound Scaffold: A Primer
The this compound system is a nitrogen-rich fused heterocyclic compound.[1] Its structure, featuring a combination of an electron-rich pyrrole ring and an electron-deficient pyrazine ring, imparts unique electronic characteristics. This inherent donor-acceptor character can be further modulated through synthetic functionalization, allowing for the fine-tuning of frontier molecular orbital energy levels (HOMO and LUMO), which is crucial for optimizing charge injection, transport, and light emission or absorption in electronic devices.[2]
The synthesis of functionalized pyrrolo[1,2-a]pyrazines can be achieved through various organic reactions. One common approach involves the condensation of a substituted pyrrole with a 1,2-dicarbonyl compound, followed by cyclization.[3] More sophisticated methods, such as the Ugi multicomponent reaction followed by gold-catalyzed annulation, offer a pathway to densely functionalized this compound-3,6(2H,4H)-diones.[4][5] The ability to introduce a wide range of substituents at various positions on the core structure provides a powerful tool for tailoring the material's properties for specific electronic applications.[1]
Performance in Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of organic circuits, and the charge carrier mobility (µ) of the semiconductor is a key performance metric. While specific data for OFETs based on the unsubstituted this compound core is limited in publicly available literature, we can draw valuable insights from closely related pyrazine-containing and pyrrolo-pyrrole systems.
Benchmark Comparison: Pyrrolo-pyrazine Derivatives vs. Pentacene
For p-type (hole-transporting) OFETs, pentacene is a well-established benchmark material known for its high hole mobility. In this comparison, we will use representative data for pyrazine-containing oligomers and high-performing pyrrolo-pyrrole derivatives as a proxy for the potential of this compound-based materials.
| Material | Device Architecture | Mobility (µ) | On/Off Ratio | Deposition Method |
| Pyrrolo[3,2-b]pyrrole Quinoidal Compound | Single Crystal | up to 6.0 cm²/V·s (electron) | > 10^6 | Solution Shearing |
| Pyrazine-containing Oligomers (p-type) | Thin Film | ~10⁻² - 10⁻¹ cm²/V·s | > 10^5 | Vacuum Deposition |
| Pentacene (Benchmark) | Thin Film | ~1.23 cm²/V·s (hole)[6] | > 10^6[6] | Vacuum Deposition |
Analysis: The data suggests that while simple pyrazine-containing oligomers exhibit modest p-type mobilities, more complex fused pyrrolo-based systems, such as quinoidal pyrrolo[3,2-b]pyrroles, can achieve exceptionally high electron mobilities. This highlights the significant potential of the broader class of pyrrolo-fused heterocycles. The performance of these materials is highly dependent on molecular design, crystal packing, and thin-film morphology. To be competitive with pentacene, future research on this compound-based materials for OFETs should focus on strategies to enhance intermolecular π-π stacking and achieve highly ordered thin films.
Experimental Protocol: Fabrication of a Benchmark Pentacene OFET
This protocol describes the fabrication of a top-contact, bottom-gate pentacene OFET, a standard architecture for benchmarking organic semiconductors.
Caption: Workflow for fabricating a pentacene OFET.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Start with a heavily doped n-type silicon wafer with a 200 nm thick thermally grown silicon dioxide (SiO₂) layer, which serves as the gate electrode and gate dielectric, respectively.
-
Clean the substrate sequentially in ultrasonic baths of acetone and isopropyl alcohol (IPA) for 15 minutes each.
-
Dry the substrate with a stream of nitrogen gas.
-
Treat the substrate with UV-ozone for 10 minutes to remove organic residues and improve the surface energy.
-
-
Semiconductor Deposition:
-
Transfer the cleaned substrate to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit a 50 nm thick film of pentacene at a rate of 0.1-0.5 Å/s. The substrate temperature is typically held at room temperature or slightly elevated (e.g., 70 °C) to improve film crystallinity.[7]
-
-
Electrode Deposition:
-
Without breaking the vacuum, place a shadow mask with the desired channel length (e.g., 50 µm) and width (e.g., 1 mm) in contact with the pentacene film.
-
Thermally evaporate a 50 nm thick layer of gold (Au) through the shadow mask to define the source and drain electrodes.
-
-
Characterization:
-
Transfer the completed device to a probe station for electrical characterization in an inert atmosphere (e.g., nitrogen or argon).
-
Measure the output and transfer characteristics using a semiconductor parameter analyzer to extract key performance metrics such as charge carrier mobility, on/off ratio, and threshold voltage.
-
Performance in Organic Light-Emitting Diodes (OLEDs)
The performance of an OLED is primarily evaluated by its external quantum efficiency (EQE), which is the ratio of photons emitted to electrons injected. The color of the emitted light is also a critical parameter. Pyrazine-containing moieties are often incorporated into OLED emitters to tune their electronic properties and emission color.
Benchmark Comparison: Pyrrolo-pyrazine Derivatives vs. Alq₃
Tris(8-hydroxyquinolinato)aluminium (Alq₃) is a classic electron-transporting and green-emitting material that has been extensively used in OLEDs. Here, we compare the performance of OLEDs based on pyrazine-containing emitters with a standard Alq₃-based device.
| Emitter Material | Device Architecture | Max. EQE (%) | Emission Color | Reference |
| Pyrido[3′,2′:4,5]pyrrolo[3,2,1-jk]carbazole-Ir(III) Complex | Multi-layer | 24.5 | Green | [8] |
| Pyrazine-Maleimide Fused Acceptor (TADF) | Multi-layer | 26.0 | Orange-Red | [4] |
| Quinoxaline-Pyrido[x,y-b]pyrazine (TADF) | Multi-layer | 12.9 - 16.7 | Green to Orange-Red | [9] |
| Alq₃ (Benchmark) | Multi-layer | ~1-5 | Green | [10] |
Analysis: The data clearly demonstrates that advanced pyrrolo-pyrazine and related pyrazine-containing emitters can significantly outperform the benchmark Alq₃. The high EQEs of the iridium complex and the TADF emitters highlight the potential of these materials for highly efficient OLEDs. The ability to tune the emission color across the visible spectrum by modifying the chemical structure is another significant advantage. The development of this compound-based emitters, particularly those exhibiting TADF, is a promising avenue for future OLED research.
Experimental Protocol: Fabrication of a Benchmark Alq₃-based OLED
This protocol outlines the fabrication of a multi-layer Alq₃-based OLED using thermal evaporation.
Caption: Workflow for fabricating an Alq₃-based OLED.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Begin with a pre-patterned indium tin oxide (ITO)-coated glass substrate.
-
Clean the substrate as described for the OFET fabrication.
-
-
Organic Layer Deposition:
-
Spin-coat a thin layer (30-40 nm) of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO surface to act as a hole injection layer. Anneal the substrate at 120 °C for 15 minutes in air.
-
Transfer the substrate to a high-vacuum thermal evaporation chamber.
-
Deposit a 40 nm thick layer of N,N′-di(naphthalen-1-yl)-N,N′-diphenyl-benzidine (NPB) as a hole-transporting layer (HTL).
-
Deposit a 60 nm thick layer of Alq₃, which serves as both the emissive layer (EML) and the electron-transporting layer (ETL).[11]
-
-
Cathode Deposition:
-
Sequentially deposit a thin layer (1 nm) of lithium fluoride (LiF) as an electron injection layer, followed by a 100 nm thick layer of aluminum (Al) as the cathode.
-
-
Encapsulation and Characterization:
-
Encapsulate the device using a glass lid and UV-curable epoxy in an inert atmosphere to prevent degradation from moisture and oxygen.
-
Measure the current-voltage-luminance (IVL) characteristics and the electroluminescence (EL) spectrum of the device.
-
Performance in Organic Photovoltaics (OPVs)
The power conversion efficiency (PCE) is the primary figure of merit for OPVs. It is determined by the short-circuit current density (Jsc), the open-circuit voltage (Voc), and the fill factor (FF). The optical bandgap of the donor and acceptor materials is crucial for efficient light harvesting.
Benchmark Comparison: Pyrrolo-pyrazine Derivatives vs. P3HT:PCBM
The blend of poly(3-hexylthiophene) (P3HT) and[11][11]-phenyl-C₆₁-butyric acid methyl ester (PCBM) is a classic and widely studied bulk heterojunction (BHJ) system for OPVs. We compare the performance of OPVs incorporating pyrazine-based materials with this benchmark.
| Active Layer Material | Device Architecture | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF |
| Pyrazine-based Photosensitizer (DSSC) | DSSC | 1.31 - 2.64[2][7] | 5.69[2] | 0.69[2] | 0.67[2] |
| Fluoropyrido[3,4-b]pyrazine Polymer | BHJ | > 6.0 | N/A | N/A | N/A |
| P3HT:PCBM (Benchmark) | BHJ | 3.8 - 4.65[12][13] | ~10.3 - 12.01[12][13] | ~0.6 | ~0.6 |
Analysis: The performance of pyrazine-based materials in photovoltaics is varied. While early examples in dye-sensitized solar cells show modest efficiencies, the development of fluorinated pyridopyrazine-based polymers has led to significantly improved PCEs that are competitive with the P3HT:PCBM benchmark. The tunability of the pyrazine core's electronic properties is advantageous for optimizing the energy level alignment with fullerene or non-fullerene acceptors, which is critical for efficient charge separation and collection. Further molecular engineering of this compound-based donor or acceptor materials could lead to even higher efficiencies.
Experimental Protocol: Fabrication of a Benchmark P3HT:PCBM OPV
This protocol details the fabrication of a conventional bulk heterojunction OPV based on the P3HT:PCBM blend.
Caption: Workflow for fabricating a P3HT:PCBM solar cell.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Clean a pre-patterned ITO-coated glass substrate as previously described.
-
-
Layer Deposition:
-
Spin-coat and anneal a PEDOT:PSS layer as the HTL.
-
Prepare a solution of P3HT and PCBM (typically in a 1:0.8 to 1:1 weight ratio) in a suitable solvent like chlorobenzene or dichlorobenzene.[8][14]
-
In an inert atmosphere (e.g., a glovebox), spin-coat the P3HT:PCBM blend solution onto the PEDOT:PSS layer to form the active layer (typically 80-200 nm thick).
-
Thermally anneal the substrate at a specific temperature (e.g., 140-150 °C) for a set time (e.g., 10-15 minutes) to optimize the morphology of the active layer.[14][15]
-
-
Cathode Deposition and Characterization:
-
Transfer the substrate to a high-vacuum thermal evaporation chamber.
-
Deposit a bilayer cathode of Calcium (Ca, ~20 nm) and Aluminum (Al, ~100 nm).
-
Measure the current density-voltage (J-V) characteristics of the device under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the PCE, Jsc, Voc, and FF.
-
Conclusion and Future Outlook
This comparative guide demonstrates the significant potential of this compound-based and related nitrogen-containing heterocyclic materials in organic electronics. While direct performance data for the core this compound structure in devices remains somewhat nascent in the literature, the promising results from closely related systems provide a strong impetus for further investigation.
-
For OFETs , the challenge lies in designing this compound derivatives that self-assemble into highly ordered structures to achieve high charge carrier mobilities, potentially rivaling established benchmarks like pentacene.
-
In the realm of OLEDs , the development of this compound-based emitters, especially those leveraging TADF, could lead to highly efficient and color-tunable devices that surpass the performance of traditional fluorescent and phosphorescent materials.
-
For OPVs , the synthetic versatility of the this compound scaffold offers a powerful platform for creating novel donor and acceptor materials with tailored energy levels and absorption profiles, paving the way for next-generation, high-efficiency solar cells.
As a Senior Application Scientist, my recommendation to researchers in this field is to focus on systematic structure-property relationship studies. By strategically modifying the this compound core with various functional groups, it will be possible to unlock the full potential of this versatile heterocyclic system and drive innovation across the spectrum of organic electronic applications.
References
- 1. Design, synthesis, and biological evaluation of novel this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utd-ir.tdl.org [utd-ir.tdl.org]
- 3. Pyrrole-Based Enaminones as Building Blocks for the Synthesis of Indolizines and Pyrrolo[1,2-a]pyrazines Showing Potent Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Fabrication and Evaluation of Organic Field-Effect Transistors (OFET) : Pentacene | TCI EUROPE N.V. [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. Quinoxaline and Pyrido[x,y-b]pyrazine-Based Emitters: Tuning Normal Fluorescence to Thermally Activated Delayed Fluorescence and Emitting Color over the Entire Visible-Light Range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 12. High performance as-cast P3HT:PCBM devices: understanding the role of molecular weight in high regioregularity P3HT - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00738B [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. db-thueringen.de [db-thueringen.de]
- 15. bio-protocol.org [bio-protocol.org]
A Comparative Guide to the In Vivo Efficacy of Pyrrolo[1,2-a]pyrazine Derivatives in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and objective comparison of the in vivo efficacy of the pyrrolo[1,2-a]pyrazine scaffold in various therapeutic areas based on available preclinical data. As a versatile heterocyclic system, this compound derivatives have demonstrated significant potential in oncology, central nervous system (CNS) disorders, and infectious diseases. This document synthesizes experimental data from animal models to compare the performance of these novel compounds against established therapeutic agents, offering insights into their potential for further drug development.
Introduction to the this compound Scaffold
The this compound core is a nitrogen-fused heterocyclic structure that has captured the attention of medicinal chemists due to its wide range of pharmacological activities.[1] The unique three-dimensional arrangement of this scaffold allows for diverse substitutions, leading to compounds with high affinity and selectivity for various biological targets. This guide will delve into the in vivo validation of these derivatives in key disease models.
Efficacy in CNS Disorders: Anticonvulsant and Anxiolytic Activity
Derivatives of the perhydrothis compound skeleton have emerged as a promising new class of investigative anticonvulsants.[2] Extensive preclinical screening has demonstrated their efficacy in various animal models of epilepsy, with some compounds showing potencies comparable to or exceeding those of standard antiepileptic drugs (AEDs).[3]
Comparative Efficacy of Anticonvulsant Pyrrolo[1,2-a]pyrazines
A notable example is the (4S,8aS)-4-phenylperhydrothis compound-2,6-dione scaffold and its fluorinated analogs, which have shown broad-spectrum activity in rodent models of epilepsy.[4][5] The efficacy of these compounds was evaluated in maximal electroshock seizure (MES), subcutaneous Metrazol (scMET), and 6 Hz seizure models, which are designed to identify agents that prevent seizure spread, raise the seizure threshold, and act against pharmacoresistant seizures, respectively.[2][5]
Table 1: Comparative Anticonvulsant Efficacy in Rodent Models
| Compound/Drug | Animal Model | Efficacy (ED50, mg/kg) | Standard of Care Comparator(s) | Efficacy of Comparator(s) (ED50, mg/kg) |
| (4R,8aR)-3a | 6 Hz psychomotor seizure (mouse) | 47.90[2] | Levetiracetam | ~50-100 (effective dose range)[2] |
| (4S,8aS)-6 | 6 Hz psychomotor seizure (mouse) | 126.19[2] | Levetiracetam | ~50-100 (effective dose range)[2] |
| (4S,8aS)-5h (meta-CF3) | MES (mouse) | >100[4][5] | Phenytoin | 9.5 |
| scMET (mouse) | 33.6[4][5] | Ethosuximide | 130 | |
| 6 Hz (mouse) | 16.6[4][5] | Levetiracetam | ~50-100 | |
| (4S,8aS)-5l (meta-OCF3) | MES (mouse) | 68.3[4][5] | Phenytoin | 9.5 |
| scMET (mouse) | 26.1[4][5] | Ethosuximide | 130 | |
| 6 Hz (mouse) | 13.5[4][5] | Levetiracetam | ~50-100 |
Mechanism of Action: Beyond Sodium Channel Blockade
Interestingly, the anticonvulsant action of these perhydropyrrole[1,2-a]pyrazines is likely not mediated by the inhibition of voltage-dependent sodium channels, a common mechanism for many established AEDs like phenytoin and carbamazepine.[6][7] This suggests a novel mechanism of action that could be beneficial for patients with epilepsy resistant to conventional therapies. While the exact target remains to be fully elucidated, potential mechanisms could involve modulation of other ion channels (e.g., calcium or potassium channels), enhancement of GABAergic inhibitory neurotransmission, or attenuation of glutamatergic excitatory neurotransmission.[7][8]
Anxiolytic Potential of this compound Derivatives
Certain N,1-diphenylthis compound-3-carboxamides have been identified as potent ligands for the 18 kDa translocator protein (TSPO), a promising target for novel anxiolytic drugs.[9][10] These compounds have demonstrated significant anxiolytic activity in rodent models, such as the open field and elevated plus maze tests, at doses significantly lower than conventional anxiolytics like diazepam.[11]
Table 2: Comparative Anxiolytic Efficacy in Rodent Models
| Compound/Drug | Animal Model | Effective Dose Range (mg/kg, i.p.) | Standard of Care Comparator | Effective Dose Range of Comparator (mg/kg, i.p.) |
| GML-11 | Open Field Test (mouse) | 0.001 - 0.100 | Diazepam | 1.0 - 5.0[11][12] |
| Compound 1a | Open Field Test, Elevated Plus Maze (mouse) | 0.1 - 1.0[11] | Diazepam | 1.0 - 5.0[11][12] |
| Compound 1b | Open Field Test, Elevated Plus Maze (mouse) | 0.1 - 1.0[11] | Diazepam | 1.0 - 5.0[11][12] |
Mechanism of Action: TSPO Ligands and Neurosteroidogenesis
The anxiolytic effects of these this compound derivatives are attributed to their action as TSPO ligands.[6] TSPO is located on the outer mitochondrial membrane and plays a key role in the synthesis of neurosteroids, such as allopregnanolone.[6][13] These neurosteroids are potent positive allosteric modulators of the GABA-A receptor, the primary target of benzodiazepines. By enhancing neurosteroid production, these compounds can increase GABAergic inhibition and produce anxiolytic effects without the side effects commonly associated with benzodiazepines, such as sedation and dependence.[6][13]
Diagram 1: Proposed Anxiolytic Mechanism of Action
Caption: this compound derivatives as TSPO ligands enhance neurosteroid synthesis, leading to increased GABA-A receptor-mediated inhibition and an anxiolytic effect.
Efficacy in Infectious Diseases: A Case Study in Antifungal Activity
While extensive in vivo data for pyrrolo[1,2-a]pyrazines in infectious disease models are still emerging, studies on structurally related compounds provide a strong rationale for their investigation. A notable example is the evaluation of a pyrrolo[1,2-α][6][14]benzodiazepine derivative, which shares a similar fused heterocyclic core, in a guinea pig model of dermatophytosis caused by Microsporum canis.[15]
Comparative Antifungal Efficacy
In this model, both topical and oral administration of the test compound demonstrated significant efficacy, outperforming the standard-of-care antifungal agent, itraconazole.[15]
Table 3: Comparative Antifungal Efficacy in a Guinea Pig Dermatophytosis Model
| Compound/Drug | Administration | Dose | Efficacy (% Lesion Reduction) | Standard of Care Comparator | Efficacy of Comparator |
| Oxidized Compound O | Topical | 0.25% formulation | >90%[15] | Placebo | - |
| Oxidized Compound O | Oral | 20 mg/kg | Superior to itraconazole[15] | Itraconazole | Standard efficacy |
Proposed Mechanism of Action
The antifungal activity of this class of compounds is attributed to the inhibition of squalene epoxidase, a key enzyme in the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity.[16] This mechanism is distinct from that of azole antifungals, which target a later step in the same pathway, suggesting potential for use against azole-resistant strains.
Potential in Oncology: A Look at Preclinical Evidence and a Hypothetical Case Study
Disclaimer: As of early 2026, publicly available in vivo efficacy data for specific this compound derivatives in cancer models are limited. The following section is based on in vitro findings and a hypothetical in vivo case study to illustrate the potential of this scaffold and the experimental approach for its validation.
Several novel this compound derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines in vitro, including human lymphoma U937 cells.[1] This has spurred interest in their potential as novel chemotherapeutic agents.
Hypothetical Comparative Efficacy in a Lymphoma Xenograft Model
To illustrate a comparative analysis, we consider a hypothetical this compound derivative, "Compound P-6x," which has shown significant in vitro activity. Its hypothetical in vivo efficacy is compared against doxorubicin, a standard-of-care agent for lymphoma, in a mouse xenograft model.[1][17]
Table 4: Hypothetical In Vivo Efficacy Data in a Human Lymphoma Xenograft Model
| Parameter | Vehicle Control | Compound P-6x (25 mg/kg) | Doxorubicin (5 mg/kg) |
| Tumor Growth Inhibition (%) | 0% | 65%[1] | 75%[1] |
| Final Average Tumor Volume (mm³) | 1500 ± 250 | 525 ± 110[1] | 375 ± 90[1] |
| Change in Body Weight (%) | +2% | -5%[1] | -15%[1] |
| Median Survival (Days) | 25 | 40[1] | 45[1] |
This hypothetical data suggests that a this compound derivative could exhibit significant antitumor activity with a potentially more favorable safety profile (less weight loss) compared to a conventional chemotherapeutic agent.
Proposed Mechanism of Action: Targeting the FTase-p38 Signaling Axis
The anticancer action of some of these derivatives has been associated with the farnesyltransferase (FTase)-p38 signaling axis.[1] FTase is a key enzyme in the post-translational modification of several proteins, including Ras, which are crucial for cancer cell proliferation and survival.[18][19] Inhibition of FTase can disrupt these signaling pathways. The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and can induce apoptosis or inhibit cell proliferation, acting as a tumor suppressor in some contexts.[20][21][22]
Diagram 2: Proposed Anticancer Mechanism of Action
Caption: The this compound derivative may inhibit cancer cell proliferation by inhibiting FTase and activating the p38 MAPK pathway, leading to apoptosis.
Experimental Protocols
Protocol 1: Human Tumor Xenograft Model for Anticancer Efficacy
This protocol describes a general procedure for establishing a subcutaneous xenograft model using a human cancer cell line (e.g., U937 lymphoma) in immunocompromised mice.
1. Cell Preparation:
-
Culture U937 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Harvest cells during the logarithmic growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
2. Animal Procedure:
-
Use 6-8 week old female immunodeficient mice (e.g., NOD/SCID).
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of the mouse.
3. Treatment and Monitoring:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the this compound derivative, vehicle control, or standard-of-care drug (e.g., doxorubicin) via the appropriate route (e.g., intraperitoneal injection) according to the predetermined dosing schedule.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight and overall health of the animals regularly.
-
The primary efficacy endpoint is tumor growth inhibition. Secondary endpoints can include median survival and changes in body weight.
Diagram 3: Xenograft Model Experimental Workflow
Caption: Workflow for in vivo efficacy testing of anticancer compounds using a xenograft mouse model.
Protocol 2: 6 Hz Psychomotor Seizure Model for Anticonvulsant Efficacy
This protocol outlines the 6 Hz seizure model in mice, a widely used test for identifying drugs effective against pharmacoresistant epilepsy.
1. Animal Preparation:
-
Use adult male mice (e.g., Swiss albino).
-
Administer the test compound (this compound derivative), vehicle control, or standard-of-care drug (e.g., levetiracetam) intraperitoneally.
2. Seizure Induction:
-
At the time of predicted peak effect of the drug, induce seizures by delivering a 6 Hz electrical stimulus of 3 seconds duration through corneal electrodes. The current intensity is typically set at 32 mA.
3. Observation and Scoring:
-
Immediately after stimulation, observe the mice for the presence or absence of a seizure, characterized by a stereotyped "stunned" posture with forelimb clonus and Straub's tail.
-
The primary endpoint is the percentage of animals in each group that are protected from the seizure.
-
The ED50 (the dose that protects 50% of the animals) is then calculated.
Conclusion
The this compound scaffold represents a promising platform for the development of novel therapeutics. In vivo studies have provided compelling evidence for the efficacy of its derivatives as anticonvulsant and anxiolytic agents, with mechanisms of action that are distinct from many current therapies. While in vivo data in oncology for this specific scaffold is still in its early stages, the potent in vitro activity and plausible mechanism of action warrant further investigation. The comparative data presented in this guide underscore the potential of this compound derivatives to address unmet medical needs and encourage their continued exploration in drug discovery programs.
References
- 1. Translocator protein (TSPO): the new story of the old protein in neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Perhydrothis compound Derivatives and Their Evaluation in Animal Models of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of novel 2,6-diketopiperazine derivatives. Part 1: perhydropyrrole[1,2-a]pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel fluorinated this compound-2,6-dione derivatives: synthesis and anticonvulsant evaluation in animal models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Translocator protein ligands as promising therapeutic tools for anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 8. mr.ucdavis.edu [mr.ucdavis.edu]
- 9. Design, Synthesis, and Study of the Anxiolytic Activity of New this compound-Containing TSPO Ligands | Semantic Scholar [semanticscholar.org]
- 10. Design, Synthesis, and Study of the Anxiolytic Activity of New this compound-Containing TSPO Ligands | CoLab [colab.ws]
- 11. Design, synthesis and anxiolytic-like activity of 1-arylthis compound-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The clinical implications of mouse models of enhanced anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing neurosteroid synthesis--relationship to the pharmacology of translocator protein (18 kDa) (TSPO) ligands and benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pyrrolo[1,2-α][1,4]benzodiazepines show potent in vitro antifungal activity and significant in vivo efficacy in a Microsporum canis dermatitis model in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrrolo[1,2-a][1,4]benzodiazepine: a novel class of non-azole anti-dermatophyte anti-fungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lymphoma Xenograft - Altogen Labs [altogenlabs.com]
- 18. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What are Ftase inhibitors and how do they work? [synapse.patsnap.com]
- 20. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 21. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Pyrrolo[1,2-a]pyrazine
An Essential Guide to Personal Protective Equipment for Handling Pyrrolo[1,2-a]pyrazine
This guide provides drug development professionals, researchers, and scientists with essential, immediate, and actionable information for the safe handling of this compound. Moving beyond a simple checklist, this document explains the causality behind each procedural step, grounding every recommendation in established safety protocols and the specific hazard profile of the compound. Our goal is to build a foundation of deep trust by providing value that extends beyond the product itself, ensuring your safety and the integrity of your research.
Hazard Identification: The Foundation of Safety
Before any handling of this compound, a thorough risk assessment is mandatory.[1][2] The first step in this assessment is to understand the intrinsic hazards of the chemical. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several significant health risks.[3]
The Occupational Safety and Health Administration (OSHA) requires that all personnel be informed of the hazards of chemicals in their workspace through a comprehensive hazard communication program, which includes access to Safety Data Sheets (SDS) and appropriate training.[4][5]
Table 1: GHS Hazard Summary for this compound
| Hazard Class | GHS Classification | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Danger |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Danger |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | Danger |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Danger |
| Source: PubChem CID 11018843[3] |
Interpreting the Hazards:
-
Serious Eye Damage (H318): This is the most severe hazard classification. It indicates a risk of irreversible damage to the eyes upon contact. This mandates a higher level of eye protection than routine lab work.
-
Skin and Respiratory Irritation (H315, H335): The compound can cause skin irritation upon contact and respiratory irritation if inhaled as a dust or aerosol. This necessitates robust skin protection and careful handling to minimize dust generation.
-
Harmful if Swallowed (H302): Ingestion of the compound can lead to adverse health effects, underscoring the importance of strict hygiene practices, such as washing hands thoroughly after handling and prohibiting eating or drinking in the laboratory.
Engineering and Administrative Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final layer of protection. It should always be used in conjunction with primary engineering and administrative controls designed to minimize exposure at the source.
-
Engineering Control: All handling of this compound, especially weighing of the solid or preparing concentrated solutions, should be performed within a certified chemical fume hood to control airborne dust and vapors.
-
Administrative Controls: Develop and strictly follow a written Standard Operating Procedure (SOP) for all tasks involving this compound. Ensure all personnel are trained on the specific hazards and handling procedures.[6] Keep quantities used to the minimum required for the experiment.
Personal Protective Equipment (PPE) Selection and Use
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[7][8] The minimum required PPE should be supplemented based on the task's potential for splashes, spills, or aerosol generation.[8]
Table 2: PPE Selection Matrix for this compound
| Task / Activity | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Containers) | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing Solid Compound | Chemical splash goggles & Face shield | Double-glove with nitrile gloves | Laboratory coat | Recommended (N95 respirator) |
| Preparing Stock Solutions | Chemical splash goggles & Face shield | Double-glove with nitrile gloves | Chemical-resistant apron over lab coat | Not required if in fume hood |
| Conducting Reactions | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not required if in fume hood |
| Spill Cleanup | Chemical splash goggles & Face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl) over nitrile gloves | Chemical-resistant apron or coveralls | Required (Elastomeric half-mask respirator with particulate/organic vapor cartridges) |
Eye and Face Protection
Due to the classification "Causes serious eye damage," standard safety glasses are insufficient.[3][9]
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the compound in any form.[8]
-
High-Risk Tasks: For tasks with a significant splash hazard, such as transferring solutions or cleaning up spills, a face shield must be worn in addition to chemical splash goggles.[8][9] The face shield protects the entire face from splashes, but goggles are still required to provide a seal around the eyes.
Hand Protection
No single glove material protects against all chemicals.[7] For this compound, which causes skin irritation, proper glove selection is critical.[3]
-
Recommended Glove Type: Disposable nitrile gloves are the minimum requirement for incidental contact.[2][8] They provide good resistance to a range of chemicals and are less likely to cause allergies than latex.
-
Glove Thickness: Consider using gloves with a thickness of at least 4-8 mils for adequate protection.
-
Double Gloving: For tasks involving larger quantities or increased risk of exposure, such as weighing the powder or preparing concentrated solutions, double gloving is strongly recommended.[8] This provides an extra layer of protection and allows for the safe removal of the outer glove if contamination is suspected.
-
Inspection and Replacement: Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and put on a new pair.[8]
Body Protection
-
Laboratory Coat: A flame-resistant (FR) or 100% cotton lab coat is required.[9] It should be fully buttoned with sleeves rolled down to provide maximum coverage.
-
Chemical-Resistant Apron: When handling larger volumes of solutions or during spill cleanup, a chemical-resistant apron should be worn over the lab coat to provide an additional barrier against splashes.[7]
-
Personal Clothing: Long pants and closed-toe shoes are mandatory in any laboratory where hazardous chemicals are handled.[8]
Procedural Workflow for Safe Handling
Adherence to a strict, logical workflow for PPE use is essential to prevent contamination and exposure.
Risk Assessment and PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE.
References
- 1. youthfilter.com [youthfilter.com]
- 2. research.mcdb.ucla.edu [research.mcdb.ucla.edu]
- 3. Pyrrolo(1,2-a)pyrazine | C7H6N2 | CID 11018843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hazard Communication - Overview | Occupational Safety and Health Administration [osha.gov]
- 5. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
- 6. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 7. research.arizona.edu [research.arizona.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

